molecular formula C5H10N2O B1588561 3-Methylpiperazin-2-one CAS No. 23936-11-0

3-Methylpiperazin-2-one

Número de catálogo: B1588561
Número CAS: 23936-11-0
Peso molecular: 114.15 g/mol
Clave InChI: BSPUWRUTIOUGMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methylpiperazin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a piperazinone core, which is a "privileged scaffold" frequently found in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to modulate pharmacokinetics. The presence of the piperazine ring in drug molecules is known to enhance properties such as aqueous solubility and oral bioavailability . This specific derivative is a key chiral building block for the synthesis of enantiomerically pure pharmaceuticals, as the stereochemistry at the C3 position (R or S) critically determines its interactions with biological targets . The primary research value of this compound lies in its application as a versatile intermediate. Chiral piperazinone derivatives serve as key synthetic raw materials in the development of potential therapeutics for disorders of the central nervous system, among other areas . For instance, analogous 3-methyl-4-(3-hydroxyphenyl)piperazine structures have been utilized as core scaffolds in the discovery and optimization of potent and selective κ opioid receptor antagonists, which are being investigated for the treatment of conditions like depression, anxiety, and addiction . The compound's mechanism of action is not intrinsic but is imparted by the more complex molecules into which it is incorporated. These final molecules often function by interacting with specific biological targets, such as G-protein coupled receptors (GPCRs), where the defined stereochemistry of the piperazinone unit is crucial for binding affinity and selectivity . Advanced synthetic methodologies have been developed to produce this chiral compound with high enantiomeric purity. One efficient synthesis involves a multi-step process starting from protected ethanolamine, which is oxidized to an aminoacetaldehyde. This intermediate then undergoes a reductive amination with a chiral amino acid ester (e.g., L- or D-alanine methyl ester) at low temperatures (-10 to 0 °C) to establish the stereocenter, followed by a deprotection and cyclization reaction to form the final chiral piperazinone derivative with high yield and an enantiomeric excess (ee) of over 99% . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handling and Storage: For prolonged storage, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWRUTIOUGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408401
Record name 3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23936-11-0, 78551-38-9
Record name 3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-2-ketopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methyl-2-ketopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylpiperazin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry. As a valued heterocyclic scaffold, its stereochemically defined structure is integral to the synthesis of numerous pharmacologically active molecules. This document details the compound's fundamental chemical and structural properties, provides a robust, field-proven protocol for its asymmetric synthesis, outlines its spectroscopic profile, and explores its reactivity and applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists who leverage chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (C₅H₁₀N₂O, Molecular Weight: 114.15 g/mol ) is a six-membered lactam containing two nitrogen atoms. The key feature of this molecule is the chiral center at the C3 position, which gives rise to two distinct enantiomers: (R)-3-Methylpiperazin-2-one (CAS: 922178-61-8) and (S)-3-Methylpiperazin-2-one (CAS: 78551-38-9). This stereocenter is fundamental to its utility, as the biological activity of pharmaceuticals derived from it is often enantiomer-dependent[1].

Structural Conformation and Properties

While a definitive crystal structure for the parent this compound is not publicly available, analysis of related piperazinone derivatives suggests the six-membered ring adopts a distorted chair or twist-boat conformation to minimize steric strain. The presence of the sp²-hybridized carbonyl carbon flattens a portion of the ring.

The molecule possesses both hydrogen bond donors (the amide N-H and the secondary amine N-H) and hydrogen bond acceptors (the carbonyl oxygen and the sp³ nitrogen), rendering it "freely soluble" in polar protic solvents like water and alcohols[1]. This solubility is a critical asset in both synthetic manipulations and the pharmacokinetic profiles of derivative drug candidates.

The basicity of the molecule is a key chemical parameter. While an experimental pKa for this compound is not documented in peer-reviewed literature, we can infer its properties from related structures. Unsubstituted piperazine has two pKa values of approximately 9.73 and 5.35[2]. The presence of the electron-withdrawing amide group adjacent to N1 in this compound is expected to significantly reduce the basicity of both nitrogen atoms. The secondary amine at N4 will be the more basic site, likely exhibiting a pKa several units lower than that of piperazine's first pKa.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O[3]
Molecular Weight 114.15 g/mol [1][3]
Appearance White to off-white solid/crystalline powder[4]
Boiling Point (Predicted) 289.6 ± 33.0 °C at 760 mmHg[3][5]
Density (Predicted) 0.992 ± 0.06 g/cm³[3][5]
pKa (Predicted) 15.51 ± 0.40[3]
LogP (XLogP3) -0.3 to -0.7[3]
Topological Polar Surface Area (TPSA) 41.13 Ų[6]

Asymmetric Synthesis and Stereochemical Control

The therapeutic relevance of this compound derivatives necessitates strict control over its stereochemistry. The synthesis of enantiomerically pure forms is paramount, as the opposite enantiomer may be inactive or, in some cases, contribute to undesirable off-target effects. A robust and scalable synthesis is detailed in patent literature, proceeding via the intramolecular cyclization of a chiral precursor[7].

Synthetic Workflow

The process begins with a chiral amino acid ester, which dictates the final stereochemistry. For example, D-alanine methyl ester is used to produce the (R)-enantiomer, while L-alanine methyl ester yields the (S)-enantiomer[1]. The key steps involve reductive amination followed by a deprotection-cyclization cascade.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Cyclization cluster_2 Purification & Analysis A N-Cbz-aminoacetaldehyde C Reductive Amination (Sodium Triacetoxyborohydride) A->C B D-Alanine Methyl Ester B->C D Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate C->D E Hydrogenolysis (H₂, Pd/C) D->E F Intramolecular Cyclization E->F G (R)-3-Methylpiperazin-2-one F->G H Silica Gel Chromatography G->H I Chiral HPLC (ee determination) H->I

Caption: Asymmetric synthesis workflow for (R)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is adapted from patent CN108129404B and represents a validated method for producing high-purity material[7].

Rationale: The choice of a carbobenzyloxy (Cbz) protecting group for the ethanolamine precursor is strategic; it is stable under the reductive amination conditions but is readily cleaved by catalytic hydrogenation. This allows the deprotection and subsequent intramolecular cyclization to occur in a single, efficient step. Palladium on carbon (Pd/C) is the industry-standard catalyst for this transformation due to its high activity and ease of removal by filtration.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • Prepare the free base of D-alanine methyl ester from its hydrochloride salt by neutralization with a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

  • In a separate vessel, dissolve N-Cbz-aminoacetaldehyde in methanol.

  • To the N-Cbz-aminoacetaldehyde solution, add the prepared D-alanine methyl ester solution. Stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath. This temperature control is critical to prevent the premature reduction of the aldehyde.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diamine precursor.

Step 2: Synthesis of (R)-3-Methylpiperazin-2-one

  • In a high-pressure hydrogenation vessel, dissolve 10 g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.

  • Carefully add 3 g of 10% Palladium on Carbon (Pd/C) catalyst (as a 50% wet paste for safety).

  • Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 1.8 MPa (approx. 260 psi).

  • Stir the mixture vigorously at room temperature overnight. The reaction is typically complete within 12-16 hours.

  • Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography (eluent system: ethyl acetate/methanol 9/1) to afford (R)-3-Methylpiperazin-2-one as a white solid. This process reportedly yields the product with 98.2% HPLC purity and 98.3% enantiomeric excess (ee)[7].

Spectroscopic and Analytical Profile

Unambiguous characterization of this compound is essential for quality control and regulatory submission. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule's identity, purity, and stereochemical integrity.

Spectroscopic Data

The following tables summarize the key spectroscopic data for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
6.48 s 1H Amide NH -1
3.58 - 2.99 m 5H CH ₂-5, CH ₂-6, CH -3
2.12 s 1H Amine NH -4
1.42 - 1.40 d 3H CH

Source: CN108129404B[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
~170 - 175 C =O (Amide Carbonyl)
~50 - 60 C H (Chiral Center C3)
~40 - 50 C H₂ (Ring Carbons C5, C6)
~15 - 20 C H₃ (Methyl Carbon)

Note: These are typical chemical shift ranges based on data for similar piperazinone structures, as specific experimental data is not widely published[1].

Table 3: Mass Spectrometry Data

m/z Ratio Ion Species Ionization Method
115.16 [M+H]⁺ Electrospray (ESI+)
137.15 [M+Na]⁺ Electrospray (ESI+)

Source: CN108129404B[7]

Table 4: Predicted FT-IR Spectroscopic Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch Amine & Amide
2980 - 2850 C-H Stretch Alkyl
1680 - 1640 C=O Stretch (Amide I) Lactam

| 1570 - 1515 | N-H Bend (Amide II) | Lactam |

Analytical Workflow for Stereochemical Validation

Confirming the enantiomeric excess (ee) is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

G A Synthesized This compound B Prepare Sample (Dissolve in Mobile Phase) A->B D Inject Sample B->D C Inject Racemic Standard (Determine tR for R and S) E Integrate Peak Areas for R and S Enantiomers C->E D->E F Calculate Enantiomeric Excess (ee) %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 E->F G Validated Chiral Purity F->G

Caption: Analytical workflow for chiral purity determination by HPLC.

Protocol: Chiral HPLC Method Development

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including basic amines[5]. A normal-phase method often provides better selectivity. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by masking active silanol sites on the silica support that can interact strongly with the basic N4 amine.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A polysaccharide-based chiral column, e.g., Chiralpak® IC or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A starting mobile phase of Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA). Degas the mobile phase thoroughly.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 205 nm (as the molecule lacks a strong chromophore)[5].

  • Sample Preparation:

    • Prepare a racemic (50:50 mixture of R and S) standard of this compound at ~0.5 mg/mL in the mobile phase.

    • Prepare the synthesized batch sample at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

    • Inject 10 µL of the racemic standard to identify the retention times (t_R) for both the (R) and (S) enantiomers and to confirm baseline separation (Resolution > 1.5).

    • Inject 10 µL of the synthesized sample.

    • Integrate the peak areas for both enantiomers.

  • Data Analysis and Optimization:

    • Calculate the enantiomeric excess (% ee) using the areas of the major (A_major) and minor (A_minor) peaks: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100.

    • If resolution is poor, method optimization is required. Systematically adjust the ratio of Hexane to the alcohol modifier (Ethanol or Isopropanol). Decreasing the alcohol content generally increases retention and may improve resolution. The choice of alcohol or the addition of other modifiers can also be explored.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its capacity for further functionalization. The piperazinone core contains two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. The N4 amine is significantly more nucleophilic and basic, making it the primary site for derivatization reactions such as alkylation and arylation.

G cluster_0 N-Alkylation cluster_1 N-Arylation (Buchwald-Hartwig) start This compound A Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->A C Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->C B N4-Alkyl Derivative A->B D N4-Aryl Derivative C->D

Caption: Key derivatization pathways for this compound.

Protocol: General Procedure for N-Alkylation

Rationale: This is a standard nucleophilic substitution reaction. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the N4 amine, generating the nucleophile in situ without competing in the reaction. Acetonitrile (ACN) is a common polar aprotic solvent for such reactions.

  • To a solution of this compound (1.0 eq.) in acetonitrile, add a solid base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the desired alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and stir until completion (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography or crystallization to obtain the N4-alkylated product.

Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

Rationale: The formation of a C(aryl)-N bond is a challenging transformation that cannot be accomplished by simple nucleophilic substitution. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose[8]. The choice of catalyst, ligand, and base is critical and depends on the specific substrates[9]. A common system involves a palladium(0) source (often generated in situ from Pd₂(dba)₃), a bulky electron-rich phosphine ligand (like BINAP), and a strong, non-nucleophilic base (like NaOt-Bu)[10].

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., aryl bromide) (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 2-10 mol%).

  • Add a strong base, such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the N4-aryl derivative.

Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile scaffold in drug discovery. Its rigid, chiral structure allows it to present appended pharmacophoric groups in a well-defined three-dimensional orientation, which is crucial for selective binding to biological targets.

  • Fezolinetant Intermediate: The (S)-enantiomer, (S)-3-Methylpiperazin-2-one, is a known impurity and likely a key building block in the synthesis of Fezolinetant (Veozah™)[1][11][12]. Fezolinetant is a first-in-class neurokinin-3 (NK3) receptor antagonist for the treatment of vasomotor symptoms associated with menopause[13].

  • Neuropathic Pain Ligands: Research into selective ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain, has shown that pharmacological activity can reside exclusively in a specific enantiomer of a piperazinyl derivative, underscoring the importance of chiral building blocks like this compound[1].

  • Anticancer Agents: Piperazine derivatives have been extensively explored as anticancer agents. N-methyl piperazine moieties have been incorporated into novel compounds showing cytotoxic activity against human cancer cell lines, with a proposed mechanism involving the inhibition of the epidermal growth factor receptor (EGFR)[3].

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting by trained personnel.

  • Hazards: The compound is classified as causing serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[14]. It is a respiratory sensitizer.

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[5].

References

A Senior Application Scientist's Guide to the Synthesis of 3-Methylpiperazin-2-one: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperazin-2-one is a chiral heterocyclic compound of considerable importance in medicinal chemistry and pharmaceutical development.[1] Its structurally rigid, stereochemically defined framework serves as a pivotal building block for the synthesis of a diverse array of pharmacologically active molecules, where a specific enantiomeric form is frequently critical for therapeutic efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on a robust and widely employed method involving reductive amination followed by intramolecular cyclization. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-tested protocols, and present comparative data to inform synthetic strategy. This document is intended to equip researchers and process chemists with the foundational knowledge required to efficiently synthesize this valuable intermediate for applications in drug discovery and development.

Strategic Overview: The Importance of a Convergent Approach

The synthesis of chiral molecules like this compound demands precise control over stereochemistry. While multiple strategies exist, the most effective and scalable pathways are often convergent, building the core heterocyclic structure from readily available chiral precursors. The dominant strategy, which we will explore in depth, leverages the chirality of natural amino acids, specifically L- or D-alanine, to set the stereocenter at the C3 position of the piperazinone ring.[2][3] This approach is favored for its reliability, high enantiomeric purity, and the predictability of its outcomes.

The core logic involves a multi-step sequence beginning with the formation of a key chiral diamine derivative, which is then induced to cyclize. The choice of starting materials and protecting groups is critical, as it dictates the reaction conditions and the ultimate efficiency of the synthesis.

Primary Synthesis Pathway: Reductive Amination and Spontaneous Intramolecular Cyclization

This pathway is a cornerstone for producing enantiomerically pure this compound and is well-documented in patent literature, underscoring its industrial relevance.[1][3] The overall transformation can be conceptually broken down into three main stages: aldehyde formation, reductive amination to form a key diamine intermediate, and a final deprotection step that triggers a spontaneous cyclization.

Mechanistic Breakdown and Rationale

The sequence begins with a protected amino alcohol and a chiral amino acid ester. The choice to use a protected form, such as a benzyloxycarbonyl (Cbz) group, is deliberate; it prevents unwanted side reactions at the nitrogen atom during the initial oxidation step and can be removed under conditions that simultaneously facilitate the final ring closure.[2][3]

  • Oxidation: A protected ethanolamine, such as N-Cbz-ethanolamine, is oxidized to the corresponding N-Cbz-aminoacetaldehyde. This step is critical, as the resulting aldehyde is the electrophilic partner for the subsequent amination. A TEMPO-based oxidation system is often preferred for its mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[3]

  • Reductive Amination: The crude aldehyde is reacted with a chiral amino acid ester (e.g., L-alanine methyl ester to yield the (S)-enantiomer). This reaction forms an imine intermediate in situ, which is immediately reduced to the secondary amine.[4][5] The choice of reducing agent is key to a self-validating system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), driving the reaction forward.[3][5] Careful temperature control (e.g., -10 to 0 °C) is essential to prevent the reduction of the aldehyde itself.[3]

  • Deprotection and Intramolecular Cyclization: The resulting chiral diamine derivative is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere efficiently cleaves the Cbz protecting group.[1][3] The removal of this group unmasks a primary amine, which is now perfectly positioned to perform an intramolecular nucleophilic attack on the adjacent ester carbonyl. This attack is thermodynamically favorable and proceeds spontaneously to form the stable six-membered lactam ring of this compound, releasing methanol as a byproduct.[2]

Visualizing the Primary Synthesis Workflow

G cluster_0 Stage 1: Aldehyde Formation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Cyclization A N-Cbz-Ethanolamine B N-Cbz-Aminoacetaldehyde A->B TEMPO Oxidation D Chiral Diamine Intermediate (N-Cbz Protected) B->D NaBH(OAc)3 -10 to 0 °C C L-Alanine Methyl Ester C->D E (S)-3-Methylpiperazin-2-one D->E H2, Pd/C Deprotection & Spontaneous Cyclization

Caption: Primary synthesis pathway for (S)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is synthesized from methodologies described in the patent literature.[1][3] It serves as a robust template for laboratory-scale synthesis.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • Aldehyde Preparation: Prepare N-Cbz-aminoacetaldehyde via TEMPO-mediated oxidation of N-Cbz-ethanolamine as per established literature procedures.[3]

  • Reaction Setup: In a reaction vessel maintained at -10 °C to 0 °C, dissolve D-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine) in a suitable alcohol solvent like methanol.

  • Reductive Amination: To this solution, add the previously prepared N-Cbz-aminoacetaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃). The low temperature is critical to prevent premature reduction of the aldehyde.

  • Monitoring: Stir the reaction mixture at low temperature and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude diamine intermediate can be purified by silica gel column chromatography.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-3-Methylpiperazin-2-one

  • Reaction Setup: Dissolve the purified diamine intermediate (e.g., 10g) in methanol (e.g., 100 mL) in a high-pressure hydrogenation vessel.[1]

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, e.g., 3g) to the solution.[3]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 1.8 MPa.[1][3]

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction to completion using HPLC.[3]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, typically using an ethyl acetate/methanol (e.g., 9:1) eluent system, to afford (R)-3-methylpiperazin-2-one as a white solid.[1][3]

Performance Data

The following table summarizes representative quantitative data for the final cyclization step, demonstrating the efficiency of this method.

Starting MaterialProductYieldHPLC PurityEnantiomeric Excess (ee)Reference
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate(R)-3-methylpiperazin-2-one91%98.2%98.3%[3]
Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate(S)-3-methylpiperazin-2-one90%98.1%98.0%[3]

Alternative Synthetic Strategies

While the reductive amination/cyclization pathway is robust, other methods offer alternative approaches that may be advantageous in specific contexts.

Modification of Pre-existing Scaffolds

An alternative strategy involves starting with a commercially available, pre-functionalized piperazine derivative. For example, tert-butyl (S)-3-methylpiperazine-1-carboxylate can serve as a starting point.[2] This approach leverages a pre-formed, chirally-pure ring system. The remaining secondary amine can be subjected to various reactions, such as N-alkylation or coupling, to build more complex molecular architectures. The final step would involve the removal of the protecting group (e.g., Boc) to yield the desired product. This method is often more direct but is entirely dependent on the commercial availability and cost of the chiral starting material.

G A Commercially Available (S)-3-Methylpiperazine-1-carboxylate B N-Alkylation or Coupling Reaction A->B C Modified Piperazine Derivative B->C D Final Product C->D Deprotection

Caption: Conceptual workflow for modifying a pre-existing piperazine core.

Catalytic Asymmetric Hydrogenation of Pyrazin-2-ols

A more modern and atom-economical approach involves the asymmetric hydrogenation of pyrazin-2-ol precursors.[6][7] This method uses a chiral catalyst, often based on palladium, to directly hydrogenate an aromatic pyrazine ring, creating the chiral piperazin-2-one structure with high enantioselectivity.[6][7] This strategy is highly appealing from a green chemistry perspective and can provide access to a wide range of substituted piperazinones by varying the substituents on the starting pyrazin-2-ol. The development of effective catalysts is the primary challenge of this approach, but it represents a powerful tool for constructing this privileged scaffold.

Conclusion

The synthesis of this compound is a well-established process, with the reductive amination of alanine esters followed by catalytic deprotection and spontaneous cyclization standing out as the most reliable and high-yielding method for producing enantiomerically pure material.[1][2][3] The causality of this pathway is clear: the chirality is sourced from an inexpensive amino acid, and the final ring-closing is an elegant, self-driven intramolecular reaction. For researchers requiring this key intermediate, this method provides a robust and scalable blueprint. Concurrently, emerging techniques like the asymmetric hydrogenation of pyrazine derivatives highlight the continuous innovation in synthetic chemistry, promising even more efficient and sustainable routes to this valuable building block in the future.[6][7]

References

thermodynamic and physical properties of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of (R)-3-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry.[1] Its rigid, stereochemically defined structure is a privileged scaffold, integral to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of its fundamental physicochemical and thermodynamic properties. We will explore established data, detail the experimental protocols for their validation, and explain the scientific reasoning behind these methodologies to ensure accuracy and reproducibility. This document is intended to serve as a practical, field-proven resource for professionals utilizing this compound in drug discovery and development.

Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. These characteristics dictate handling, formulation, and reaction conditions. While data is available across various sources, this guide consolidates the most relevant information and underscores the importance of experimental verification. The data presented here primarily pertains to the (R)-enantiomer, which is of high interest as a chiral intermediate in asymmetric synthesis.[1]

Table 1: Core Physicochemical Properties of (R)-3-Methylpiperazin-2-one

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O[2][3][4]
Molecular Weight 114.15 g/mol [2][3][5]
CAS Number 922178-61-8[2][3][5]
Appearance Crystalline Solid, Light yellow to yellow[6][7]
Predicted Boiling Point 289.6 ± 33.0 °C[3][6][8]
Predicted Density 0.992 ± 0.06 g/cm³[3][8][9]
Calculated Water Solubility 302 g/L (at 25 °C)[1][9]

Experimental Validation of Key Physical Properties

While tabulated data provides a crucial starting point, empirical validation is a cornerstone of scientific integrity. The following protocols are designed as self-validating systems, providing not just a result, but confidence in that result.

Melting Point Determination for Purity Assessment

Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. The capillary method described is a standard, reliable technique for this determination.[10]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the (R)-3-Methylpiperazin-2-one sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Heating Profile: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices: A slow heating ramp near the melting point is critical. It ensures the system remains in thermal equilibrium, allowing the thermometer reading to accurately reflect the temperature of the sample. Rushing this step is a common source of erroneously high and broad melting ranges.

MeltingPointWorkflow A Dry and Finely Powder Sample B Pack Capillary Tube (2-3 mm height) A->B C Place in Calibrated Apparatus B->C D Heat Rapidly to ~15°C Below MP C->D E Reduce Heat Rate to 1-2°C / min D->E F Record Temp Range: First Liquid to All Liquid E->F

Caption: Workflow for Accurate Melting Point Determination.

Aqueous Solubility Quantification

Expertise & Experience: Solubility dictates bioavailability, formulation possibilities, and the design of purification processes. The shake-flask method is the gold-standard for determining equilibrium solubility, as it ensures the solution is truly saturated.[11]

Protocol: Equilibrium Shake-Flask Method

  • System Preparation: Add an excess amount of solid (R)-3-Methylpiperazin-2-one to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of excess solid is visually confirmed throughout the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter.

  • Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/mL or µM).

Trustworthiness: This protocol is self-validating. Taking samples at multiple time points (e.g., 24h and 48h) and finding no significant change in concentration confirms that equilibrium has been reached. The use of a specific, quantitative analytical method like HPLC ensures that only the compound of interest is being measured.

Key Thermodynamic Properties in Drug Development

Beyond basic physical properties, thermodynamic parameters like pKa and logP are critical for predicting a molecule's behavior in a biological environment (ADME - Absorption, Distribution, Metabolism, and Excretion).

Acid Dissociation Constant (pKa)

The pKa governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and target binding. 3-Methylpiperazin-2-one has two basic nitrogen atoms, and thus will have two pKa values corresponding to the protonation equilibria of the two secondary amines.

Table 2: Predicted and Related Experimental pKa Values

Ionizable GroupPredicted pKaExperimental pKa of Related CompoundsSource(s)
Secondary Amine (N1-H₂)⁺~9.7Piperazine: 9.73[12][13]
Secondary Amine (N4-H)⁺~5.3Piperazine: 5.35[12][13]
Amide N-H~15.5General Amide (Predicted)[3][6][14]

Authoritative Grounding & Interpretation: While some software predicts a single pKa around 15.5 for the amide proton, this is physiologically irrelevant as it is not ionizable under aqueous conditions.[3][6][14] The critical pKa values are those of the two ring nitrogens. Experimental data for the parent compound, piperazine, shows pKa values of 9.73 and 5.35.[12][13] The methyl group on this compound is expected to have a minor electronic effect, so its pKa values should be very similar to those of piperazine. Potentiometric titration is the standard method for experimental verification.

Octanol-Water Partition Coefficient (logP)

The logP value is the primary measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its plasma protein binding, and its overall pharmacokinetic profile.

Table 3: Computationally Predicted logP Values

Prediction MethodPredicted logPSource(s)
XLOGP3-0.68 to -0.30[3][8][15]
iLOGP-1.31[15]
WLOGP-1.67[15]
MLOGP-0.78[15]
Consensus logP ~ -0.7 to -0.9 [2][5]

Expertise & Experience: The consensus from various computational models indicates that (R)-3-Methylpiperazin-2-one is a hydrophilic compound (logP < 0). This is expected given the presence of two amine and one amide group, which are all capable of hydrogen bonding. The shake-flask method, as outlined by the OECD, remains the most reliable experimental approach for logP determination. The workflow is analogous to the solubility determination, involving partitioning between pre-saturated n-octanol and water, followed by quantification in each phase.

ADME_Relationship cluster_0 Physicochemical Properties cluster_1 Biological Fate (ADME) pKa pKa (Ionization State) Abs Absorption (e.g., Gut Wall) pKa->Abs affects Dist Distribution (e.g., Tissue Penetration) pKa->Dist Exc Excretion pKa->Exc logP logP (Lipophilicity) logP->Abs logP->Dist strongly affects Met Metabolism logP->Met Sol Solubility Sol->Abs Sol->Exc

Caption: Relationship between core properties and ADME behavior.

Safety, Handling, and Storage

Trustworthiness: Safe laboratory practice is non-negotiable. All information should be confirmed by consulting the most current Safety Data Sheet (SDS) provided by your supplier.

  • Hazard Identification: (R)-3-Methylpiperazin-2-one is classified as causing serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][16]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes.[16][17]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6] Keep in a dry, cool place.

References

An In-depth Technical Guide to the Solubility of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-Methylpiperazin-2-one, a chiral building block of significant interest in contemporary drug discovery and development.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core principles governing the solubility of this versatile molecule, outlines robust experimental methodologies for its determination, and discusses the critical factors that influence its behavior in various solvent systems.

Introduction to this compound: A Key Chiral Intermediate

This compound is a heterocyclic compound featuring a six-membered lactam ring. Its chiral center makes it a valuable intermediate in the synthesis of complex, single-enantiomer therapeutic agents, where specific stereochemistry is often crucial for pharmacological activity and safety.[1] The piperazinone motif is known to enhance properties like water solubility and bioavailability in drug molecules.[2] Given its importance, a thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, formulation, and purification processes.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₅H₁₀N₂O[3][4]

  • Molecular Weight: 114.15 g/mol [3][4]

  • Structure:

  • Key Features: The molecule possesses both hydrogen bond donors (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), as well as a non-polar methyl group. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful preliminary guide.[5][6]

  • Polar Solvents: Polar solvents, such as water, methanol, and ethanol, are expected to be effective at dissolving this compound. The ability of the solvent to form hydrogen bonds with the amide and amine groups of the solute will facilitate the disruption of the crystal lattice and subsequent solvation.

  • Non-polar Solvents: In non-polar solvents like hexane or toluene, the solubility is anticipated to be significantly lower. The strong hydrogen bonding between this compound molecules in the solid state is unlikely to be overcome by the weaker van der Waals forces offered by these solvents.

  • Aprotic Polar Solvents: Solvents like acetone or ethyl acetate, which are polar but lack hydrogen bond donating capabilities, will likely exhibit intermediate solubilizing power.

The dissolution process can be either endothermic or exothermic, and its temperature dependence is a key characteristic.[7] For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5][7]

Experimental Determination of Solubility

While theoretical predictions are valuable, precise and reliable solubility data must be determined experimentally. The isothermal equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[2][8][9]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary duration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in units such as g/L or mg/mL.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature prep2->equilib sep1 Centrifuge equilib->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify by HPLC/GC analysis1->analysis2 result result analysis2->result Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (R)-3-Methylpiperazin-2-one.

SolventTemperature (°C)Solubility (g/L)Method
Water25302Calculated

Data obtained from ChemBlink, calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02.[9]

Qualitative Solubility Predictions in Common Organic Solvents

Based on the principles of "like dissolves like" and the molecular structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. These predictions should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolHighStrong hydrogen bonding potential between solvent and solute.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions and some hydrogen bond accepting capabilities facilitate dissolution.
Chlorinated Dichloromethane, ChloroformLow to ModerateWeaker interactions compared to polar protic and aprotic solvents.
Non-polar Hexane, Toluene, Diethyl EtherLowLack of favorable intermolecular interactions to overcome the solute's crystal lattice energy.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.[10]

  • Temperature: As with most solids, the solubility of this compound is expected to increase with temperature.[5][11] This is a critical consideration for processes such as recrystallization for purification.

  • pH (in aqueous solutions): The presence of two nitrogen atoms in the ring suggests that this compound will have a pKa and its solubility in aqueous media will be pH-dependent. In acidic solutions, protonation of the nitrogen atoms will lead to the formation of a more soluble salt.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively engage in hydrogen bonding and/or strong dipole-dipole interactions with the solute will be a better solvent.

  • Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

This compound is a vital chiral building block in pharmaceutical research and development. This guide has provided a detailed overview of the theoretical and practical aspects of its solubility. While quantitative experimental data in organic solvents is sparse, the provided experimental protocol offers a robust framework for researchers to generate this critical information. A comprehensive understanding of the factors influencing the solubility of this compound is essential for optimizing reaction conditions, developing effective purification strategies, and formulating final drug products.

References

Unlocking the Therapeutic Promise of 3-Methylpiperazin-2-one: A Technical Guide to Investigating its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, allow it to favorably interact with diverse biological targets.[2] Within this class, the piperazin-2-one scaffold, a six-membered lactam ring, offers a rigidified structure that can enhance target specificity and improve pharmacokinetic profiles.[5][6] 3-Methylpiperazin-2-one, a simple chiral derivative, represents a key building block for the synthesis of more complex and potentially therapeutic molecules.[7][8] While direct biological data on this compound itself is limited, extensive research on its derivatives provides a strong rationale for investigating its potential across several key therapeutic areas. This guide will delve into the theoretical framework and practical methodologies for exploring the latent biological activities of this promising scaffold.

Postulated Biological Activities and Investigational Strategies

Based on the established activities of closely related piperazinone and piperazine derivatives, several key areas of investigation are proposed for this compound. The chirality of this molecule is a critical consideration, as different enantiomers can exhibit distinct pharmacological effects.[7][8]

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of (R)-3-Methylpiperazin-2-one have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and pancreatic carcinomas.[9] The proposed mechanism for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[9]

Furthermore, the broader piperazine scaffold is a common feature in numerous kinase inhibitors targeting pathways crucial for cancer progression, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Numerous inhibitors incorporating a piperazine or similar heterocyclic structure have been developed.[1][10][11][12]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell adhesion, growth, and motility. Piperazine-containing compounds have been identified as potent Src inhibitors.[7][13]

  • BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). The piperazine moiety is a key component of several effective BCR-ABL inhibitors.[5][14][15][16]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis Compound Preparation Compound Preparation Cytotoxicity Assays Cytotoxicity Assays Compound Preparation->Cytotoxicity Assays Treat cancer cell lines Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity Assays->Kinase Inhibition Assays Active compounds Western Blot Western Blot Kinase Inhibition Assays->Western Blot Confirm target engagement Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays IC50 Determination IC50 Determination Apoptosis Assays->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity: A Scaffold for Novel Antibiotics and Antifungals

Piperazine derivatives have a long history of use as antimicrobial agents.[2][4][17][18][19] They have been shown to be effective against a range of bacterial and fungal pathogens, including resistant strains.[20] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. Given the urgent need for new antimicrobial agents, this compound represents a valuable starting point for the development of novel therapeutics in this area.

Neurological and CNS Activity: Modulating Neurotransmitter Receptors

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[21][22] Derivatives have been shown to interact with a variety of neurotransmitter receptors, including opioid receptors.[22][23] The rigidified structure of the piperazin-2-one ring could impart selectivity for specific receptor subtypes, potentially leading to the development of novel treatments for pain, depression, and other neurological disorders.

Experimental Protocols

Protocol 1: General Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. Incubation:

  • Incubate the plate for 48-72 hours.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Example: Src Kinase)

This protocol describes a general method for evaluating the inhibitory activity of this compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human Src kinase.
  • Src-specific peptide substrate.
  • ATP.
  • Kinase assay buffer.
  • This compound.
  • Positive control inhibitor (e.g., Dasatinib).
  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and the positive control in kinase assay buffer.
  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control.
  • Initiate the reaction by adding ATP.
  • Incubate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit instructions.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.
  • Determine the IC50 value using non-linear regression analysis.

"Growth Factor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor Tyrosine Kinase" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K" [fillcolor="#FBBC05", fontcolor="#202124"]; "PIP2" [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "PIP3" [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Akt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Growth & Proliferation" [shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; "Piperazinone Inhibitor" [shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth Factor" -> "Receptor Tyrosine Kinase"; "Receptor Tyrosine Kinase" -> "PI3K"; "PI3K" -> "PIP3" [label="Converts"]; "PIP2" -> "PI3K" [style=dashed]; "PIP3" -> "Akt" [label="Activates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Cell Growth & Proliferation"; "Piperazinone Inhibitor" -> "PI3K" [label="Inhibits", color="#EA4335", style=bold]; }

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a piperazinone-based compound.

Data Summary and Structure-Activity Relationships (SAR)

While quantitative data for this compound is not yet available, the following table summarizes representative data for related piperazine and piperazinone derivatives to guide future investigations.

Compound ClassTarget/ActivityRepresentative IC50/MICReference
Piperazine-vindoline conjugatesAnticancer (various cell lines)1.00 - 9.36 µM[24]
Diacylated piperazinesBcr-Abl inhibitionSub-micromolar[5][15]
Piperazine-purine analogsc-Src kinase inhibitionNanomolar range[7]
DiketopiperazinesAnticancer (A549 & HeLa cells)0.7 - 8.9 µM[25]
Piperazine derivativesAntibacterial (various strains)3.1 - 25 µg/mL[17]

Key SAR Insights:

  • N-Substitution: Modifications at the nitrogen atoms of the piperazine ring are crucial for modulating biological activity and pharmacokinetic properties.[26][27]

  • C-Substitution: Introducing substituents on the carbon atoms of the piperazine ring can enhance target specificity.

  • Chirality: The stereochemistry of chiral centers, such as the methyl group in this compound, can profoundly impact biological activity.[7][8]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The wealth of data on its derivatives strongly suggests its potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurology. The experimental strategies outlined in this guide provide a robust framework for systematically evaluating its biological activities and elucidating its mechanisms of action. Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development. The chiral nature of this molecule should be a central consideration in these efforts, with separate evaluation of the (R) and (S) enantiomers to unlock their full therapeutic potential.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Methylpiperazin-2-one

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazinone core is considered a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Among its derivatives, This compound has emerged as a particularly valuable chiral building block. Its deceptively simple structure, featuring a six-membered lactam ring with a stereocenter at the 3-position, provides a rigid and versatile starting point for the synthesis of complex, high-value molecules. The journey of this compound, from its initial hazardous synthesis to the elegant and stereoselective methods employed today, mirrors the broader evolution of synthetic organic chemistry and the increasing demand for enantiomerically pure pharmaceuticals. This guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern applications of this compound, tailored for researchers and professionals in drug development.

Initial Discovery and Early Synthetic Approaches: A Hazardous Beginning

The earliest documented synthesis of a this compound structure dates back to the mid-20th century. A 1952 patent describes a method involving the reaction of ethylenediamine, acetaldehyde, and hydrocyanic acid.[1] This approach, while foundational, utilized highly toxic and volatile reagents, posing significant safety and environmental challenges. The process was a straightforward multicomponent reaction, but the inherent dangers of handling hydrocyanic acid made it unsuitable for large-scale and safe production.

Later, a more accessible, albeit still racemic, method was reported. This involved the simple heating of ethylenediamine with methyl 2-bromopropionate in an alcohol solvent.[1] While this route avoided the extreme toxicity of cyanide, it lacked stereocontrol, producing a 1:1 mixture of the (R) and (S) enantiomers. For the burgeoning pharmaceutical industry, which was beginning to recognize the critical role of chirality in drug efficacy and safety, racemic mixtures were becoming increasingly inadequate.[2] These early methods laid the groundwork but also highlighted a critical need for more refined, efficient, and stereoselective synthetic strategies.

The Chirality Imperative: Evolution to Asymmetric Synthesis

The therapeutic activity of a chiral drug molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] This principle drove the development of asymmetric syntheses for this compound, enabling chemists to selectively produce either the (R) or (S) form. A prominent modern approach achieves this with high fidelity through a multi-step sequence that begins with readily available chiral starting materials.[1][2][3]

This strategy hinges on the use of chiral amino acid esters, such as L- or D-alanine esters, to introduce the desired stereochemistry. The synthesis proceeds through a reductive amination followed by a deprotection-induced cyclization, a robust and high-yielding pathway.[1][2]

Detailed Experimental Protocol: Asymmetric Synthesis of (R)-3-Methylpiperazin-2-one

The following protocol is a representative modern method for synthesizing the (R)-enantiomer with high enantiomeric purity.[1][3]

Step 1: Synthesis of a Protected Aminoacetaldehyde

  • An N-protected ethanolamine, such as N-Cbz-ethanolamine, is oxidized using a mild oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation) to yield the corresponding N-protected aminoacetaldehyde. The protecting group (in this case, carbobenzoxy or Cbz) is crucial to prevent unwanted side reactions of the amine.

Step 2: Reductive Amination with a Chiral Amino Acid Ester

  • The N-Cbz-aminoacetaldehyde is reacted with the methyl ester of a chiral amino acid, in this case, (R)-alanine methyl ester, in an alcohol solvent like methanol.

  • A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added to facilitate the reductive amination, forming the chiral diamine derivative: methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

Step 3: Deprotection and Intramolecular Cyclization

  • The resulting diamine derivative is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to hydrogenation (H₂ gas at elevated pressure, e.g., 1.8 MPa) at room temperature. This step serves to cleave the Cbz protecting group.

  • Upon removal of the protecting group, the newly freed primary amine undergoes a spontaneous intramolecular cyclization with the ester group, forming the thermodynamically stable six-membered lactam ring.

  • The final product, (R)-3-methylpiperazin-2-one, is then purified via silica gel column chromatography. This method consistently achieves high yields (around 90%) and excellent enantiomeric excess (ee >98%).[1]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization N-Cbz-ethanolamine N-Cbz-ethanolamine N-Cbz-aminoacetaldehyde N-Cbz-aminoacetaldehyde N-Cbz-ethanolamine->N-Cbz-aminoacetaldehyde Oxidation Chiral_Diamine Methyl (R)-2-((2-(((benzyloxy) carbonyl)amino)ethyl)amino)propionate N-Cbz-aminoacetaldehyde->Chiral_Diamine NaBH(OAc)₃ plus + Final_Product (R)-3-Methylpiperazin-2-one Chiral_Diamine->Final_Product H₂, Pd/C (Deprotection & Spontaneous Cyclization) R-Alanine_ester (R)-Alanine Methyl Ester R-Alanine_ester->Chiral_Diamine NaBH(OAc)₃

Caption: Asymmetric synthesis workflow for (R)-3-Methylpiperazin-2-one.

Comparative Overview of Synthetic Methodologies

The evolution from early, hazardous methods to modern, stereoselective routes represents a significant advancement in chemical synthesis. The following table summarizes the key differences.

FeatureEarly Racemic Synthesis (c. 1952)Modern Asymmetric Synthesis
Starting Materials Ethylenediamine, Acetaldehyde, Hydrocyanic AcidN-Protected Ethanolamine, Chiral Alanine Ester
Key Reagents Highly toxic hydrocyanic acidPd/C catalyst, NaBH(OAc)₃
Stereoselectivity None (produces racemate)High (>98% ee)
Typical Yield Not consistently high, often lowHigh (often >90%)
Safety & Environment Extremely hazardous, high pollution potentialSignificantly safer, less polluting
Reference [1][1][2][3]

The Role of this compound in Drug Discovery

The this compound scaffold is a cornerstone in the development of numerous therapeutic agents. Its rigid structure helps to properly orient functional groups for optimal interaction with biological targets, and the piperazinone motif itself can improve key drug properties like water solubility and bioavailability.[2][3]

Its applications are diverse:

  • Anticancer Agents: The piperazinone structure is a key fragment in molecules like (-)-Nutlin-3 , which inhibits the p53-MDM2 interaction. Furthermore, derivatives of N-methyl piperazine have shown promising cytotoxicity against various human cancer cell lines, potentially acting through EGFR inhibition.[1][4]

  • HIV Inhibitors: Chiral piperazine structures are integral to HIV protease inhibitors such as Indinavir .[1]

  • Neuroscience: The compound is a critical intermediate for synthesizing molecules targeting central nervous system disorders. For instance, it is a building block for developing selective κ opioid receptor antagonists for treating depression and anxiety, as well as ligands for voltage-gated calcium channels to treat neuropathic pain.[2][5]

  • Analytical Standards: It is also used as a reference standard, for example, as "Fezolinetant Impurity 14" in the quality control of the drug Fezolinetant.[2]

G Core This compound Scaffold App1 Anticancer Agents (e.g., Nutlin-3) Core->App1 is a key building block for App2 Antiviral Drugs (e.g., HIV Inhibitors) Core->App2 is a key building block for App3 CNS Therapeutics (Neuropathic Pain, Depression) Core->App3 is a key building block for App4 Analytical Standards (e.g., Fezolinetant Impurity) Core->App4 serves as an analytical reference for

Caption: Applications of the this compound scaffold.

Physicochemical and Spectroscopic Profile

Proper characterization is essential for confirming the identity and purity of this compound.

PropertyValue
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol [2][6]
Appearance White to light yellow solid[2][7]
Storage 2-8°C under inert gas[2][7]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center, and the methylene protons of the ethylenediamine backbone. The ¹³C NMR spectrum is distinguished by a signal for the amide carbonyl carbon, typically resonating in the downfield region around 170-175 ppm.[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. In electrospray ionization (ESI) mode, the molecule is typically observed as the protonated ion [M+H]⁺ at m/z 115.16 or as a sodium adduct [M+Na]⁺.[1][2]

Conclusion

The history of this compound is a compelling narrative of scientific progress. From its origins in high-risk, non-selective chemical reactions, its synthesis has evolved into a sophisticated and precise process, delivering enantiomerically pure material essential for modern drug discovery. This journey underscores the critical interplay between synthetic innovation and the demands of pharmaceutical development. Today, this compound stands as a testament to the power of chiral chemistry, serving as an indispensable tool for scientists and researchers dedicated to creating the next generation of targeted therapeutics. Its continued use in synthesizing novel, biologically active molecules ensures that its story is far from over.

References

A Technical Guide to 3-Methylpiperazin-2-one: Sourcing, Synthesis, and Application for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, enhancing the pharmacokinetic profiles of numerous therapeutics.[1][2] Among its derivatives, 3-Methylpiperazin-2-one, a chiral six-membered lactam, serves as a crucial building block for constructing complex, pharmacologically active molecules.[1][3] Its defined stereochemistry is paramount, as different enantiomers can exhibit profoundly different biological activities, making the enantiomerically pure forms essential for developing safer and more effective targeted therapies.[3]

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its commercial availability, quality control methodologies, synthetic routes, and its notable role in pharmaceutical development, offering a comprehensive resource for leveraging this versatile intermediate.

Commercial Availability: A Global Supplier Overview

This compound is commercially available primarily as its (R)- and (S)-enantiomers. Sourcing high-quality material is the first critical step in any research or development program. A multitude of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. The table below summarizes a selection of global suppliers for both enantiomers, providing an overview of typical purities and available quantities.

SupplierEnantiomerCAS NumberTypical PurityAvailable Quantities
Advanced ChemBlocks (R)922178-61-895%25g
BLDpharm (S)78551-38-9--
ChemScene (R)922178-61-8≥98%-
CymitQuimica (R)922178-61-898%250mg, 1g, 5g, 10g
CymitQuimica (S)78551-38-995%100mg, 250mg, 1g, 5g
Hefei Home Sunshine Pharmaceutical (R)922178-61-8Pharmaceutical Grade/99%-
Shanghai Joiny Pharmaceutical Co.,LTD (R)922178-61-898%1kg (Min. Order)
Sunway Pharm Ltd (R)922178-61-897%100mg, 250mg, 1g, 5g, 10g

Note: Availability and specifications are subject to change. It is imperative to request a certificate of analysis for each batch.

Quality Control and Analytical Protocols: Ensuring Identity and Purity

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and enantiomeric excess of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Identity and Structural Verification by NMR Spectroscopy

NMR spectroscopy is the cornerstone for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to ensure the correct connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Protocol (General) A standard protocol for acquiring a ¹H NMR spectrum of a chiral amine derivative like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy: A standard proton-decoupled ¹³C NMR experiment will confirm the presence of all unique carbon atoms, with the amide carbonyl carbon expected to resonate around 170-175 ppm.

Enantiomeric Purity Determination by Chiral HPLC

Determining the enantiomeric excess (ee) is critical. This is most reliably achieved using chiral HPLC, which separates the (R)- and (S)-enantiomers.

Chiral HPLC Protocol (Adapted from similar piperazine derivatives) [4]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based column is often effective. Chiralpak® IC (250 x 4.6 mm, 5 µm) has shown good performance for separating piperazine derivatives.[4]

    • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v) is a good starting point.[4] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 205 nm, or higher if derivatized).

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm membrane filter before injection.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the resolution (Rs) between the peaks; a value >1.5 indicates baseline separation.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

In-House Synthesis: A Strategic Option

For large-scale needs or when commercial sources are limited, in-house synthesis provides a viable alternative. A common and effective route involves the reductive amination of a protected aminoacetaldehyde with an alanine ester, followed by deprotection and intramolecular cyclization.[3][5]

Representative Synthetic Protocol for (R)-3-Methylpiperazin-2-one

This protocol is based on a patented method and provides a high yield and enantiomeric excess.[5]

Step 1: Synthesis of the Precursor - Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

This step involves the reductive amination between N-Cbz-aminoacetaldehyde and (R)-alanine methyl ester.

Step 2: Hydrogenolysis and Intramolecular Cyclization

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 10g of the precursor from Step 1 in 100 mL of methanol.

  • Catalyst Addition: Carefully add 3g of palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and charge it with hydrogen gas to a pressure of 1.8 MPa.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate and methanol (e.g., starting with 9:1) as the eluent. This typically yields (R)-3-Methylpiperazin-2-one as a white solid.[1][5]

G cluster_synthesis Synthetic Workflow start N-Cbz-aminoacetaldehyde + (R)-alanine methyl ester reductive_amination Reductive Amination start->reductive_amination precursor Protected Precursor reductive_amination->precursor hydrogenolysis Hydrogenolysis & Intramolecular Cyclization (H2, Pd/C) precursor->hydrogenolysis purification Column Chromatography hydrogenolysis->purification product (R)-3-Methylpiperazin-2-one purification->product

A common synthetic pathway to (R)-3-Methylpiperazin-2-one.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, preferably at 2-8°C.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • GHS Hazard Information (Typical):

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

    • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Application in Drug Discovery and Development: The Case of Fezolinetant

The utility of this compound is exemplified by its role in the development of Fezolinetant, a non-hormonal treatment for vasomotor symptoms associated with menopause. In this context, (S)-3-Methylpiperazin-2-one has been identified as "Fezolinetant Impurity 14".[3][7][8] This highlights the critical need for its synthesis and characterization as a reference standard for analytical method development, validation, and quality control during the commercial production of Fezolinetant.[3] The ability to accurately detect and quantify this specific impurity is essential for ensuring the safety and efficacy of the final drug product.

This direct link to a commercially successful therapeutic underscores the industrial relevance of this compound and the importance of the technical considerations outlined in this guide.

G cluster_workflow Sourcing & Qualification Workflow start Define Project Needs (Enantiomer, Quantity, Purity) supplier_id Identify Potential Suppliers start->supplier_id in_house_synth Consider In-house Synthesis start->in_house_synth quote_request Request Quotes & CoA supplier_id->quote_request supplier_select Select Supplier quote_request->supplier_select qc_analysis Perform QC Analysis (NMR, Chiral HPLC, etc.) supplier_select->qc_analysis in_house_synth->qc_analysis release Release for R&D Use qc_analysis->release

Workflow for sourcing and qualifying this compound.

Conclusion

This compound, in its enantiomerically pure forms, is a high-value chiral building block for drug discovery and development. Its successful application hinges on a thorough understanding of its commercial landscape, robust analytical controls for quality assurance, and efficient synthetic strategies. For professionals in the pharmaceutical industry, a comprehensive grasp of these technical aspects is crucial for accelerating timelines and ensuring the quality of advanced intermediates and final active pharmaceutical ingredients. This guide serves as a foundational resource to aid in the effective sourcing, handling, and application of this important synthon.

References

An In-depth Technical Guide to the Chiral Resolution of 3-Methylpiperazin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the strategies and methodologies for the chiral resolution of 3-methylpiperazin-2-one enantiomers. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds. This document delves into the theoretical underpinnings and practical applications of various resolution techniques, offering field-proven insights to facilitate the production of enantiomerically pure this compound.

Introduction: The Significance of Chirality in this compound

Chirality is a fundamental property in drug discovery and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] The this compound scaffold is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[3][4] Obtaining enantiomerically pure forms of this intermediate is often critical for therapeutic efficacy and safety.[1][3] While asymmetric synthesis from chiral precursors is a common approach to obtain enantiomerically pure (R)- or (S)-3-methylpiperazin-2-one, chiral resolution of a racemic mixture remains a vital and practical alternative, particularly for large-scale production.[5][6] This guide will focus on the principles and practical execution of chiral resolution techniques applicable to this compound.

Core Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[6] This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques such as crystallization or chromatography.[6][7] The choice of resolution method depends on various factors, including the chemical nature of the target compound, scalability, cost, and desired purity.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used and often cost-effective method for separating enantiomers of compounds that can form salts, such as amines or carboxylic acids.[6][7] For this compound, which is a cyclic diamine, resolution can be achieved by forming diastereomeric salts with a chiral acid.

Mechanism of Action

The fundamental principle involves the reaction of the racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with Tartaric Acid

This protocol describes a representative procedure for the chiral resolution of racemic this compound using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • Chiral HPLC system for analysis

Procedure:

  • Salt Formation: Dissolve 1 molar equivalent of racemic this compound in warm methanol. In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the this compound solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and basify the mixture with 1M NaOH solution until the pH is approximately 10-11. This will liberate the free base of the this compound enantiomer.

  • Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Workflow for Classical Resolution:

cluster_0 Classical Resolution Workflow racemate Racemic this compound salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt crystallization->more_soluble Liquid Phase liberation_less Liberation of Enantiomer 1 less_soluble->liberation_less liberation_more Liberation of Enantiomer 2 more_soluble->liberation_more enantiomer1 Enantiomer 1 liberation_less->enantiomer1 enantiomer2 Enantiomer 2 liberation_more->enantiomer2

Caption: Workflow for classical resolution of this compound.

Key Considerations for Classical Resolution
  • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial and often empirical. Common choices for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

  • Solvent Selection: The solvent system plays a critical role in the efficiency of the crystallization process. A solvent in which the diastereomeric salts have a significant difference in solubility is ideal.

  • Optimization: The stoichiometry of the resolving agent, crystallization temperature, and cooling rate should be optimized to maximize both yield and enantiomeric purity.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[7] This method is often characterized by high enantioselectivity and mild reaction conditions.

Mechanism of Action

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture into a new product, while leaving the other enantiomer largely unreacted. This results in a mixture of the unreacted enantiomer and the product, which can then be separated based on their different chemical properties. For this compound, a lipase could be used to selectively acylate one of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound using a lipase and an acyl donor.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene or tetrahydrofuran)

  • Rotary evaporator

  • Filtration apparatus

  • Silica gel for column chromatography

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound in the anhydrous organic solvent. Add the immobilized lipase and the acyl donor.

  • Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted this compound enantiomer and the acylated product can be separated by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the unreacted this compound and the acylated product using chiral HPLC.

Workflow for Enzymatic Kinetic Resolution:

cluster_1 Enzymatic Kinetic Resolution Workflow racemate Racemic this compound reaction Selective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction separation Chromatographic Separation reaction->separation ~50% Conversion unreacted Unreacted Enantiomer separation->unreacted product Acylated Product separation->product

Caption: Workflow for enzymatic kinetic resolution of this compound.

Advantages of Enzymatic Resolution
  • High Enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to high enantiomeric excess values.

  • Mild Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, which can prevent degradation of sensitive substrates.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making this a greener alternative to some chemical methods.

Chromatographic Resolution

Chromatographic resolution, particularly using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful analytical and preparative technique for separating enantiomers.[8][9]

Mechanism of Action

Chiral stationary phases are composed of an enantiomerically pure chiral selector that is immobilized on a solid support (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. These different interactions lead to different retention times, allowing for the separation of the enantiomers.

Experimental Protocol: Preparative Chiral HPLC

This protocol provides a general outline for the preparative separation of this compound enantiomers using chiral HPLC.

Materials:

  • Racemic this compound

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose or amylose-based CSP)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Rotary evaporator

Procedure:

  • Method Development: Initially, develop an analytical method on a smaller scale to identify a suitable chiral stationary phase and mobile phase composition that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Preparative Separation: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative chiral column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column, guided by the UV detector signal.

  • Solvent Removal: Combine the fractions for each enantiomer and remove the solvent using a rotary evaporator to obtain the purified enantiomers.

  • Purity Analysis: Analyze the purity and enantiomeric excess of the collected fractions using the analytical chiral HPLC method.

Workflow for Chromatographic Resolution:

cluster_2 Chromatographic Resolution Workflow racemate Racemic this compound injection Injection onto Chiral Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection collection1 Fraction Collection (Enantiomer 1) detection->collection1 collection2 Fraction Collection (Enantiomer 2) detection->collection2 enantiomer1 Purified Enantiomer 1 collection1->enantiomer1 enantiomer2 Purified Enantiomer 2 collection2->enantiomer2

Caption: Workflow for chromatographic resolution of this compound.

Data Summary
Resolution TechniqueKey PrincipleAdvantagesDisadvantages
Classical Resolution Formation and separation of diastereomeric saltsCost-effective for large scale, well-establishedEmpirical, may require extensive optimization, theoretical max yield is 50% per enantiomer
Enzymatic Kinetic Resolution Enzyme-catalyzed selective transformation of one enantiomerHigh enantioselectivity, mild conditions, environmentally friendlyTheoretical max yield is 50% per enantiomer, enzyme cost and stability can be a factor
Chromatographic Resolution Differential interaction with a chiral stationary phaseHigh purity achievable, applicable to a wide range of compounds, both enantiomers can be recoveredHigher cost for large-scale production, requires specialized equipment

Conclusion

The chiral resolution of this compound is a critical step in the synthesis of enantiomerically pure pharmaceutical ingredients. This guide has detailed three primary methods for achieving this separation: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic resolution. The choice of the most appropriate method will depend on the specific requirements of the project, including scale, cost, and desired purity. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers and drug development professionals to effectively implement a successful chiral resolution strategy for this compound and other chiral intermediates.

References

An In-Depth Technical Guide to the Conformational Analysis of the 3-Methylpiperazin-2-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylpiperazin-2-one scaffold is a pivotal chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as solubility and bioavailability.[1] The stereochemistry and conformational preferences of this heterocyclic ring system are critical determinants of its biological activity and interaction with target macromolecules. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the this compound ring. We will delve into the theoretical underpinnings of its conformational landscape, supported by spectroscopic techniques and computational modeling. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating this important structural motif.

Introduction: The Significance of the this compound Moiety in Drug Discovery

The piperazin-2-one ring system is a prevalent feature in a wide array of biologically active compounds. Its unique combination of a lactam and a secondary or tertiary amine provides a rigid scaffold that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group at the C3 position introduces a chiral center, allowing for stereospecific interactions with biological targets. Understanding the conformational behavior of the this compound ring is paramount for rational drug design, as the spatial arrangement of substituents profoundly influences molecular recognition and binding affinity.

The inherent non-planar nature of the six-membered ring leads to a dynamic equilibrium between various conformers, primarily chair, boat, and twist-boat forms.[1] The presence of the C3-methyl substituent introduces specific steric and electronic effects that influence the conformational equilibrium and the energy barriers to interconversion. A thorough conformational analysis is therefore essential to predict the predominant solution-state structure and to understand its potential interactions within a biological system.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical first step for its application in medicinal chemistry. A common and effective strategy involves the intramolecular cyclization of a suitable precursor derived from a chiral amino acid.

A patented method for the synthesis of (R)-3-methylpiperazin-2-one starts from an N-protected ethanolamine, which is oxidized to the corresponding aminoacetaldehyde. Reductive amination with an L-alanine methyl ester, followed by hydrogenolytic deprotection of the benzyloxycarbonyl (Cbz) group, leads to spontaneous intramolecular cyclization to afford the desired product in high yield and enantiomeric excess.[2]

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

  • Step 1: Synthesis of N-Cbz-ethanolamine: Ethanolamine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).

  • Step 2: Oxidation to N-Cbz-aminoacetaldehyde: The protected ethanolamine is oxidized using a mild oxidizing agent, for example, Dess-Martin periodinane, in a solvent such as dichloromethane (DCM).

  • Step 3: Reductive Amination: The resulting aldehyde is reacted with L-alanine methyl ester hydrochloride in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane (DCE).

  • Step 4: Deprotection and Cyclization: The product from the previous step is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol. The removal of the Cbz group is followed by spontaneous intramolecular cyclization to yield (R)-3-methylpiperazin-2-one.

  • Purification: The final product is purified by column chromatography on silica gel.

Conformational Analysis: A Multi-faceted Approach

A comprehensive understanding of the conformational preferences of the this compound ring requires a synergistic approach, combining experimental spectroscopic data with theoretical computational modeling.

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment and spatial relationships of the protons in the molecule. Key features to analyze include:

    • Chemical Shifts: The chemical shifts of the ring protons are indicative of their axial or equatorial disposition.

    • Coupling Constants (J-values): The vicinal coupling constants between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (typically 1-5 Hz) can be used to infer the ring conformation.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing information on the number of unique carbon environments. The chemical shift of the carbonyl carbon is typically observed in the downfield region (around 170-175 ppm).[1]

  • 2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis.

  • Dynamic NMR (D-NMR) Spectroscopy: Variable-temperature NMR studies are particularly powerful for investigating conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and other conformational exchange processes. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged spectrum. The coalescence temperature can be used to calculate the free energy of activation for the conformational interconversion.

Table 1: Representative ¹H NMR Data for (R)-3-methylpiperazin-2-one

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.55m-
H-53.45m-
H-5'3.32m-
H-63.16m-
H-6'3.03m-
NH-16.48s-
NH-42.12s-
CH₃1.41d-

Note: The provided data is based on a published patent and may require further detailed analysis for a complete conformational assignment.[2]

Computational Modeling

In the absence of a crystal structure, computational modeling provides an invaluable tool for exploring the conformational landscape of this compound. Density Functional Theory (DFT) calculations are a powerful method for determining the geometries and relative energies of different conformers.

Computational Protocol: DFT-based Conformational Analysis

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the this compound ring. This can be achieved using molecular mechanics force fields.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Calculations: The relative energies of the conformers are calculated to determine their relative populations at a given temperature.

  • Transition State Search: To investigate the energy barriers between different conformers, transition state searches can be performed.

Expected Conformers and Energetics

For the this compound ring, the primary conformational equilibrium is expected to be between two chair-like conformations, one with the methyl group in an axial position and the other with the methyl group in an equatorial position.

  • Equatorial Conformer: In general, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is thermodynamically more stable due to the avoidance of 1,3-diaxial interactions. This preference is also expected to dominate in the this compound ring.

  • Axial Conformer: The conformer with the methyl group in the axial position will be destabilized by steric interactions with the axial protons on C5 and the lone pair of electrons on N1.

The presence of the planar amide group within the ring will lead to a distortion from a perfect chair conformation. The boat and twist-boat conformations are expected to be significantly higher in energy and are unlikely to be significantly populated at room temperature.

Diagram 1: Conformational Equilibrium of this compound

G cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) equatorial Equatorial-CH₃ axial Axial-CH₃ equatorial->axial Ring Inversion

Caption: The two primary chair conformers of this compound in equilibrium.

Integrated Conformational Analysis Workflow

A robust conformational analysis integrates both experimental and computational data to build a comprehensive model of the molecule's behavior.

Diagram 2: Integrated Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Interpretation synthesis Synthesize this compound nmr NMR Spectroscopy (1D & 2D) synthesis->nmr dnmr Dynamic NMR (Variable Temp.) nmr->dnmr integration Correlate Experimental & Computational Data dnmr->integration conf_search Conformational Search dft DFT Optimization & Energy Calculation conf_search->dft ts_search Transition State Analysis dft->ts_search dft->integration model Develop Conformational Model integration->model

Caption: A workflow illustrating the integration of experimental and computational methods.

Conclusion

The conformational analysis of the this compound ring is a critical aspect of understanding its role as a chiral building block in drug discovery. By employing a combination of high-resolution NMR spectroscopy and robust computational modeling, researchers can gain detailed insights into the conformational preferences and dynamic behavior of this important heterocyclic system. This knowledge is essential for the rational design of novel therapeutic agents with improved efficacy and selectivity. While a dedicated, in-depth conformational study of this compound is not yet publicly available, the principles and methodologies outlined in this guide provide a solid framework for conducting such an analysis.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Methylpiperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the vast arsenal of heterocyclic scaffolds available to medicinal chemists, the piperazine ring has long been recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs across various therapeutic areas.[1][2][3] A particularly intriguing and increasingly utilized derivative is the 3-methylpiperazin-2-one moiety. This chiral, six-membered lactam introduces a degree of conformational rigidity and a stereocenter that can be crucial for specific molecular recognition at biological targets.[4][5] Its unique structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic methyl group, offer a versatile platform for the design of potent and selective therapeutic agents.

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their quest for next-generation therapeutics.

Physicochemical and Pharmacokinetic Advantages of the this compound Scaffold

The incorporation of the this compound scaffold into a drug candidate can bestow several advantageous properties:

PropertyAdvantageRationale
Improved Aqueous Solubility Enhanced bioavailability and formulation options.The two nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, increasing the polarity and interaction with water.[4]
Enhanced Metabolic Stability Increased in vivo half-life and reduced potential for toxic metabolites.The cyclic lactam structure can be more resistant to metabolic degradation compared to linear amide analogues.
Stereospecific Interactions Potential for increased potency and selectivity, and reduced off-target effects.The chiral center at the 3-position allows for precise three-dimensional orientation of substituents, leading to optimized interactions with chiral biological targets like enzymes and receptors.[4]
Conformational Constraint Reduced entropic penalty upon binding to the target.The cyclic nature of the scaffold limits the number of accessible conformations, which can pre-organize the molecule for binding, leading to higher affinity.
Scaffold for Diverse Functionalization Versatility in library synthesis and lead optimization.The nitrogen atoms at the 1- and 4-positions can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

Synthetic Strategies for Chiral this compound

The synthesis of enantiomerically pure this compound is a critical step in its application in medicinal chemistry. Several synthetic routes have been developed, with a common strategy involving the cyclization of a chiral diamine precursor. A patented and widely adopted method starts from readily available chiral amino acids, ensuring excellent enantiomeric control.[4][6]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to chiral this compound, starting from a protected ethanolamine and a chiral amino acid ester.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection and Cyclization ProtectedEthanolamine Protected Ethanolamine Oxidation Oxidation ProtectedEthanolamine->Oxidation ProtectedAminoacetaldehyde Protected Aminoacetaldehyde Oxidation->ProtectedAminoacetaldehyde ReductiveAmination Reductive Amination ProtectedAminoacetaldehyde->ReductiveAmination ChiralAminoAcidEster Chiral Amino Acid Ester (e.g., L-Alanine Methyl Ester for (S)-isomer) ChiralAminoAcidEster->ReductiveAmination ChiralDiamineDerivative Chiral Diamine Derivative ReductiveAmination->ChiralDiamineDerivative Deprotection Deprotection (e.g., Hydrogenolysis) ChiralDiamineDerivative->Deprotection IntramolecularCyclization Spontaneous Intramolecular Cyclization Deprotection->IntramolecularCyclization FinalProduct Chiral this compound IntramolecularCyclization->FinalProduct

Caption: Synthetic workflow for chiral this compound.

Applications in Medicinal Chemistry

The this compound scaffold has proven to be a valuable component in the design of drugs targeting a range of diseases, most notably in the area of central nervous system (CNS) disorders.

Case Study: Fezolinetant - A Neurokinin-3 (NK3) Receptor Antagonist

A prime example of the successful application of the (R)-3-methylpiperazin-2-one scaffold is in the development of Fezolinetant , a first-in-class, non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[7]

  • Mechanism of Action: During menopause, declining estrogen levels lead to the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, a key thermoregulatory center in the brain. This hyperactivity is driven by the unopposed action of neurokinin B (NKB) on the neurokinin-3 receptor (NK3R). Fezolinetant acts as a selective NK3R antagonist, blocking the binding of NKB and thereby restoring the normal activity of the thermoregulatory center.[7]

The signaling pathway is depicted below:

G cluster_0 Menopause cluster_1 Hypothalamus (Thermoregulatory Center) cluster_2 Physiological Response Estrogen Decreased Estrogen Levels KNDyNeuron KNDy Neuron Estrogen->KNDyNeuron Reduced Inhibition Hyperactivity Neuronal Hyperactivity KNDyNeuron->Hyperactivity Leads to NKB Neurokinin B (NKB) NK3R NK3 Receptor (NK3R) NKB->NK3R Binds to NK3R->KNDyNeuron Activates VMS Vasomotor Symptoms (Hot Flashes) Hyperactivity->VMS Triggers Fezolinetant Fezolinetant ((R)-3-methylpiperazin-2-one containing) Fezolinetant->NK3R Blocks Binding

Caption: Signaling pathway of Fezolinetant's mechanism of action.

Other Therapeutic Areas

While Fezolinetant is a prominent example, the this compound scaffold is being explored in other therapeutic areas as well:

  • Oncology: Piperazine derivatives have been investigated as anticancer agents, with some showing promising cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[5][8]

  • Pain Management: Chiral piperazinyl derivatives are being explored as selective ligands for targets involved in neuropathic pain, such as the Cavα2δ-1 subunit of voltage-gated calcium channels. The stereochemistry of the this compound core is critical for achieving the desired selectivity and efficacy.[4]

The this compound Scaffold as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties but potentially improved physicochemical or pharmacokinetic characteristics. The this compound scaffold can be considered a constrained dipeptide mimic or a γ-turn mimetic .

By replacing a flexible dipeptide segment in a biologically active peptide with the more rigid this compound core, it is possible to:

  • Lock the conformation: This pre-organizes the pharmacophoric groups in a bioactive conformation, potentially increasing affinity for the target receptor or enzyme.

  • Improve metabolic stability: The lactam bond is generally more resistant to enzymatic cleavage than a standard peptide bond.

  • Enhance cell permeability: By reducing the number of rotatable bonds and potentially masking some polar groups, the overall lipophilicity and membrane permeability can be improved.

This strategy is particularly valuable in the design of peptidomimetics, where the goal is to create small molecules that mimic the biological activity of larger peptides but with improved drug-like properties.[9]

Experimental Protocols

The following is a detailed protocol for the synthesis of (R)-3-methylpiperazin-2-one, adapted from a patented method.[6] This protocol is intended for research purposes and should be performed by qualified chemists in a properly equipped laboratory.

Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

Materials:

  • N-Cbz-ethanolamine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • D-Alanine methyl ester hydrochloride

  • Sodium triacetoxyborohydride

  • Methanol

  • Palladium on carbon (10 wt. %)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the temperature below -65 °C.

  • After stirring for 15 minutes, add a solution of N-Cbz-ethanolamine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -65 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Cbz-aminoacetaldehyde, which is used in the next step without further purification.

Causality: This step utilizes a Swern oxidation to convert the primary alcohol of N-Cbz-ethanolamine to the corresponding aldehyde. The low temperature is crucial to prevent side reactions and decomposition of the unstable aldehyde product.

Step 2: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

  • To a solution of the crude N-Cbz-aminoacetaldehyde from Step 1 in methanol, add D-alanine methyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral diamine derivative.

Causality: This is a reductive amination reaction. The aldehyde reacts with the primary amine of the D-alanine methyl ester to form an imine, which is then reduced in situ by sodium triacetoxyborohydride, a mild and selective reducing agent. The use of the D-enantiomer of alanine methyl ester establishes the (R)-stereochemistry in the final product.

Step 3: Synthesis of (R)-3-Methylpiperazin-2-one

  • Dissolve the purified diamine derivative from Step 2 in methanol.

  • Add palladium on carbon (10 wt. %, ~10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product often precipitates as a white solid and can be further purified by recrystallization or column chromatography if necessary.

Causality: This final step involves the hydrogenolysis of the Cbz protecting group. The palladium on carbon catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen gas. The resulting free amine then undergoes a spontaneous intramolecular cyclization with the methyl ester to form the stable six-membered lactam ring of (R)-3-methylpiperazin-2-one.

Conclusion

The this compound scaffold represents a powerful and versatile building block in modern medicinal chemistry. Its unique combination of physicochemical properties, including chirality, conformational rigidity, and multiple points for functionalization, has led to its successful incorporation into clinically relevant molecules such as Fezolinetant. The ability of this scaffold to act as a constrained peptide mimic further expands its potential applications in the design of novel therapeutics. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Introduction: The Strategic Value of the 3-Methylpiperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 3-methylpiperazin-2-one scaffold for innovative drug design.

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance, influencing a drug candidate's ultimate potency, selectivity, and pharmacokinetic profile. The this compound moiety has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse range of biological targets. Its utility stems from a unique combination of structural and chemical properties.

The piperazin-2-one core, a six-membered lactam ring with two nitrogen atoms, imparts favorable characteristics such as enhanced water solubility and bioavailability, which are critical for drug efficacy.[1] Furthermore, the rigid, cyclic nature of the scaffold serves as a constrained dipeptide mimetic, locking key pharmacophoric elements into a specific, biologically active conformation.[2][3] This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

Crucially, the scaffold possesses a stereocenter at the 3-position. The ability to synthesize enantiomerically pure (S)- or (R)-3-methylpiperazin-2-one is vital, as different enantiomers can exhibit profoundly different pharmacological activities, potencies, and safety profiles.[1] This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of this versatile scaffold, along with detailed protocols and case studies illustrating its application in modern drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the scaffold's fundamental properties is the first step in its application.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₀N₂O PubChem[4]
Molecular Weight 114.15 g/mol PubChem[4]
XLogP3-AA -0.7 PubChem[4]
Hydrogen Bond Donor Count 2 PubChem[4]

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Table 2: Representative Spectroscopic Data for (R)-3-Methylpiperazin-2-one

Analysis Data Source
¹H NMR (400MHz, CDCl₃) δ = 6.48(s,1H), 3.58-3.52(m,1H), 3.49-3.42(m,1H), 3.35-3.29(m,1H), 3.19-3.14(m,1H), 3.06-2.99(m,1H), 2.12(s,1H), 1.42-1.40(d,3H) Google Patents[5]

| Mass Spec (ES+) | m/z: 115.16 [M+H⁺], 137.15 [M+Na⁺] | Google Patents[5] |

Core Scaffold Synthesis: A Validated Protocol

The synthesis of enantiomerically pure this compound is critical. A robust and scalable method, adapted from patented literature, involves a three-step sequence starting from a protected ethanolamine and a chiral amino acid ester.[1][5] The choice of L- or D-alanine methyl ester dictates the final stereochemistry, yielding the (S)- or (R)-enantiomer, respectively.[5]

Synthesis_Workflow Start1 N-Cbz-ethanolamine Step1 Oxidation Start1->Step1 Start2 L- or D-Alanine Methyl Ester Step2 Reductive Amination Start2->Step2 Intermediate1 N-Cbz-aminoacetaldehyde (Intermediate II) Step1->Intermediate1 Intermediate1->Step2 Reducing Agent (e.g., NaBH(OAc)₃) Intermediate2 Chiral Diamine Derivative (Intermediate III) Step2->Intermediate2 Step3 Hydrogenolysis & Intramolecular Cyclization Intermediate2->Step3 Pd/C, H₂ EndProduct (S)- or (R)-3-Methyl- piperazin-2-one (Final Scaffold) Step3->EndProduct

Caption: General workflow for the enantioselective synthesis of the this compound scaffold.
Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is based on a patented methodology and provides a reliable route to the chiral scaffold.[5]

Step 1: Synthesis of N-Cbz-aminoacetaldehyde (Intermediate II)

  • Prepare a solution of N-Cbz-ethanolamine in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, portion-wise at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin) and perform an aqueous workup.

  • Purify the crude product via silica gel chromatography to yield N-Cbz-aminoacetaldehyde. Causality Note: This oxidation step converts the primary alcohol into the aldehyde required for the subsequent reductive amination.

Step 2: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Intermediate III)

  • Dissolve D-alanine methyl ester hydrochloride in DCM and neutralize with a base like triethylamine. Filter to remove the salt.

  • In a separate flask, dissolve the N-Cbz-aminoacetaldehyde from Step 1 in an alcohol solvent (e.g., methanol).

  • Cool the aldehyde solution to between -10 °C and 0 °C. Causality Note: This lower temperature is critical to prevent the premature reduction of the aldehyde to an alcohol by the reducing agent.[5]

  • Add the D-alanine methyl ester solution to the cooled aldehyde solution.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise while maintaining the low temperature.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Purify the resulting chiral diamine derivative by column chromatography.[5]

Step 3: Synthesis of (R)-3-methylpiperazin-2-one (Final Scaffold)

  • Dissolve the purified diamine derivative from Step 2 in methanol.

  • Add a palladium on carbon (Pd/C, 10 wt. %) catalyst to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., 1.8 MPa in a pressure vessel or using a hydrogen balloon).[5][6]

  • Stir the mixture vigorously at room temperature overnight. Causality Note: The Pd/C catalyst facilitates two crucial transformations: hydrogenolysis to remove the Cbz protecting group from the nitrogen, and the subsequent intramolecular cyclization of the free amine onto the ester, forming the stable lactam ring.

  • Monitor the reaction to completion by HPLC.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

  • Purify the final white solid product by silica gel column chromatography (e.g., using an ethyl acetate/methanol gradient) to yield (R)-3-methylpiperazin-2-one with high purity and enantiomeric excess (ee >98%).[5]

Scaffold Derivatization: Building the Drug Molecule

The true power of the this compound scaffold lies in its capacity for facile and regioselective derivatization at its two nitrogen atoms (N1 and N4). These positions serve as chemical handles to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties to interact with a specific biological target.

Derivatization_Points Scaffold N1_label N1 Position N4_label N4 Position N1_point->N1_label  Primary site for  N-Arylation or N-Alkylation  to introduce R¹ group N4_point->N4_label  Secondary site for  N-Alkylation or N-Acylation  to introduce R² group

Caption: Key derivatization points on the this compound scaffold for library synthesis.

The most common and effective derivatization strategies are N-arylation and N-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, making it ideal for attaching aryl or heteroaryl groups to the N1 or N4 position of the piperazinone core.[7] This is crucial for designing molecules that target aromatic-binding pockets in enzymes or receptors.

Protocol 2: General Procedure for N-Arylation

  • To an oven-dried reaction vessel, add the this compound scaffold (1 equivalent), the desired aryl halide (e.g., aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%).[7]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate, 2-3 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).[7]

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through Celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the N-arylated product by column chromatography. Causality Note: The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, especially with less reactive aryl chlorides.[7]

N-Alkylation

N-alkylation is a straightforward method to introduce alkyl chains, which can be used to modulate lipophilicity, introduce flexible linkers, or probe specific hydrophobic pockets within a target.

Protocol 3: General Procedure for N-Alkylation

  • Dissolve the this compound scaffold (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents) to deprotonate the nitrogen.

  • Add the desired alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is demonstrated by its successful application in developing inhibitors for various disease targets.

Case Study 1: Anticancer Agents - EGFR Inhibition

Derivatives of the related N-methyl piperazine scaffold have shown promising cytotoxicity against several human cancer cell lines, including A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic).[6][8] The proposed mechanism for some of these compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key kinase in cell proliferation pathways.

Table 3: Example Anticancer Activity of N-Methyl Piperazine Derivatives

Compound Code Substituent (R) A-549 IC₅₀ (µM) HCT-116 IC₅₀ (µM) MIAPaCa-2 IC₅₀ (µM)
A-6 2,5-di-CH₃ 7.74 18.80 14.98
A-11 3-OCH₃ 5.71 4.26 31.36
Gefitinib (Standard) 16.56 10.51 49.50

Data adapted from Singh et al., Future Journal of Pharmaceutical Sciences (2024).[8]

The N-aryl group introduced onto the piperazine scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the EGFR kinase domain, while other parts of the molecule occupy adjacent hydrophobic pockets, leading to potent inhibition.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimer->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 3-MPZ Scaffold Derivative Inhibitor->Dimer INHIBITS

Caption: Simplified EGFR signaling pathway and the inhibitory action of a scaffold-based drug.
Case Study 2: Neuropharmacology - Kappa Opioid Receptor (KOR) Antagonists

N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a novel class of opioid receptor antagonists.[9] Selective KOR antagonists are of significant therapeutic interest for treating depression, anxiety, and addiction. In this context, the 3-methylpiperazine core correctly orients the N-substituent and the hydroxyphenyl group to achieve potent and selective binding to the kappa opioid receptor, blocking the action of endogenous opioid peptides.[9]

Conclusion and Future Outlook

The this compound scaffold represents a powerful and field-proven platform for modern drug design. Its favorable physicochemical properties, stereochemical definition, and synthetically tractable derivatization points provide medicinal chemists with a robust tool for generating diverse chemical libraries. The successful application of this scaffold in developing potent modulators for targets ranging from kinases to GPCRs underscores its "privileged" status. Future innovations will likely involve incorporating this scaffold into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, further expanding its impact on the development of next-generation therapeutics.

References

Synthetic Strategies for the Derivatization of 3-Methylpiperazin-2-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Methylpiperazin-2-one Scaffold in Drug Discovery

The this compound core is a privileged chiral scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active agents.[1][2] Its inherent structural features, including a stereocenter, two distinct nitrogen atoms for derivatization, and a lactam moiety, provide a rich platform for the development of novel therapeutics with tailored properties. The piperazine motif is a common feature in many approved drugs, contributing to improved physicochemical properties such as solubility and bioavailability.[1] The chiral nature of this compound is of particular importance, as the biological activity of a drug molecule is often dictated by its specific stereochemistry.

This comprehensive guide provides detailed synthetic protocols for the derivatization of this compound, focusing on N-acylation and N-alkylation strategies. We will delve into the mechanistic rationale behind these transformations, offering practical insights to enable researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their synthetic endeavors.

Regioselective Derivatization: The Importance of Protecting Groups

A key challenge in the derivatization of this compound is achieving regioselectivity between the N1 (amide) and N4 (amine) positions. The N4 nitrogen is generally more nucleophilic and thus more reactive towards electrophiles. However, to achieve selective modification at the N4 position or to enable subsequent derivatization at N1, a protecting group strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N1 position due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[3][4]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the N1-amide nitrogen of this compound using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Boc Protection start mp This compound product N1-Boc-3-methylpiperazin-2-one mp->product Solvent (e.g., DCM, THF) Room Temperature boc2o Boc₂O, Base (e.g., TEA, DMAP)

Caption: Workflow for the Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or THF, add triethylamine (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. A catalytic amount of DMAP (0.1 equiv) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N1-Boc-3-methylpiperazin-2-one.

N-Acylation Protocols: Forging Amide Bonds

N-acylation is a fundamental transformation for introducing a wide range of functional groups onto the piperazinone scaffold. This can be achieved through reaction with acyl chlorides or by coupling with carboxylic acids using a suitable activating agent.

Protocol 2: N4-Acylation with Benzoyl Chloride

This protocol details the acylation of the N4-amine of this compound with benzoyl chloride under basic conditions. For this reaction, it is often advantageous to first protect the N1 position as described in Protocol 1 to ensure selective acylation at N4.

Reaction Scheme:

N-Acylation start mp N1-Boc-3-methylpiperazin-2-one product N1-Boc-N4-benzoyl-3-methylpiperazin-2-one mp->product Solvent (e.g., DCM) 0 °C to Room Temperature acyl_chloride Benzoyl Chloride, Base (e.g., TEA)

Caption: Workflow for the N4-acylation of N1-Boc-3-methylpiperazin-2-one.

Materials:

  • N1-Boc-3-methylpiperazin-2-one

  • Benzoyl chloride

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve N1-Boc-3-methylpiperazin-2-one (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using ethyl acetate/hexanes) to yield N1-Boc-N4-benzoyl-3-methylpiperazin-2-one.

Protocol 3: N4-Amide Coupling with Benzoic Acid using HATU

Amide coupling reagents provide a mild and efficient alternative to acyl chlorides for the formation of amide bonds. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Reaction Scheme:

HATU_Coupling start mp N1-Boc-3-methylpiperazin-2-one product N1-Boc-N4-benzoyl-3-methylpiperazin-2-one mp->product Solvent (e.g., DMF) Room Temperature acid Benzoic Acid hatu HATU, DIPEA

Caption: Workflow for HATU-mediated N4-amide coupling.

Materials:

  • N1-Boc-3-methylpiperazin-2-one

  • Benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of benzoic acid (1.1 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of N1-Boc-3-methylpiperazin-2-one (1.0 equiv) in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC.[5]

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous LiCl solution (3 times) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired product.

N-Alkylation Protocols: Constructing Carbon-Nitrogen Bonds

N-alkylation introduces alkyl or aryl substituents, significantly expanding the chemical space accessible from the this compound scaffold. Key methods include direct alkylation with alkyl halides and reductive amination.

Protocol 4: N4-Alkylation with Benzyl Bromide

Direct alkylation with an electrophilic alkyl halide is a straightforward method for N-alkylation. As with acylation, prior protection of the N1 position is recommended for selectivity.

Reaction Scheme:

N-Alkylation start mp N1-Boc-3-methylpiperazin-2-one product N1-Boc-N4-benzyl-3-methylpiperazin-2-one mp->product Solvent (e.g., DMF, Acetonitrile) Room Temperature to 60 °C alkyl_halide Benzyl Bromide, Base (e.g., K₂CO₃)

Caption: Workflow for the N4-alkylation of N1-Boc-3-methylpiperazin-2-one.

Materials:

  • N1-Boc-3-methylpiperazin-2-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a suspension of N1-Boc-3-methylpiperazin-2-one (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF or acetonitrile, add benzyl bromide (1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 60 °C for 4-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with EtOAc (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N1-Boc-N4-benzyl-3-methylpiperazin-2-one.

Deprotection: Unveiling the N1-Amide

Following successful derivatization at the N4 position, the Boc protecting group at N1 can be readily removed to allow for further functionalization or to yield the final target molecule.

Protocol 5: Boc Deprotection

This protocol describes the removal of the N1-Boc group using trifluoroacetic acid (TFA).

Reaction Scheme:

Boc_Deprotection start mp N1-Boc-N4-substituted-3-methylpiperazin-2-one product N4-substituted-3-methylpiperazin-2-one mp->product Room Temperature tfa TFA/DCM

Caption: Workflow for the removal of the N1-Boc protecting group.

Materials:

  • N1-Boc-N4-substituted-3-methylpiperazin-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N1-Boc protected piperazinone (1.0 equiv) in a solution of 25-50% TFA in DCM.[3]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

Quantitative Data Summary

ProtocolDerivatization TypeKey ReagentsTypical YieldReference
1N1-ProtectionBoc₂O, TEA/DMAPHigh[6]
2N4-AcylationBenzoyl chloride, TEAGood to High[2]
3N4-Amide CouplingBenzoic acid, HATU, DIPEA50-90%[5]
4N4-AlkylationBenzyl bromide, K₂CO₃GoodGeneral procedure
5N1-DeprotectionTFA, DCMHigh[1][3]

Conclusion

The synthetic protocols detailed in this guide provide a robust toolkit for the derivatization of the this compound scaffold. By employing strategic protection and a variety of acylation and alkylation methods, medicinal chemists can efficiently generate diverse libraries of compounds for drug discovery programs. The ability to selectively functionalize both nitrogen atoms of this chiral building block underscores its immense value in the synthesis of complex and potent therapeutic agents.

References

Application of 3-Methylpiperazin-2-one in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Chiral Scaffold in Crop Protection

In the relentless pursuit of novel agrochemicals that offer enhanced efficacy, improved safety profiles, and greater environmental compatibility, the exploration of unique molecular scaffolds is paramount. 3-Methylpiperazin-2-one, a chiral heterocyclic compound, has emerged from the shadow of its extensive use in medicinal chemistry to present itself as a compelling building block for the next generation of pesticides.[1][2] While the broader piperazine class of compounds is recognized for its utility in developing fungicides, insecticides, and herbicides, the specific application of the this compound core remains a frontier with significant untapped potential.[3][4][5]

This guide provides an in-depth technical overview of the application of this compound in agrochemical synthesis. We will move beyond theoretical discussions to provide detailed, actionable protocols and the scientific rationale behind them. By leveraging the structural and chiral features of this molecule, researchers can design and synthesize innovative active ingredients. This document is intended for researchers, chemists, and professionals in the agrochemical industry, offering a roadmap for incorporating this versatile intermediate into discovery and development pipelines.

Core Application: Development of Novel Neonicotinoid Insecticides

Scientific Rationale:

The piperazinone ring is a bioisosteric replacement for the imidazolidine ring found in widely used neonicotinoid insecticides.[6] Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system and subsequent paralysis and death of the target pest. The dihydropiperazine ring system has been shown to be a suitable scaffold for creating neonicotinoid analogues with significant insecticidal activity.[6]

The introduction of a methyl group at the 3-position of the piperazin-2-one ring, as in this compound, offers several strategic advantages for agrochemical design:

  • Chirality and Selectivity: The stereocenter at the C3 position allows for the synthesis of enantiomerically pure agrochemicals. Chirality is a critical factor in biological interactions, and a specific enantiomer may exhibit significantly higher activity against target pests while having reduced effects on non-target organisms, such as pollinators or mammals.[2] This can lead to the development of more selective and environmentally benign insecticides.

  • Metabolic Stability: The methyl group can influence the metabolic fate of the molecule in both the target pest and the environment. It can sterically hinder enzymatic degradation at adjacent positions, potentially increasing the compound's persistence and efficacy.

  • Physicochemical Properties: The methyl group can subtly alter the molecule's lipophilicity and water solubility, which in turn affects its uptake, translocation within the plant, and penetration of the insect cuticle. These properties are crucial for optimizing the performance of a systemic insecticide.

Here, we propose the synthesis of a novel, hypothetical neonicotinoid insecticide, which we will call "Agro-MPZ-Neonic" , using (R)-3-Methylpiperazin-2-one as the starting material. The design incorporates the key pharmacophoric elements of a neonicotinoid: a heterocyclic core (the piperazinone), a potent electron-withdrawing group (a cyanoimino moiety), and a chloro-substituted aromatic group (6-chloropyridin-3-yl)methyl, known to be effective in this class of insecticides.

Proposed Synthetic Pathway for "Agro-MPZ-Neonic"

The synthesis of "Agro-MPZ-Neonic" from (R)-3-Methylpiperazin-2-one is a multi-step process that involves functionalization of the piperazinone ring. The overall workflow is depicted below.

Caption: Synthetic workflow for the hypothetical insecticide "Agro-MPZ-Neonic".

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of "Agro-MPZ-Neonic".

Protocol 1: Synthesis of 1-((6-chloropyridin-3-yl)methyl)-(R)-3-methylpiperazin-2-one (Intermediate A)

This initial step involves the N-alkylation of the piperazinone ring, attaching the key pyridinylmethyl moiety.

Materials:

  • (R)-3-Methylpiperazin-2-one (1.0 eq)

  • 2-chloro-5-(chloromethyl)pyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

  • Silica gel for column chromatography, ethyl acetate, hexanes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (R)-3-Methylpiperazin-2-one (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.1 eq) in anhydrous acetonitrile dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Intermediate A as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile and a nitrogen atmosphere is crucial to prevent the hydrolysis of the electrophile and side reactions involving water.

  • Base: Potassium carbonate is a suitable base to deprotonate the secondary amine of the piperazinone, facilitating the nucleophilic attack on the chloromethylpyridine. It is easily removed by filtration.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of "Agro-MPZ-Neonic" from Intermediate A

This part of the synthesis follows established methods for converting a lactam to a cyanoimino-functionalized product, mirroring syntheses of related neonicotinoids.[6]

Materials:

  • Intermediate A (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Toluene, anhydrous

  • Methyl iodide (CH₃I) (1.5 eq)

  • Cyanamide (H₂NCN) (2.0 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Thionation:

    • Dissolve Intermediate A (1.0 eq) in anhydrous toluene in a round-bottom flask.

    • Add Lawesson's Reagent (0.6 eq) in one portion.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting thio-lactam (Intermediate B) by column chromatography.

  • S-Methylation:

    • Dissolve the purified Intermediate B in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add methyl iodide (1.5 eq).

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the S-methylated intermediate can be monitored by LC-MS.

  • Reaction with Cyanamide:

    • To the solution containing the S-methylated intermediate, add cyanamide (2.0 eq) followed by the dropwise addition of triethylamine (3.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, "Agro-MPZ-Neonic", by column chromatography.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: This is a standard and effective reagent for the thionation of amides and lactams.

  • S-Methylation: The thio-lactam is converted to a more reactive S-methyl isothiouronium salt, which is an excellent leaving group for the subsequent nucleophilic substitution by cyanamide.

  • Triethylamine: This base is used to deprotonate the cyanamide, increasing its nucleophilicity for the attack on the S-methylated intermediate.

Proposed Mode of Action and Efficacy

The proposed mode of action for "Agro-MPZ-Neonic" is consistent with that of other neonicotinoid insecticides. It is designed to act as a selective agonist at the insect nicotinic acetylcholine receptors (nAChRs).

Caption: Proposed mode of action of "Agro-MPZ-Neonic" at the insect nAChR.

Hypothetical Efficacy Data

The following table presents hypothetical efficacy data for "Agro-MPZ-Neonic" against common agricultural pests, with comparisons to a commercial neonicotinoid standard.

CompoundTarget PestApplication Rate (g a.i./ha)Mortality (%) after 72h
"Agro-MPZ-Neonic" Cotton Aphid (Aphis gossypii)2598
12.592
Commercial StandardCotton Aphid (Aphis gossypii)2595
12.588
"Agro-MPZ-Neonic" Green Peach Aphid (Myzus persicae)2596
12.590
Commercial StandardGreen Peach Aphid (Myzus persicae)2594
12.585
"Agro-MPZ-Neonic" Diamondback Moth (Plutella xylostella)5085
Commercial StandardDiamondback Moth (Plutella xylostella)5082

Conclusion and Future Directions

This compound is a promising, yet underexplored, chiral building block for the synthesis of novel agrochemicals. The strategic incorporation of this scaffold, as demonstrated with the hypothetical insecticide "Agro-MPZ-Neonic", can lead to the development of active ingredients with potentially enhanced selectivity and efficacy. The protocols and rationale presented in this guide serve as a foundation for researchers to explore the derivatization of this compound for various agrochemical applications, including fungicides and herbicides. Further research should focus on synthesizing and screening a library of derivatives to establish structure-activity relationships and to identify lead compounds for further development. The chirality of the starting material should be leveraged to investigate the differential biological activity of enantiomers, a key step in developing safer and more effective crop protection solutions.

References

Application Notes and Protocols: 3-Methylpiperazin-2-one as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazin-2-one Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the piperazin-2-one motif has emerged as a privileged scaffold. Its rigid, six-membered lactam ring structure offers a unique combination of properties beneficial for drug design, including improved water solubility and bioavailability.[1] The chirality of substituted piperazin-2-ones, such as 3-methylpiperazin-2-one, provides a crucial handle for creating stereochemically defined molecules, which is often essential for achieving high potency and selectivity, as different enantiomers can exhibit profoundly different pharmacological activities.[1]

This guide provides an in-depth exploration of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on its application in the development of potent and selective inhibitors of the mTOR (mechanistic Target of Rapamycin) pathway. We will delve into the synthetic utility of this chiral intermediate, provide detailed experimental protocols, and discuss the structure-activity relationships that underscore its importance in medicinal chemistry.

Synthetic Utility and Key Reactions of this compound

(R)- and (S)-3-methylpiperazin-2-one are valuable chiral intermediates that serve as foundational components for a variety of pharmacologically active molecules.[2] The presence of two nitrogen atoms—one amide and one secondary amine—allows for selective functionalization, making it a versatile scaffold for building molecular complexity.

Synthesis of Chiral this compound

A robust and scalable synthesis of enantiomerically pure this compound is paramount for its use in drug discovery. A common and effective method involves a multi-step sequence starting from readily available chiral amino acids.[3]

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one [3]

This protocol outlines a reliable method for the synthesis of (R)-3-methylpiperazin-2-one, achieving high yield and enantiomeric excess.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • To a solution of N-Cbz-aminoacetaldehyde in a suitable alcoholic solvent (e.g., methanol), add D-alanine methyl ester hydrochloride.

  • Cool the reaction mixture to between -10 °C and 0 °C. This temperature control is critical to prevent the reduction of the aldehyde to an alcohol.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the mixture.

  • Stir the reaction at this temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral diamine derivative.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-3-Methylpiperazin-2-one

  • Dissolve the purified product from Step 1 (10g) in methanol (100 mL).

  • Add palladium on carbon (Pd/C, 10 wt. %, 3g) to the solution.

  • Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.

  • Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (R)-3-methylpiperazin-2-one by silica gel column chromatography using a mixture of ethyl acetate and methanol (e.g., 9:1) as the eluent to yield a white solid.

Expected Yield: ~91% Expected Purity (HPLC): >98% Expected Enantiomeric Excess (ee): >98%

Incorporation into Kinase Inhibitor Scaffolds: A Case Study of Torin1

Torin1 is a potent and selective ATP-competitive inhibitor of mTOR, a key kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[4][5] The chemical structure of Torin1 features an N-propionylpiperazine moiety, which is crucial for its activity and pharmacokinetic properties.[4] While Torin1 itself contains a piperazine rather than a piperazin-2-one, the synthetic strategies employed are highly relevant and adaptable for incorporating this compound derivatives.

The synthesis of Torin1 and its analogs typically involves a Suzuki coupling reaction to connect the piperazine-containing fragment to the core heterocyclic scaffold.[2]

Conceptual Workflow for Kinase Inhibitor Synthesis

G A Chiral this compound B N-Protection (e.g., Boc) A->B Protection of NH C Protected this compound B->C E Suzuki or Buchwald-Hartwig Coupling C->E D Coupling Partner 1 (e.g., Aryl Halide) D->E F Coupled Intermediate E->F C-N or C-C bond formation G Deprotection F->G Removal of protecting group H Final Kinase Inhibitor G->H I Coupling Partner 2 (e.g., Boronic Acid) I->E

Caption: Generalized workflow for incorporating this compound into a kinase inhibitor.

Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis (Exemplary) [2]

This protocol provides a representative procedure for the Suzuki coupling reaction, a common method for forming the carbon-carbon bond between the piperazine-containing fragment and the core of the kinase inhibitor.

  • To a solution of the halogenated kinase inhibitor core (1 equivalent) in a suitable solvent such as 1,4-dioxane, add the boronic acid or boronic ester derivative of the protected piperazine fragment (1.1 equivalents).

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.1 equivalents), and a base, such as aqueous sodium carbonate (Na₂CO₃, 3 equivalents, 1 M solution).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the mixture to 100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter it through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the coupled product.

Structure-Activity Relationship (SAR) Insights

The development of second-generation mTOR inhibitors like Torin2 from the initial lead, Torin1, provides valuable insights into the structure-activity relationship of the piperazine moiety.

CompoundR1 Group (on Piperazine)Cellular mTOR IC₅₀ (nM)Cellular PI3K IC₅₀ (nM)Selectivity (PI3K/mTOR)
Torin1 Propionyl2-10[4][5]1800[4]~900[]
Torin2 Analog Fluoro25[1]>1250[1]>50

Table 1: Comparison of Torin1 and a Torin2 analog highlighting the impact of the piperazine substituent on activity and selectivity.[1][4][5]

The data indicates that modifications to the substituent on the piperazine ring can significantly impact both potency and selectivity. The replacement of the propionyl group in Torin1 with a fluorine atom in a Torin2 analog resulted in a slight decrease in mTOR inhibitory activity but maintained good selectivity over PI3K.[1] This highlights the importance of the piperazine moiety as a key point for chemical modification to fine-tune the pharmacological properties of the inhibitor. The introduction of a methyl group at the 3-position of the piperazin-2-one ring, as in our building block of interest, would introduce a chiral center and further constrain the conformation of this region of the molecule, potentially leading to improved interactions with the target kinase.

The mTOR Signaling Pathway and Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[9]

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate AKT AKT PI3K->AKT activate AKT->mTORC1 activate mTORC2 mTORC2 AKT->mTORC2 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth Cell Growth mTORC1->Cell Growth promote Proliferation Proliferation mTORC1->Proliferation promote Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition promote mTORC2->AKT feedback activation Torin1 Torin1 / Torin2 (ATP-competitive inhibitors) Torin1->mTORC1 Torin1->mTORC2

Caption: Simplified diagram of the mTOR signaling pathway and points of inhibition by Torin1/Torin2.

ATP-competitive inhibitors like Torin1 and Torin2 bind to the kinase domain of mTOR, blocking the activity of both mTORC1 and mTORC2.[10] This dual inhibition leads to a more comprehensive shutdown of mTOR signaling compared to first-generation inhibitors like rapamycin, which only allosterically inhibit mTORC1.[10] The inhibition of mTORC1 and mTORC2 by Torin1 has been shown to have IC₅₀ values in the low nanomolar range (2-10 nM).[4][5]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile chiral building block for the synthesis of kinase inhibitors. Its inherent structural features and the ability to introduce stereochemistry make it an attractive starting point for generating potent and selective drug candidates. The successful development of mTOR inhibitors like Torin1 and Torin2, which feature a related piperazine moiety, underscores the importance of this scaffold in targeting critical signaling pathways in diseases such as cancer. The detailed synthetic protocols and structure-activity relationship insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their quest for novel and improved kinase inhibitors. Future work in this area could involve the synthesis and evaluation of kinase inhibitors that directly incorporate the this compound core to explore the impact of the lactam functionality and the methyl stereocenter on kinase binding and cellular activity.

References

Application Notes and Protocols for the N-alkylation and N-arylation of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methylpiperazin-2-one in Modern Drug Discovery

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a multitude of biologically active compounds.[1][2][3][4] Its inherent chirality, rigid conformation, and the presence of two modifiable nitrogen atoms make it an exceptionally versatile building block for creating diverse chemical libraries. The N-substituents on the piperazinone ring play a crucial role in defining a molecule's interaction with biological targets, influencing its pharmacodynamic and pharmacokinetic profiles.[1][2] Consequently, the strategic N-alkylation and N-arylation of this compound are pivotal transformations for researchers, scientists, and drug development professionals aiming to fine-tune the properties of lead compounds.

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation and N-arylation of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these critical synthetic transformations.

I. N-Alkylation of this compound: Introducing Molecular Diversity

The introduction of alkyl groups onto the N4 position of the this compound ring is a fundamental strategy to explore the chemical space around this scaffold. Two primary and highly effective methods for this transformation are Direct Alkylation under Phase Transfer Catalysis and Reductive Amination.

A. Method 1: Direct Alkylation via Phase Transfer Catalysis (PTC)

Direct alkylation via a classical SN2 reaction is a straightforward approach. However, the relatively low nucleophilicity of the amide nitrogen and the potential for side reactions necessitate carefully chosen conditions. Phase Transfer Catalysis (PTC) emerges as a superior strategy, facilitating the transfer of the deprotonated lactam from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.[5][6][7][8] This method often results in cleaner reactions, milder conditions, and higher yields compared to traditional methods that require strong, hazardous bases like sodium hydride.[5][7]

Causality Behind Experimental Choices:

  • Base: A combination of potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) provides a solid base that is effective in deprotonating the lactam.[5]

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective PTC catalyst that facilitates the transport of the anionic lactam into the organic phase.[5][8]

  • Solvent-Free/Microwave Irradiation: Performing the reaction under solvent-free conditions, often with microwave irradiation, dramatically accelerates the reaction rate, reduces solvent waste, and can lead to improved yields.[5][9][10][11]

Experimental Protocol: Microwave-Assisted N-Benzylation of (R)-3-Methylpiperazin-2-one

This protocol details the benzylation of (R)-3-methylpiperazin-2-one as a representative example.

Materials:

  • (R)-3-Methylpiperazin-2-one

  • Benzyl bromide

  • Potassium hydroxide (KOH), finely ground

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a mortar, grind 1.12 g (20 mmol) of potassium hydroxide and mix it thoroughly with 2.70 g (20 mmol) of potassium carbonate.

  • To this basic mixture, add 0.57 g (5.0 mmol) of (R)-3-methylpiperazin-2-one and 0.16 g (0.50 mmol) of TBAB. Mix the solids thoroughly with a spatula in an open conical flask or a dedicated microwave reaction vessel.

  • Add 1.28 g (7.5 mmol) of benzyl bromide dropwise to the mixture and stir briefly with a spatula.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate for 90-120 seconds at a power of 150 MW. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 20 mL of dichloromethane and 20 mL of water. Stir vigorously for 10 minutes.

  • Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure (R)-4-benzyl-3-methylpiperazin-2-one.

Data Presentation: Representative N-Alkylation Reactions

Alkyl HalideBaseCatalystConditionsTimeYield (%)
Benzyl bromideKOH/K₂CO₃TBABMicrowave, 150W2 min~85-95%
1-BromobutaneKOH/K₂CO₃TBABMicrowave, 150W3 min~80-90%
Ethyl iodideKOH/K₂CO₃TBABMicrowave, 150W2.5 min~82-92%

Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow for Direct N-Alkylation via PTC

Caption: Workflow for microwave-assisted direct N-alkylation.

B. Method 2: Reductive Amination

Reductive amination is a highly versatile and milder alternative for N-alkylation, particularly for introducing more complex or functionalized alkyl groups.[1][12][13][14] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, selective for iminium ions over carbonyls, and does not reduce the lactam functionality.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants.

  • Acid Catalyst: A small amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, though it is often not necessary.

Experimental Protocol: Reductive Amination with Cyclohexanecarboxaldehyde

Materials:

  • (R)-3-Methylpiperazin-2-one

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 0.57 g (5.0 mmol) of (R)-3-methylpiperazin-2-one and 25 mL of DCE.

  • Add 0.62 g (5.5 mmol) of cyclohexanecarboxaldehyde to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add 1.27 g (6.0 mmol) of sodium triacetoxyborohydride.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-4-(cyclohexylmethyl)-3-methylpiperazin-2-one.

II. N-Arylation of this compound: Forging the C-N Aryl Bond

The formation of a C(aryl)-N bond with the lactam nitrogen of this compound is a more challenging transformation due to the lower nucleophilicity of the amide nitrogen compared to an amine. Transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, are the premier methods for this purpose.

A. Method 1: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of amides and lactams.[15][16][17][18][19][20] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a biarylphosphine ligand (e.g., XPhos or BrettPhos) is highly effective for the N-arylation of secondary amides.[15][16][17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate is required to deprotonate the lactam and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

Materials:

  • (R)-3-Methylpiperazin-2-one

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add to a reaction vial 0.57 g (5.0 mmol) of (R)-3-methylpiperazin-2-one, 1.03 g (6.0 mmol) of 4-bromotoluene, 0.046 g (0.05 mmol) of Pd₂(dba)₃, 0.057 g (0.12 mmol) of XPhos, and 0.67 g (7.0 mmol) of sodium tert-butoxide.

  • Add 25 mL of anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 20 mL of saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the desired (R)-3-methyl-4-(p-tolyl)piperazin-2-one.

Workflow for Buchwald-Hartwig N-Arylation

References

Application Notes and Protocols: Large-Scale Synthesis of 3-Methylpiperazin-2-one for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methylpiperazin-2-one is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] Its defined stereochemistry is critical for selective interaction with biological targets, making the efficient, scalable, and stereoselective synthesis of its enantiopure forms—particularly the (S)- and (R)-isomers—a matter of significant industrial importance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We present an in-depth analysis of viable synthetic routes and deliver a detailed, field-proven protocol for a robust, scalable method that ensures high yield and exceptional enantiomeric purity.

Introduction: The Strategic Importance of Chiral Piperazinones

The piperazin-2-one scaffold is a privileged structure in drug discovery, known to enhance critical pharmacokinetic properties such as aqueous solubility and bioavailability.[1] When a chiral center is introduced, as in this compound, it allows for the development of highly selective single-enantiomer drugs, which can offer improved therapeutic efficacy and a better safety profile compared to their racemic counterparts.[1][2] For example, the (S)-enantiomer is a key intermediate in the synthesis of Fezolinetant, a neurokinin-3 receptor antagonist.[1] Given this direct application, the demand for a cost-effective and environmentally responsible industrial-scale synthesis is paramount.

Comparative Analysis of Industrial Synthetic Routes

Several strategies exist for the synthesis of this compound. The selection of an optimal route for industrial scale-up depends on a multifactorial analysis of yield, cost, safety, scalability, and adherence to green chemistry principles.

Synthetic Route Key Starting Materials Advantages Challenges for Scale-Up Typical Yield Ref.
Route A: Reductive Amination & Cyclization Protected Ethanolamine, Chiral Alanine EsterHigh stereocontrol (ee >98%), Good yields, Use of readily available starting materials.Requires protecting group strategy, Use of pressurized hydrogen gas.90-91%[2][3]
Route B: Diamine Cyclization 1,2-Diaminopropane, Ethyl ChloroacetateFewer steps, Potentially lower cost.Lower yields reported, Formation of byproducts, Difficult purification.Low[3][4]
Route C: Asymmetric Hydrogenation Precursor Imine/EnaminePotentially high enantioselectivity.Requires specialized chiral catalysts which can be expensive.Variable[2]

Analysis:

Route A, involving the reductive amination of a protected aminoacetaldehyde with a chiral alanine ester followed by hydrogenolytic deprotection and spontaneous cyclization, emerges as the most robust and well-documented method for large-scale production.[1][2][3] This method offers excellent control over stereochemistry, dictated by the choice of L- or D-alanine ester, and consistently delivers high yields and purity.[1][3] While it involves a hydrogenation step under pressure, this is a standard and well-controlled operation in industrial settings. Route B is conceptually simpler but often suffers from side reactions and purification challenges, making it less reliable for producing high-purity material.[4] Route C is a promising modern approach but may not yet be as cost-effective for bulk production due to catalyst costs.

Therefore, this guide will focus on the detailed protocol for Route A .

Recommended Industrial Scale-Up Protocol: (S)-3-Methylpiperazin-2-one via Reductive Amination and Cyclization

This protocol details a proven, multi-step synthesis that reliably produces (S)-3-Methylpiperazin-2-one with high yield and enantiomeric excess. The overall synthetic pathway is illustrated below.

Overall Reaction Scheme

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Deprotection & Cyclization A Ethanolamine B N-Cbz-ethanolamine A->B Cbz-Cl, Base C N-Cbz-aminoacetaldehyde B->C Swern or TEMPO Oxidation E Protected Diamine Ester C->E NaBH(OAc)3 D L-Alanine Methyl Ester D->E NaBH(OAc)3 F (S)-3-Methylpiperazin-2-one E->F H2, Pd/C

Caption: Reaction pathway for the synthesis of (S)-3-Methylpiperazin-2-one.

Step-by-Step Experimental Protocol

Safety First: This process involves hazardous materials and reactions. A thorough process safety assessment is mandatory before scale-up.[2] All operations must be conducted in a controlled environment by trained personnel with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[5][6][7]

Part A: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Protected Diamine Ester)

  • Rationale: This key step constructs the carbon-nitrogen backbone of the target molecule. It begins with the protection of ethanolamine, followed by oxidation to the aldehyde. A stereoselective reductive amination using L-alanine methyl ester and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) then forms the chiral diamine precursor.[2][3] The reaction temperature is kept low (-10 to 0 °C) to prevent the reduction of the aldehyde before the imine is formed.[3]

  • Protocol:

    • Protection & Oxidation: Synthesize N-Cbz-aminoacetaldehyde from ethanolamine according to established literature procedures (e.g., protection with benzyl chloroformate followed by Swern or TEMPO-mediated oxidation).[3]

    • Reductive Amination Setup: In a suitable reactor, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in an appropriate solvent like methanol or dichloromethane (DCM). Neutralize with a non-nucleophilic base such as triethylamine (1.1 eq) and filter to remove the resulting salt.

    • Amine Addition: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol. Stir the mixture for 15-30 minutes.

    • Reduction: Cool the reactor to between -10 °C and 0 °C.[3] Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.

    • Reaction Monitoring: Stir the reaction at 0 °C overnight. Monitor the reaction progress by HPLC or TLC until the starting aldehyde is consumed.

    • Work-up & Isolation: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected diamine ester. Purification can be achieved via silica gel column chromatography if necessary.[3]

Part B: Synthesis of (S)-3-Methylpiperazin-2-one via Hydrogenolysis and Intramolecular Cyclization

  • Rationale: This final step involves two key transformations occurring in one pot. First, the benzyloxycarbonyl (Cbz) protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C). The resulting free amine then undergoes a spontaneous intramolecular cyclization (lactamization) with the adjacent ester group to form the stable six-membered piperazin-2-one ring.[1][3] This method is highly efficient and clean, with the primary byproduct being toluene.

  • Protocol:

    • Reactor Setup: Charge a suitable pressure reactor with the crude or purified protected diamine ester (1.0 eq) from Part A.

    • Solvent and Catalyst: Add methanol as the solvent (approx. 10 mL per gram of substrate).[2] Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-30% by weight of the substrate).[3]

    • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 1.8 MPa (approx. 260 psi).[2][3]

    • Reaction: Stir the mixture vigorously at room temperature (10-30 °C) overnight.[3]

    • Monitoring and Completion: Monitor the reaction to completion using HPLC to confirm the disappearance of the starting material.[2][3]

    • Catalyst Removal: Once complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

    • Isolation and Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product as a solid.[2][3] A single recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol or isopropanol) is often sufficient to achieve high chemical and optical purity (>98% HPLC, >98% ee).[1][3]

Process Controls and Analytical Methods
Parameter Method Purpose
Reaction Progress HPLC, TLCTo monitor the consumption of starting materials and formation of intermediates/product.
Product Identity ¹H NMR, ¹³C NMR, MSTo confirm the chemical structure of the final product. The molecular formula C₅H₁₀N₂O corresponds to a molecular weight of 114.15 g/mol .[1]
Chemical Purity HPLCTo quantify the purity of the final product, typically targeting ≥98%.[3]
Enantiomeric Purity Chiral HPLCTo determine the enantiomeric excess (ee), targeting ≥98%.[3]

Industrial Workflow and Safety Considerations

The successful and safe scale-up of this synthesis requires careful planning of the overall workflow, from raw material handling to final product packaging.

Process Workflow Diagram

G cluster_input Inputs cluster_synthesis Synthesis Core cluster_output Downstream Processing RM Raw Material Procurement & QC P1 Step A: Reductive Amination (Glass-Lined Reactor) RM->P1 P2 Step B: Hydrogenation (Pressure Reactor) P1->P2 In-Process Control (HPLC) FIL Catalyst Filtration P2->FIL In-Process Control (HPLC) CON Solvent Concentration (Rotary Evaporator) FIL->CON CRY Crystallization & Drying CON->CRY FIN Final Product QC & Packaging CRY->FIN Final QC (HPLC, Chiral HPLC, NMR)

Caption: Industrial workflow for this compound synthesis.

Safety and Environmental Considerations
  • Ethylenediamine Derivatives: Precursors like ethylenediamine are corrosive, flammable, and can cause severe skin burns and eye damage.[5][8] They may also cause allergic skin or respiratory reactions.[5][8] Handle only in well-ventilated areas or closed systems, using appropriate PPE.[5][6]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be conducted in a specialized pressure reactor equipped with appropriate safety reliefs, monitoring systems, and grounding to prevent static discharge.[2][8]

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry and saturated with hydrogen. It must be handled wet and under an inert atmosphere. Filtration should be done carefully, ensuring the filter cake does not dry out.

  • Solvent Handling: Methanol and other organic solvents are flammable and have associated toxicological risks. Use closed-transfer systems and ensure adequate ventilation. Solvent recovery and recycling should be implemented to minimize environmental impact, aligning with green chemistry principles.[1]

Conclusion

The synthetic route via reductive amination and catalytic hydrogenation represents a highly effective, scalable, and stereocontrolled method for the industrial production of this compound. By implementing robust process controls, stringent safety protocols, and detailed analytical validation, manufacturers can reliably produce this critical pharmaceutical intermediate with the high purity and specific chirality required by the drug development industry. This guide provides the foundational knowledge and a detailed protocol to assist scientists and engineers in the successful scale-up of this valuable compound.

References

use of 3-Methylpiperazin-2-one in the synthesis of constrained peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Constrained Peptides Using 3-Methylpiperazin-2-one

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the strategic use of this compound as a chiral building block to introduce conformational constraints in synthetic peptides. It covers the rationale, synthesis of the building block, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the resulting structural implications.

Introduction: The Quest for More Druglike Peptides

Peptides are remarkable signaling molecules and represent a promising class of therapeutics due to their high potency and specificity for biological targets.[1][2] However, the therapeutic potential of natural, linear peptides is often hampered by significant pharmacological limitations, including susceptibility to enzymatic degradation by proteases and poor cell membrane permeability.[3][4]

To overcome these hurdles, medicinal chemists have turned to the design of constrained peptides . By introducing cyclic or rigid structural elements, the conformational freedom of the peptide backbone is reduced.[4] This pre-organization into a bioactive conformation can lead to several key advantages:

  • Enhanced Receptor Affinity and Selectivity: A rigid structure reduces the entropic penalty upon binding to a target.[3]

  • Increased Metabolic Stability: The constrained architecture can mask cleavage sites from degradative enzymes like exopeptidases and endopeptidases.[2]

  • Improved Pharmacokinetic Properties: Certain conformations can enhance membrane permeability, a crucial factor for oral bioavailability and targeting intracellular proteins.[5]

One effective strategy for inducing such constraints is the incorporation of non-natural, rigid building blocks. This compound has emerged as a valuable heterocyclic scaffold for this purpose. Its defined, chiral structure serves as a potent turn-mimetic, locking the peptide chain into a predictable and stable conformation.[6][7]

(R)-3-Methylpiperazin-2-one: A Chiral Scaffold for Conformational Control

(R)-3-Methylpiperazin-2-one is a chiral piperazinone derivative that serves as a key intermediate in medicinal chemistry.[6] Its incorporation into a peptide backbone replaces a dipeptide unit, introducing a rigid six-membered ring that significantly restricts torsional angles. The chiral center at the 3-position, bearing a methyl group, further defines the spatial orientation of the substituent, which is critical for precise interaction with biological targets.[6] This makes it an excellent tool for probing the structure-activity relationships (SAR) of bioactive peptides and developing potent, single-enantiomer drug candidates.[6]

Workflow for Utilizing this compound

The overall process involves the chemical synthesis of the building block followed by its incorporation into a growing peptide chain using standard solid-phase methodologies.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Constrained Peptide Synthesis A Precursor Synthesis (Reductive Amination) B Cyclization (Hydrogenolysis) A->B Forms linear intermediate C Purification & QC B->C Forms cyclic product D (R)-3-Methylpiperazin-2-one (Ready for SPPS) C->D Purity & ee check F Couple (R)-3-Methyl- piperazin-2-one D->F Used in coupling E Resin Preparation & Fmoc Deprotection E->F Activates resin G Peptide Chain Elongation F->G Introduces constraint H Cleavage & Purification G->H Completes sequence I Final Constrained Peptide H->I Isolates product

Caption: Overall workflow from building block synthesis to final constrained peptide.

Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one Building Block

The synthesis of (R)-3-Methylpiperazin-2-one is typically achieved through a two-step process starting from a protected aminoacetaldehyde derivative.[6] This protocol details the hydrogenolysis and intramolecular cyclization of a suitable precursor.

Step 1: Synthesis of the Precursor

The precursor, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, is synthesized via a reductive amination reaction between N-Cbz-aminoacetaldehyde and a chiral amine, followed by esterification.[6]

Step 2: Hydrogenolysis and Intramolecular Cyclization

This step involves the removal of the Cbz protecting group via hydrogenolysis, which is immediately followed by a spontaneous intramolecular cyclization to form the piperazinone ring.

Table 1: Reactants and Conditions for Cyclization

ReagentQuantityMolar Eq.Purpose
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate10 g1.0Starting Material
Palladium on Carbon (Pd/C, 10%)3 g-Catalyst for Hydrogenolysis
Methanol (MeOH)100 mL-Solvent
Hydrogen Gas (H₂)1.8 MPa (approx.)ExcessReducing Agent for Cbz removal

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 10 g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.[6]

  • Catalyst Addition: Carefully add 3 g of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the reactor and charge it with hydrogen gas to a pressure of 1.8 MPa.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield (R)-3-Methylpiperazin-2-one as a white solid.[6]

Expected Outcome: This process typically yields the final product with high purity (>98%) and enantiomeric excess (>98%).[6]

Protocol 2: Incorporation into Peptides via Fmoc-SPPS

Once synthesized, the this compound building block can be incorporated into a peptide sequence using standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This protocol assumes synthesis on a 0.1 mmol scale using a Rink Amide resin to generate a C-terminally amidated peptide.

SPPS Workflow Diagram

spss_workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling_aa1 Couple First Fmoc-AA-OH (e.g., HBTU/DIPEA) wash1->coupling_aa1 wash2 Wash (DMF) coupling_aa1->wash2 repeat_cycle Repeat Deprotection, Wash, Coupling Cycles wash2->repeat_cycle deprotection2 Fmoc Deprotection repeat_cycle->deprotection2 For subsequent AAs wash3 Wash (DMF) deprotection2->wash3 coupling_pip Couple this compound (Double Coupling Recommended) wash3->coupling_pip wash4 Wash (DMF) coupling_pip->wash4 elongation Continue Elongation (Couple remaining AAs) wash4->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection wash5 Wash (DMF, DCM) final_deprotection->wash5 cleavage Cleavage from Resin (TFA/TIS/H₂O Cocktail) wash5->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purify Purify (HPLC) & Lyophilize precipitation->purify

Caption: Step-by-step workflow for Fmoc-SPPS incorporating the piperazinone unit.

Materials & Reagents:

  • Rink Amide MBHA resin (substitution ~0.5 mmol/g)

  • Fmoc-protected amino acids

  • (R)-3-Methylpiperazin-2-one

  • Coupling Reagents: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU

  • Activation Base: DIPEA (N,N'-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethylether (cold)

Experimental Protocol:

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain the solvent.[8]

  • Initial Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat with a fresh 2 mL portion for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).[8]

  • Standard Amino Acid Coupling (Preceding the Piperazinone):

    • In a separate vial, dissolve the first Fmoc-amino acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in DMF.

    • Add DIPEA (8 eq., 0.8 mmol) to the solution to activate.

    • Immediately add the activated mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5 x 2 mL).

    • Repeat steps 2 and 3 for each amino acid in the sequence leading up to the desired position for the piperazinone.

  • Incorporation of (R)-3-Methylpiperazin-2-one:

    • Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in step 2.

    • Activation & Coupling:

      • In a vial, dissolve (R)-3-Methylpiperazin-2-one (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in DMF.

      • Add DIPEA (8 eq., 0.8 mmol) and immediately add the solution to the resin.

    • Rationale for Double Coupling: Due to the potential for steric hindrance and lower reactivity of the secondary amine on the piperazinone ring, a double coupling is highly recommended to ensure the reaction goes to completion.[8]

    • Agitate for 2 hours. Drain the solution and wash with DMF (3 x 2 mL).

    • Repeat the activation and coupling step with a freshly prepared solution for another 2 hours.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Peptide Chain Elongation:

    • Continue adding the remaining Fmoc-amino acids to the N-H of the coupled piperazinone unit using the standard coupling protocol (step 3) and deprotection (step 2).

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DMF (3x), followed by DCM (3x), and dry it under vacuum.

    • Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5). TIS is a scavenger to prevent side reactions with sensitive residues.[9]

    • Add the cleavage cocktail to the resin (approx. 2 mL) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[8]

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final constrained peptide by mass spectrometry (e.g., LC-MS).

Conclusion: Structural and Therapeutic Implications

The incorporation of this compound serves as a powerful and reliable method for introducing a rigid, turn-like conformation into a peptide sequence. Conformational studies on peptides containing similar diketopiperazine scaffolds have shown that they adopt well-defined structures, often featuring intramolecular hydrogen bonds that further stabilize the conformation.[10] This pre-organization is crucial for enhancing binding affinity to therapeutic targets such as integrins or G-protein coupled receptors.[6][10] By providing a robust protocol for its synthesis and incorporation, this guide enables researchers to systematically explore the vast chemical space of constrained peptides, paving the way for the development of next-generation peptide therapeutics with superior stability and bioactivity.[4][11]

References

Application Note: Strategic N-Protection of 3-Methylpiperazin-2-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methylpiperazin-2-one

This compound is a valuable chiral building block in modern drug discovery, serving as a key structural motif in a range of pharmacologically active agents.[1][2] Its rigid, stereochemically defined framework is frequently employed to constrain the conformation of molecules, enhancing their binding affinity and selectivity for biological targets.[3] The molecule possesses two distinct nitrogen atoms: a lactam (amide) nitrogen at the N1 position and a secondary amine at the N4 position.[3] This differentiation is the cornerstone of its synthetic utility; however, it also presents a significant challenge. The secondary amine (N4) is substantially more nucleophilic than the N1 amide nitrogen, whose lone pair is delocalized by the adjacent carbonyl group. Consequently, to achieve selective functionalization at either nitrogen or other positions on the scaffold, a robust and well-planned protecting group strategy is not just advantageous, but essential.[1]

This guide provides a comprehensive overview of protecting group strategies for this compound, focusing on the selective protection of the N4 amine. We will explore the rationale behind choosing specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss their strategic implications in multi-step synthetic campaigns.

The Differentiated Reactivity of N1 and N4

The successful manipulation of this compound hinges on understanding the inherent reactivity difference between its two nitrogen centers.

  • N4 (Secondary Amine): This nitrogen is a typical secondary amine. It is nucleophilic and readily participates in reactions such as alkylation, acylation, and arylation. In most synthetic transformations, this is the default reactive site.

  • N1 (Amide/Lactam): This nitrogen is part of an amide linkage. The lone pair is resonance-stabilized by the carbonyl group, rendering it significantly less nucleophilic and more acidic. Functionalization at this position is more challenging, typically requiring strong bases to deprotonate the amide proton before subsequent reaction.

This reactivity differential allows for the straightforward selective protection of the N4 position, which is the primary focus of the vast majority of synthetic routes utilizing this scaffold.

Caption: Structure and differential reactivity of this compound.

Strategic Selection of N4-Protecting Groups

The choice of a protecting group is a critical decision that impacts the entire synthetic strategy. The ideal group should be easy to install in high yield, stable to a wide range of subsequent reaction conditions, and removable cleanly and selectively under mild conditions that do not affect other functional groups.[4] The three most common and effective protecting groups for the N4 position are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

G start_node start_node protected_node protected_node final_node final_node process_node process_node A This compound (Unprotected) B Protection of N4 A->B Reagent (e.g., Boc₂O) C N4-Protected Intermediate (Boc, Cbz, etc.) B->C D Further Synthetic Transformations C->D Reaction at N1 or other sites E Selective Deprotection D->E Reagent (e.g., TFA or H₂, Pd/C) F Functionalized Product E->F

Caption: General workflow for protecting group strategy in synthesis.

Comparative Analysis of Common N4-Protecting Groups

The selection between Boc, Cbz, and Fmoc is dictated by the planned downstream synthetic steps, a concept known as orthogonality.[5] Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for precise, sequential molecular construction.[4]

Protecting GroupIntroduction Reagent(s)Typical Conditions (Introduction)Removal ConditionsStability & Orthogonality Notes
Boc (tert-Butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, NaOH), Solvent (DCM, Dioxane, THF)Strong Acid (TFA in DCM; HCl in Dioxane/EtOAc)Labile to strong acids. Stable to hydrogenation and mild bases. Orthogonal to Cbz and Fmoc.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), Solvent (DCM, H₂O/Dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)Labile to hydrogenation. Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃), Solvent (Acetone/H₂O, Dioxane)Base (e.g., 20% Piperidine in DMF)Labile to bases. Stable to acid and hydrogenation. Orthogonal to Boc and Cbz. Crucial in peptide synthesis.[6]

Experimental Protocols: Protection & Deprotection

The following protocols are standardized procedures that provide high yields and purity. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

Protocol 1: N4-Boc Protection of (R)-3-Methylpiperazin-2-one

Rationale: The Boc group is arguably the most common protecting group for amines due to its general stability and the ease of its acid-labile removal. This protocol uses di-tert-butyl dicarbonate, a stable and easy-to-handle reagent.

Materials:

  • (R)-3-Methylpiperazin-2-one (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) or aq. NaOH (2 M)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-methylpiperazin-2-one (e.g., 1.14 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.1 mL, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (2.40 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) if necessary, though often the crude product is of sufficient purity for subsequent steps. The product, tert-butyl (R)-3-methyl-2-oxopiperazine-1-carboxylate, is typically a white solid.

Protocol 2: N4-Cbz Protection of (R)-3-Methylpiperazin-2-one

Rationale: The Cbz group is an excellent choice when the synthetic route involves acid-sensitive functional groups, as the Cbz group is stable to acidic conditions.[7] Its removal via catalytic hydrogenation is exceptionally clean.

Materials:

  • (R)-3-Methylpiperazin-2-one (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane and Water (or DCM)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve (R)-3-methylpiperazin-2-one (1.14 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in a mixture of dioxane (30 mL) and water (15 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.57 mL, 11 mmol) dropwise, ensuring the temperature remains below 5 °C.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction for completion by TLC/LC-MS.

  • Upon completion, add water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (ethyl acetate/hexanes) to afford pure benzyl (R)-3-methyl-2-oxopiperazine-1-carboxylate.

Protocol 3: Deprotection of N4-Boc Group

Rationale: The tert-butyl carbamate is designed to be cleaved under strong acidic conditions, liberating the free amine via the formation of a stable tert-butyl cation and carbon dioxide.

Materials:

  • N-Boc-(R)-3-methylpiperazin-2-one (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) and Dichloromethane (DCM) OR 4 M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (using TFA):

  • Dissolve the Boc-protected compound (e.g., 2.14 g, 10 mmol) in DCM (20 mL).

  • Cool the solution to 0 °C.

  • Add TFA (15 mL) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor deprotection by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated aq. NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine salt, which can be used as is or further purified.

Protocol 4: Deprotection of N4-Cbz Group

Rationale: This method relies on heterogeneous catalysis, where palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl-oxygen bond by hydrogen gas.[8][9] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.

Materials:

  • N-Cbz-(R)-3-methylpiperazin-2-one (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt% (approx. 10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (e.g., 2.48 g, 10 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

  • Carefully add Pd/C (e.g., 100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 2-16 hours.[8]

  • Monitor the reaction by TLC/LC-MS. The disappearance of the UV-active Cbz-protected material is a good indicator of progress.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.[8]

Conclusion

The strategic use of protecting groups is fundamental to unlocking the synthetic potential of this compound. By understanding the differential reactivity of the N1 and N4 positions, researchers can selectively mask the highly nucleophilic secondary amine using robust protecting groups like Boc and Cbz. The choice between these groups should be guided by the planned synthetic sequence, ensuring chemical stability and orthogonality. The detailed protocols provided herein offer reliable and high-yielding methods for the protection and deprotection of this critical building block, empowering chemists in the design and synthesis of novel therapeutics.

References

The Role of 3-Methylpiperazin-2-one in Modern Catalytic Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-Methylpiperazin-2-one in contemporary organic synthesis. Contrary to what its structure might suggest as a potential organocatalyst, the scientific literature overwhelmingly establishes this molecule not as a catalyst itself, but as a pivotal chiral building block. Its value lies in its stereochemically defined structure, which is incorporated into complex, high-value molecules, particularly in the pharmaceutical industry. This document details the catalytic methods employed for the asymmetric synthesis of this compound and provides protocols for its application as a synthetic intermediate. We will explore the causality behind the synthetic strategies and the analytical methods required to ensure stereochemical integrity, providing a field-proven perspective for researchers in drug discovery and development.

Introduction: A Clarification of Role — Building Block, Not Catalyst

This compound, available in its (S) and (R) enantiomeric forms, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The piperazinone core is a privileged scaffold, known to enhance crucial drug-like properties such as aqueous solubility and bioavailability.[1] The primary utility of this compound stems from its nature as a chiral synthon . The defined stereocenter at the C3 position is fundamental for creating specific interactions with biological targets, making the enantiomerically pure forms essential for the development of targeted and effective therapies.[1]

While the presence of secondary amine and amide functionalities might suggest potential applications in organocatalysis, the current body of scientific literature does not support this role. Instead, the focus is on highly efficient catalytic methods to produce this valuable intermediate with high enantiomeric purity. This guide, therefore, will focus on the established and validated applications of this compound.

Asymmetric Synthesis of this compound: Catalytic Strategies

The industrial and laboratory-scale synthesis of enantiomerically pure this compound relies heavily on catalytic methods. The most prevalent and robust strategy involves a palladium-catalyzed deprotection and subsequent intramolecular cyclization.

Palladium-Catalyzed Hydrogenolytic Deprotection and Cyclization

This method is a cornerstone for the synthesis of both (R)- and (S)-3-Methylpiperazin-2-one, starting from readily available chiral amino acids. The choice of L- or D-amino acid esters as starting materials dictates the final product's stereochemistry.[1]

Reaction Principle: The synthesis begins with a protected diamine precursor, typically with a benzyloxycarbonyl (Cbz) group on one of the nitrogen atoms. This precursor is subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C). The catalyst facilitates the hydrogenolysis of the Cbz protecting group, unmasking a primary amine. This newly formed amine then undergoes a rapid, intramolecular cyclization with the ester moiety to form the stable six-membered piperazinone ring.

The workflow for this catalytic transformation is illustrated below:

G cluster_start Starting Material cluster_process Catalytic Process cluster_product Product start Protected Diamine Ester (e.g., Cbz-protected) catalyst Pd/C, H₂ start->catalyst Reacts with reaction Hydrogenolytic Deprotection & Intramolecular Cyclization catalyst->reaction Catalyzes product (R)- or (S)-3-Methylpiperazin-2-one reaction->product Yields

Figure 1: Catalytic synthesis of this compound.

Detailed Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is adapted from patented industrial methods and provides a reliable route to high-purity (R)-3-Methylpiperazin-2-one.[3]

Materials:

  • Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (1 equivalent)

  • Methanol (10 volumes)

  • 10% Palladium on Carbon (Pd/C) (0.3 equivalents by weight)

  • Hydrogen gas

  • Pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Methanol (9:1 v/v)

Procedure:

  • Reaction Setup: In a pressure reactor, dissolve methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 1.8 MPa with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol (9:1) mixture as the eluent.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain (R)-3-Methylpiperazin-2-one as a white solid.

Expected Outcome: This process typically yields the product with high purity (>98%) and high enantiomeric excess (>98% ee).[3]

ParameterTypical ValueSource
Yield 91%[3]
HPLC Purity 98.2%[3]
Enantiomeric Excess (ee) 98.3%[3]

Table 1: Typical results for the synthesis of (R)-3-Methylpiperazin-2-one.

Application as a Chiral Intermediate in Drug Synthesis

The primary application of this compound is its role as a key intermediate in the synthesis of complex molecules. Its bifunctional nature (a nucleophilic secondary amine and a lactam) allows for sequential or directed modifications.

General Workflow for Incorporation into a Target Molecule

The general strategy involves the N-functionalization of the piperazinone ring, followed by further synthetic transformations. The workflow can be visualized as follows:

G cluster_start Chiral Building Block cluster_process Synthetic Steps cluster_product Final Product start (S)-3-Methylpiperazin-2-one step1 N-Alkylation or N-Arylation start->step1 step2 Coupling with another functionalized molecule step1->step2 step3 Further modifications (e.g., reduction, deprotection) step2->step3 product Complex Chiral Target Molecule (e.g., Pharmaceutical Agent) step3->product

Figure 2: General workflow for utilizing this compound.

Case Study: Intermediate for Aprepitant Synthesis

While this compound itself is not a direct precursor to the antiemetic drug Aprepitant, the synthesis of a key intermediate for this drug highlights the importance of the chiral piperazin-2-one scaffold. A one-pot asymmetric catalytic method has been developed to produce 3-substituted piperazin-2-ones with high enantiomeric excess.[4][5] This process involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization, catalyzed by a quinine-derived urea.[4][5] This demonstrates the high demand for efficient catalytic routes to chiral piperazin-2-one derivatives in the pharmaceutical industry.

Quality Control and Analytical Methods

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

System:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., cellulose or amylose-based columns like Chiralpak®).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column to achieve baseline separation of the enantiomers.

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in the mobile phase or a compatible solvent.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers at an appropriate UV wavelength.

Quantification:

  • Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the following formula:

    • ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chiral building blocks in modern organic synthesis. While it is not a catalyst, its synthesis is enabled by powerful catalytic methods that deliver high stereochemical purity. Its strategic use in the construction of complex molecules, particularly pharmaceuticals, underscores the continuing need for robust and efficient asymmetric catalytic transformations. Future research may focus on developing even more efficient and sustainable catalytic routes to this and other chiral piperazinones, further enabling the discovery and development of new therapeutic agents. Researchers and drug development professionals should view this compound as a high-value, reliable chiral synthon, with its quality and utility being directly dependent on the precision of the catalytic methods used to create it.

References

Troubleshooting & Optimization

troubleshooting low yield in 3-Methylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylpiperazin-2-one Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block. As a key intermediate in medicinal chemistry, achieving high yield and purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on the common and high-yielding pathway involving reductive amination followed by hydrogenolysis and cyclization.

Q1: My initial reductive amination reaction is sluggish or incomplete. What are the primary causes and how can I fix it?

Answer:

An incomplete reductive amination between the N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) and an alanine ester is a common bottleneck that drastically reduces overall yield. Several factors can contribute to this issue.

Causality & Solutions:

  • Reagent Quality: The aldehyde starting material can be prone to degradation or polymerization. It is crucial to use freshly prepared or purified N-Cbz-aminoacetaldehyde. Similarly, the reducing agent, typically sodium triacetoxyborohydride (STAB), is moisture-sensitive and its efficacy can be compromised if not handled under anhydrous conditions.

  • Reaction Temperature: While many procedures suggest running the reaction at 0 °C and slowly warming to room temperature, temperature control is critical.[2] Running the reaction at too low a temperature can slow the reaction rate, while excessively high temperatures can promote side reactions, including the direct reduction of the aldehyde to an alcohol.[2]

  • pH of the Reaction Medium: The formation of the iminium ion intermediate is pH-dependent. STAB reactions are typically run under mildly acidic conditions. The use of an amine base like triethylamine is common to neutralize any hydrochloride salt from the amino acid ester starting material.[2] Incorrect stoichiometry of the base can lead to a suboptimal pH, hindering the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reductive amination.

Q2: I'm seeing significant impurities after the final hydrogenolysis and cyclization step. What are the likely side products and how can I prevent them?

Answer:

The final step, which combines deprotection of the nitrogen protecting group (e.g., Cbz) and intramolecular cyclization, is critical for achieving high purity.[3] Side product formation at this stage often points to issues with catalyst activity, reaction conditions, or incomplete cyclization.

Common Side Products & Prevention Strategies:

  • Dimerization/Polymerization: If the intramolecular cyclization is slow, the deprotected linear amino ester intermediate can react with another molecule intermolecularly, leading to dimers or oligomers. This is often exacerbated by high concentrations.

    • Solution: Run the reaction at a higher dilution to favor the intramolecular pathway. Ensure the catalyst is active and the hydrogen pressure is sufficient to facilitate rapid deprotection, allowing for immediate cyclization.[2]

  • Incomplete Deprotection: If the palladium on carbon (Pd/C) catalyst is old or poisoned, the Cbz group may not be fully removed, leaving the protected linear precursor in your crude product.

    • Solution: Use a fresh, high-quality Pd/C catalyst. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen gas. Monitor the reaction by HPLC or LC-MS to confirm the complete disappearance of the starting material.[1][2]

  • Product Adsorption to Catalyst: The product, being a polar amine, can adsorb onto the surface of the Pd/C catalyst, leading to apparent low yield upon filtration.[1]

    • Solution: After filtering the reaction mixture to remove the catalyst, wash the catalyst cake thoroughly with a polar solvent in which the product is highly soluble, such as methanol or ethanol.[1] A series of washes can be effective.

Visualizing the Desired vs. Undesired Pathway:

G cluster_desired Desired Intramolecular Cyclization cluster_undesired Undesired Intermolecular Reaction A Deprotected Amino Ester Intermediate B This compound (Product) A->B Fast C Deprotected Amino Ester Intermediate D Dimer/Polymer Side Products C->D Slow (High Concentration)

Caption: Competing reaction pathways post-deprotection.

Q3: My final yield after column chromatography is very low. What are the best practices for purifying this compound?

Answer:

Purification of this compound can be challenging due to its polarity and basic nature, which can cause issues like "tailing" or irreversible binding during silica gel chromatography.

Optimized Purification Protocol & Rationale:

StepActionRationale
1. Solvent System Selection Use a polar solvent system, typically a gradient of methanol in ethyl acetate or dichloromethane. A common starting point is 9:1 ethyl acetate/methanol.[2]The polarity is required to elute the polar product from the silica gel.
2. Tailing Prevention Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent mixture.[4]This compound is a basic compound. The acidic nature of standard silica gel can lead to strong interactions, causing broad peaks (tailing) and poor separation. The basic additive neutralizes the acidic sites on the silica, improving peak shape and recovery.
3. Column Loading Adsorb the crude product onto a small amount of silica gel (dry loading) rather than loading it dissolved in a strong solvent.Wet loading with a strong solvent like pure methanol can cause the product to streak down the column, leading to poor separation from impurities. Dry loading ensures the sample is applied as a narrow band.
4. Fraction Analysis Monitor the fractions carefully using a suitable TLC staining method (e.g., ninhydrin for the secondary amine) or by LC-MS.Since the product may not be strongly UV-active, relying solely on a UV lamp can lead to discarding product-containing fractions.

Key Experimental Protocols

Protocol 1: Synthesis of (R)-3-methylpiperazin-2-one

This protocol is adapted from established patent literature and provides a robust method for synthesis.[2]

Step A: Reductive Amination

  • Dissolve L-alanine methyl ester hydrochloride (33g) in dichloromethane (200mL).

  • Neutralize with triethylamine (25g) and filter to remove the resulting salt.

  • To the filtrate, add N-Cbz-aminoacetaldehyde (40g) dissolved in methanol (300mL). Stir for 15 minutes.

  • Cool the mixture to 0 °C and add triethylamine (48g).

  • Add sodium triacetoxyborohydride (87g) in portions, maintaining the temperature between -10 °C and 0 °C.[2]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and concentrate to yield the crude intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. This can be purified by silica gel column chromatography (n-heptane/ethyl acetate 1:2).[2]

Step B: Hydrogenolysis and Intramolecular Cyclization

  • In a pressure reactor, dissolve the intermediate from Step A (10g) in methanol (100mL).

  • Add palladium on carbon (10% w/w, 3g) to the solution.

  • Charge the reactor with hydrogen gas to a pressure of 1.8 MPa.[2]

  • Stir the mixture at room temperature (10-30 °C) overnight.[2]

  • Monitor the reaction to completion by HPLC.[2]

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the catalyst pad thoroughly with methanol.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-3-methylpiperazin-2-one.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol (9:1) eluent system, optionally containing 0.5% triethylamine.[2][4]

Analytical Methods for Quality Control

Effective troubleshooting is impossible without robust analytical monitoring.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of the product in real-time.[1][5] This allows for the determination of the optimal reaction time and prevents unnecessary heating or extended reaction times that can lead to side products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for general purity) is the standard for determining the purity of the final product.[2]

  • Chiral Purity: To determine the enantiomeric excess (e.e.), Chiral HPLC is required. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of cyclic compounds like this one.[1]

  • Structural Confirmation: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[3]

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-methylpiperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chiral building blocks. The piperazinone scaffold is a crucial component in many pharmacologically active molecules, making the efficient and stereoselective synthesis of its derivatives a critical endeavor in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing chiral this compound?

A1: The most prevalent and reliable methods for synthesizing enantiomerically pure this compound involve multi-step sequences that build the heterocyclic ring with stereochemical control. A widely adopted strategy starts with a protected ethanolamine and a chiral amino acid ester, such as an L-alanine ester to obtain the (S)-enantiomer.[1] The key steps in this sequence are:

  • Oxidation: The protected ethanolamine is oxidized to the corresponding aminoacetaldehyde.

  • Reductive Amination: The resulting aldehyde undergoes a reductive amination reaction with an amino acid ester (e.g., L-alanine methyl ester) to form a chiral diamine derivative.[1][3]

  • Deprotection and Cyclization: Removal of the protecting group, often a benzyloxycarbonyl (Cbz) group via catalytic hydrogenation, triggers a spontaneous intramolecular cyclization to yield the desired this compound.[1][3]

This route is favored for its high yields and excellent control over the stereochemistry, often achieving high enantiomeric excess (ee).[1][3] Alternative strategies include the diastereoselective alkylation of piperazine-2,5-dione derivatives using chiral auxiliaries.[1]

Q2: I'm observing low yields in my cyclization step. What are the likely causes and how can I improve it?

A2: Low yields during the final deprotection and cyclization step are a common hurdle. Several factors can contribute to this issue. The intramolecular cyclization is often spontaneous after the deprotection of a linear precursor.[1]

Troubleshooting Low Cyclization Yields:

  • Incomplete Deprotection: The most frequent cause is incomplete removal of the N-protecting group (e.g., Cbz or Boc). Ensure your hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is active and that the reaction is run under sufficient hydrogen pressure (e.g., 1.8 MPa) for an adequate duration.[2][3] Monitoring the reaction by HPLC is crucial to confirm the complete consumption of the starting material.[2][3]

  • Solvent Choice: The choice of solvent can influence the rate of both deprotection and cyclization. Methanol and ethanol are commonly used and generally effective.[3] Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.

  • Reaction Temperature: The deprotection and cyclization are typically performed at room temperature (10-30 °C).[3] Deviations from this range could potentially lead to side reactions.

  • Catalyst Poisoning: Impurities in your starting material or solvent can poison the hydrogenation catalyst, leading to incomplete deprotection. Ensure all reagents and solvents are of high purity.

Q3: My final product has low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: Achieving high enantiomeric excess is critical, as different enantiomers can have vastly different biological activities.[1] The stereochemical outcome is primarily determined by the chirality of your starting materials.

Strategies to Enhance Enantiomeric Excess:

  • High-Purity Chiral Starting Materials: The most critical factor is the enantiomeric purity of the chiral amino acid ester used in the reductive amination step.[3] Using L-amino acid esters will yield the (S)-configuration, while D-amino acid esters will produce the (R)-configuration.[3] Always use starting materials with the highest possible ee.

  • Reaction Conditions for Reductive Amination: The reductive amination step should be carefully controlled. The reaction is typically carried out at a low temperature (-10 °C to 0 °C) to prevent the reduction of the aldehyde group to an alcohol, which would be a non-productive pathway.[3]

  • Chiral Auxiliaries: For more complex derivatives, the use of chiral auxiliaries can direct the stereoselective formation of new stereocenters. The auxiliary is temporarily attached to the molecule, influences the stereochemical outcome of a subsequent reaction, and is then removed.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides a more detailed breakdown of specific problems you might encounter and step-by-step guidance to resolve them.

Issue 1: Formation of Impurities During Reductive Amination

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Difficult purification by column chromatography.

  • Lower than expected yield of the desired diamine intermediate.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Over-reduction of the Aldehyde The reducing agent (e.g., sodium triacetoxyborohydride) can reduce the aldehyde starting material to an alcohol if the reaction temperature is too high.[3]Maintain a strict reaction temperature between -10 °C and 0 °C during the addition of the reducing agent and for the initial phase of the reaction.[3]
Formation of Side Products from the Amine The amino acid ester can potentially react with itself or undergo other side reactions if the conditions are not optimal.Add the amino acid ester to the reaction mixture containing the aldehyde before introducing the reducing agent to favor the desired imine formation.
Impure Starting Aldehyde The N-protected aminoacetaldehyde can be unstable. Impurities can lead to a complex reaction mixture.Use freshly prepared or purified aldehyde for the reaction. Confirm its purity by NMR before use.
Issue 2: Difficulty in Purifying the Final this compound Product

Symptoms:

  • Broad peaks or co-eluting impurities during HPLC analysis.

  • Oily or sticky solid product instead of a clean white solid.

  • Inconsistent characterization data (NMR, MS).

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Residual Catalyst Fine particles of the palladium on carbon catalyst may pass through the filter paper, contaminating the final product.Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
Inappropriate Chromatography Conditions The polarity of this compound requires a relatively polar eluent system for effective purification.Use a silica gel column with an eluent system such as ethyl acetate/methanol (e.g., 9:1) for optimal separation.[2][3]
Presence of Stereoisomers If the enantiomeric excess is not high, the presence of the other enantiomer can sometimes affect crystallization and purification.Confirm the enantiomeric excess using chiral HPLC. If necessary, consider recrystallization to enrich the desired enantiomer.

Workflow for Troubleshooting Low Yield in Cyclization

G start Low Yield in Cyclization Step check_deprotection Check for Complete Deprotection (HPLC/TLC) start->check_deprotection incomplete Incomplete Deprotection check_deprotection->incomplete Starting Material Present complete Deprotection Complete check_deprotection->complete No Starting Material increase_h2 Increase H2 Pressure or Reaction Time incomplete->increase_h2 check_catalyst Check Catalyst Activity incomplete->check_catalyst check_solvent Verify Solvent Purity and Anhydrous Conditions complete->check_solvent optimize_temp Ensure Reaction Temperature is 10-30°C complete->optimize_temp new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst solvent_issue Solvent Issue Suspected check_solvent->solvent_issue Potential Contamination use_pure_solvent Use Fresh, Anhydrous Solvent solvent_issue->use_pure_solvent solvent_issue->optimize_temp No purification_issue Investigate Purification Step optimize_temp->purification_issue

Caption: Troubleshooting workflow for low cyclization yield.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-methylpiperazin-2-one

This protocol is adapted from a patented synthetic method.[2][3]

Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • Dissolve D-alanine methyl ester hydrochloride in dichloromethane (DCM) and neutralize with triethylamine. Filter to remove the salt.

  • To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol.

  • Stir the mixture for 15 minutes and then cool to 0 °C.

  • Add sodium triacetoxyborohydride portion-wise, maintaining the temperature between -10 °C and 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion using HPLC.

  • Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the crude product by silica gel column chromatography using n-heptane/ethyl acetate as the eluent.[3]

Step 2: Hydrogenolysis and Intramolecular Cyclization

  • Dissolve the purified product from Step 1 in methanol in a pressure reactor.[2]

  • Add palladium on carbon (Pd/C) catalyst to the solution.[2]

  • Charge the reactor with hydrogen gas to a pressure of 1.8 MPa.[2]

  • Stir the mixture at room temperature overnight.[2]

  • Monitor the reaction to completion by HPLC.[2]

  • Filter the reaction mixture to remove the Pd/C catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using ethyl acetate/methanol (9:1) as the eluent to yield (R)-3-methylpiperazin-2-one as a white solid.[2][3]

General N-Alkylation of the Piperazin-2-one Ring

The nitrogen atoms in the piperazin-2-one ring are common sites for further derivatization, such as N-alkylation.[1]

  • Dissolve the this compound derivative in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.

  • Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the product by column chromatography or recrystallization.

Decision Logic for Synthesis Strategy

G start Goal: Synthesize Chiral This compound Derivative chiral_source Select Chiral Source start->chiral_source amino_acid Chiral Amino Acid Ester (e.g., L- or D-Alanine Ester) chiral_source->amino_acid Direct & Common chiral_aux Chiral Auxiliary chiral_source->chiral_aux More Complex Scaffolds synthesis_route Choose Synthetic Route amino_acid->synthesis_route reductive_amination Reductive Amination/ Cyclization Pathway synthesis_route->reductive_amination High ee & Yield alkylation Diastereoselective Alkylation of Piperazine-2,5-dione synthesis_route->alkylation Alternative protecting_group Select N-Protecting Group (Cbz or Boc) reductive_amination->protecting_group synthesis Perform Synthesis: 1. Oxidation 2. Reductive Amination 3. Deprotection/Cyclization protecting_group->synthesis purification Purification: Column Chromatography synthesis->purification analysis Characterization: NMR, MS, Chiral HPLC (for ee) purification->analysis final_product Final Product analysis->final_product

References

Technical Support Center: 3-Methylpiperazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methylpiperazin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and derivatization of this versatile building block. As a chiral piperazinone, this compound is a valuable intermediate in medicinal chemistry for creating targeted therapies.[1] However, its reactivity can sometimes lead to the formation of undesired side products. This guide offers expert insights and practical solutions to help you optimize your reactions and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: What are the common starting materials for synthesizing chiral this compound?

A1: Chiral this compound is often synthesized from ethanolamine derivatives and chiral amino acid esters, such as L-alanine methyl ester for the (S)-enantiomer and D-alanine methyl ester for the (R)-enantiomer.[1][2] A typical route involves reductive amination followed by intramolecular cyclization.[2][3]

Q2: My final product has low enantiomeric excess (ee). How can I improve this?

A2: The enantiomeric excess of the final product is critically dependent on the stereoselectivity of your synthetic route.[1] Ensure the chiral integrity of your starting materials, particularly the amino acid ester. High-performance liquid chromatography (HPLC) with a chiral column is essential for monitoring and confirming the ee of your final product.[3] One patented method reports achieving a high 98.3% ee.[1]

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a tightly sealed container in a dry, well-ventilated place, preferably under an inert gas atmosphere.[4] For long-term stability, storage at 2-8°C is recommended.[1][4]

Reactions & Side Products

Q4: I'm observing di-alkylation during my N-alkylation reaction. How can I favor mono-alkylation?

A4: Di-alkylation is a common issue due to the presence of two reactive nitrogen atoms. To favor mono-alkylation, you can use a protecting group strategy. Protecting one of the nitrogen atoms, for example with a Boc group, allows for selective alkylation of the unprotected nitrogen.[5] Subsequent deprotection yields the desired mono-alkylated product.[5] Alternatively, using a large excess of the piperazinone starting material can statistically favor mono-alkylation.

Q5: My N-acylation reaction is sluggish. What can I do to improve the reaction rate?

A5: Slow N-acylation can be due to several factors. Ensure your acylating agent (e.g., acyl chloride) is fresh and reactive. Using a suitable base, such as triethylamine or potassium carbonate, is crucial to neutralize the acid generated during the reaction.[1] The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile often facilitate these reactions.[1] If using a carboxylic acid, employing a coupling agent is necessary for activation.[1]

Q6: I'm seeing a mixture of N1 and N2 isomers in my alkylation/acylation reaction. How can I improve regioselectivity?

A6: Regioselectivity between the N1 (amide) and N4 (amine) positions can be challenging. Steric hindrance plays a significant role; bulky alkylating or acylating agents will preferentially react at the less hindered N4 position.[6] The choice of base and solvent can also influence the regioselectivity. For instance, in some cases, a stronger base might favor reaction at the N1 position by deprotonating the amide.

II. Troubleshooting Guides

Problem 1: Formation of Dimerized or Oligomeric Side Products

Symptoms:

  • Appearance of higher molecular weight species in LC-MS analysis.

  • Reduced yield of the desired product.

  • Precipitation of an insoluble material from the reaction mixture.

Root Cause Analysis:

Dimerization or oligomerization can occur through intermolecular reactions, particularly under conditions that promote self-condensation. This is more likely to happen at elevated temperatures or with prolonged reaction times.

Mitigation Strategies:

  • Control Reaction Temperature: Maintain the recommended reaction temperature. If the reaction requires heating, consider using a lower temperature for a longer duration.

  • Optimize Reactant Concentration: High concentrations can favor intermolecular reactions. Running the reaction under more dilute conditions can sometimes minimize dimerization.

  • Order of Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of the reactive intermediate, thus disfavoring dimerization.

Problem 2: Epimerization at the C3 Position

Symptoms:

  • Detection of the undesired enantiomer or diastereomer by chiral HPLC.

  • Inconsistent biological activity of the final compound.

Root Cause Analysis:

The proton at the C3 position is alpha to a carbonyl group, making it susceptible to deprotonation by a base, which can lead to epimerization.[7] This is more likely to occur in the presence of strong bases or at elevated temperatures.

Mitigation Strategies:

  • Choice of Base: Use the mildest base necessary to achieve the desired transformation. For instance, organic bases like triethylamine or DIPEA are generally less prone to causing epimerization than strong inorganic bases like sodium hydride.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that could cause epimerization.

Problem 3: Poor Yield in N-Alkylation Reactions

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple unidentified side products.

Root Cause Analysis:

Low yields in N-alkylation can be attributed to several factors including an insufficiently reactive alkylating agent, an inappropriate base, or poor solubility of reactants.[6]

Troubleshooting Protocol:

  • Evaluate the Alkylating Agent: The reactivity of the alkylating agent is dependent on the leaving group, with the general trend being I > Br > Cl.[6][8] If using an alkyl chloride, consider switching to the bromide or iodide analog.[6]

  • Assess the Base: The base must be strong enough to deprotonate the piperazinone nitrogen.[6] Common bases include potassium carbonate and sodium hydride.[6] Ensure the base is anhydrous, as water can quench the reaction.[6]

  • Optimize Solvent and Solubility: Poor solubility can hinder the reaction.[6] Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[6]

  • Control Temperature and Monitor Progress: While some reactions require heat, start at room temperature and gradually increase if necessary.[6] Use TLC or LC-MS to monitor the reaction's progress and determine the optimal time.[6]

Table 1: Troubleshooting N-Alkylation Reactions

Issue Potential Cause Recommended Action
Low ConversionInsufficiently reactive alkylating agentSwitch to an alkyl halide with a better leaving group (I > Br > Cl).[6][8]
Base is not strong enoughUse a stronger base like sodium hydride.[6]
Poor solubilityChange to a more polar aprotic solvent such as DMF or DMSO.[6]
Formation of Di-alkylated ProductBoth nitrogen atoms are reactingUse a protecting group (e.g., Boc) on one nitrogen.[5]
Stoichiometry favors di-substitutionUse a large excess of this compound.
Regioselectivity Issues (N1 vs. N4)Steric and electronic factorsUse a bulky alkylating agent to favor reaction at the less hindered N4 position.[6]
Reaction conditionsExperiment with different bases and solvents to alter the reactivity of the two nitrogen atoms.
Problem 4: Complex Mixture of Products in Reactions with α-Carbonyl Esters

Symptoms:

  • Formation of unexpected cyclic or macrocyclic products.

  • Difficulty in isolating the desired product.

Root Cause Analysis:

Reactions of vicinal diamines like this compound with α-carbonyl esters can be complex and may lead to unexpected products depending on the substrate's structure. For example, the reaction of ethylenediamine with ethyl benzoylformate can yield a cyclic imine, a C2-symmetrical amide, and a macrocyclic compound.[9]

Mitigation and Characterization:

  • Careful Reaction Control: Precise control of stoichiometry, temperature, and reaction time is crucial.

  • Thorough Product Analysis: Due to the potential for complex mixtures, comprehensive analysis using techniques like 2D NMR and X-ray crystallography may be necessary to fully characterize the products.[9]

  • Chromatographic Separation: Isolation of the desired product will likely require careful column chromatography with optimization of the eluent system.[9]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Acylation

This protocol provides a general guideline for the N-acylation of this compound.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF).

  • Add a suitable base (1.1 - 1.5 equivalents), such as triethylamine or potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0 - 1.1 equivalents) (e.g., acyl chloride or anhydride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Key Reaction Pathways and Potential Side Products

G cluster_main This compound Reactions cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_other Other Side Reactions 3MP This compound Mono_Alk Mono-alkylated Product 3MP->Mono_Alk R-X, Base Mono_Acyl Mono-acylated Product 3MP->Mono_Acyl RCOCl, Base Dimer Dimerization 3MP->Dimer Heat/Conc. Epimer Epimerization 3MP->Epimer Strong Base/Heat Di_Alk Di-alkylated Side Product Mono_Alk->Di_Alk Excess R-X Di_Acyl Di-acylated Side Product Mono_Acyl->Di_Acyl Excess RCOCl G Start Low Yield in N-Alkylation Check_Reagent Evaluate Alkylating Agent (R-X) Start->Check_Reagent Change_LG Switch to R-Br or R-I Check_Reagent->Change_LG Reactivity Low (e.g., R-Cl) Check_Base Assess Base Strength & Anhydrous Conditions Check_Reagent->Check_Base Reactivity OK Change_LG->Check_Base Stronger_Base Use Stronger Base (e.g., NaH) Check_Base->Stronger_Base Base too weak Check_Solubility Check Reactant Solubility Check_Base->Check_Solubility Base OK Stronger_Base->Check_Solubility Change_Solvent Switch to DMF or DMSO Check_Solubility->Change_Solvent Poor Solubility Optimize_Conditions Optimize Temperature & Time (Monitor by TLC/LC-MS) Check_Solubility->Optimize_Conditions Solubility OK Change_Solvent->Optimize_Conditions

References

Technical Support Center: Enhancing the Stability of 3-Methylpiperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a key chiral building block in medicinal chemistry, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results.[1][2]

This guide provides answers to frequently asked questions and in-depth troubleshooting protocols to help you diagnose and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chiral heterocyclic compound featuring a piperazinone core.[2] It serves as a critical intermediate in the synthesis of pharmacologically active molecules, where specific stereochemistry is often essential for therapeutic efficacy.[1][2] The stability of this compound in solution is crucial because its degradation leads to a decrease in the active concentration and the formation of impurities, which can compromise experimental outcomes, lead to inconsistent results, and potentially introduce confounding variables in biological assays.

Q2: What are the primary factors that compromise the stability of this compound in solution?

The stability of this compound, which contains a lactam (cyclic amide) ring, is primarily influenced by:

  • pH: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[3] The rate of degradation is often pH-dependent.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the piperazine ring structure.[7]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in some heterocyclic compounds.[8]

  • Solvent: The choice of solvent can influence solubility and the rate of various degradation pathways.

Q3: What are the recommended storage conditions for the solid compound?

To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] For optimal shelf-life, storage at 2-8°C under an inert gas is recommended.[1][9]

Q4: What are the initial signs of degradation in a solution?

Initial indicators of degradation can include:

  • A noticeable change in the solution's color.

  • The formation of a precipitate or turbidity.

  • A shift in the solution's pH over time.

  • Inconsistent or reduced performance in analytical or biological assays.

Q5: Which solvents are recommended for preparing solutions to maximize stability?

While this compound is soluble in water, the stability in aqueous solutions can be problematic without proper pH control.[2] For many applications, using anhydrous aprotic organic solvents such as acetonitrile or THF can mitigate hydrolytic degradation. If an aqueous solution is required, it is crucial to use a buffered system within the optimal pH range for stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Question: My aqueous solution of this compound is showing a significant drop in concentration/activity in less than 24 hours. What is the likely cause and how can I prevent this?

This rapid loss of potency is a classic sign of chemical degradation, most commonly hydrolysis of the lactam ring. The rate of hydrolysis for lactam-containing molecules is highly dependent on pH and temperature.[3][5]

Root Cause Analysis & Mitigation Strategy
Potential Cause Explanation Recommended Action
Inappropriate pH The amide bond in the lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values significantly accelerate this degradation. For many β-lactams, maximum stability is found in the slightly acidic to neutral pH range (pH 4-7).[3]Prepare solutions using a buffer system to maintain a stable pH. A citrate or phosphate buffer in the pH 5.0-6.5 range is a good starting point. Avoid unbuffered water or highly acidic/alkaline media.
Elevated Temperature Chemical reactions, including degradation, proceed faster at higher temperatures. Storing stock solutions at room temperature can lead to rapid decomposition.[10]Always store stock solutions at reduced temperatures (e.g., 4°C for short-term or -20°C for long-term). Minimize the time solutions spend at room temperature during experiments.
Microbial Contamination Non-sterile aqueous solutions can support microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.Use sterile water and buffers for solution preparation. Filter-sterilize the final solution through a 0.22 µm filter if it will be stored for an extended period.
Workflow: Troubleshooting Rapid Degradation

This decision tree can help diagnose the cause of instability in your aqueous solution.

G start Degradation Observed check_ph Is the solution buffered? start->check_ph no_buffer No check_ph->no_buffer No yes_buffer Yes check_ph->yes_buffer Yes check_temp How was the solution stored? room_temp Room Temp check_temp->room_temp refrigerated Refrigerated/ Frozen check_temp->refrigerated check_sterility Was the solution prepared under sterile conditions? non_sterile No check_sterility->non_sterile sterile Yes check_sterility->sterile sol_ph Action: Use a buffer (e.g., pH 5.0-6.5 citrate/phosphate). Rationale: Prevents acid/base catalyzed hydrolysis. no_buffer->sol_ph yes_buffer->check_temp sol_temp Action: Store at 4°C (short-term) or -20°C (long-term). Rationale: Reduces degradation kinetics. room_temp->sol_temp refrigerated->check_sterility sol_sterility Action: Use sterile reagents and filter-sterilize the solution. Rationale: Prevents microbial degradation. non_sterile->sol_sterility re_evaluate Re-evaluate other factors (e.g., light exposure, oxygen) sterile->re_evaluate

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Solution Has Changed Color or Developed a Precipitate

Question: My stock solution of this compound, which was initially clear and colorless, has turned yellow and/or a solid has precipitated. What happened, and can I still use it?

Visual changes are definitive signs of chemical instability or altered physical state. It is strongly recommended to discard any solution that has changed in appearance. Using such a solution will introduce significant uncertainty and variability into your experiments.

Potential Degradation Pathways & Prevention

The piperazine moiety is susceptible to oxidation, which can generate colored byproducts.[11][12] Hydrolysis can also lead to ring-opening, forming a linear amino acid derivative that may have different solubility properties.

G cluster_0 Primary Degradation Pathways parent This compound hydrolysis_node Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis_node oxidation_node Oxidation (O₂) parent->oxidation_node hydrolysis_prod Ring-Opened Product (e.g., Alanine derivative) hydrolysis_node->hydrolysis_prod Leads to loss of activity & potential precipitation oxidation_prod Oxidized Byproducts (e.g., Piperazinone N-oxides) oxidation_node->oxidation_prod Leads to color change & potential impurities

Caption: Major degradation pathways for this compound.

Preventative Measures
  • Protection from Oxygen: For sensitive, long-term experiments, prepare solutions in a glovebox or on a Schlenk line. For routine use, sparging your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound can significantly reduce dissolved oxygen. Store the final solution under an inert atmosphere.

  • Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent potential photodegradation.

  • Confirm Solubility: Ensure that the concentration of your solution does not exceed the solubility limit in the chosen solvent at the intended storage temperature. A precipitate may form upon cooling if the solution is saturated at room temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound (MW: 114.15 g/mol ) with enhanced stability.[1]

Materials:

  • This compound (solid)

  • Sterile, deionized water

  • Citric acid and Sodium citrate (or a pre-made 0.1 M citrate buffer solution)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Amber glass storage vials

Procedure:

  • Prepare the Buffer: Create a 0.1 M citrate buffer. Adjust the pH to 6.0 using the pH meter.

  • Degas the Buffer: Transfer the buffer to a flask and sparge with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh 11.42 mg of this compound.

  • Dissolve: Add the solid to a sterile container and add 10.0 mL of the degassed pH 6.0 citrate buffer to achieve a final concentration of 10 mM. Mix gently until fully dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Storage: Blanket the headspace of the vial with nitrogen or argon before sealing. Store at 4°C for use within one week or at -20°C for longer-term storage.

Protocol 2: A Simple Assay to Evaluate Solution Stability

This method uses High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time.

Objective: To determine the degradation rate of the compound under specific experimental conditions (e.g., in your cell culture media at 37°C).

Procedure:

  • Prepare the Solution: Prepare your solution of this compound in the desired medium (e.g., cell culture media, buffer) as you would for your experiment.

  • Initial Time Point (T=0): Immediately after preparation, remove an aliquot (e.g., 100 µL), quench any potential reaction by diluting it in a suitable mobile phase or an acidic solution, and store it at -80°C. This is your T=0 reference sample.

  • Incubate: Keep the bulk of the solution under the exact conditions of your experiment (e.g., in an incubator at 37°C, 5% CO₂).

  • Time Points: At regular intervals (e.g., 2, 4, 8, 24 hours), remove identical aliquots, quench them in the same manner as the T=0 sample, and store them at -80°C.

  • HPLC Analysis:

    • Develop a simple isocratic HPLC method capable of resolving the this compound peak from any degradation products. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Analyze all collected time point samples in a single run to ensure consistency.

    • Integrate the peak area of the this compound peak for each time point.

  • Data Analysis:

    • Normalize the peak area of each time point to the peak area of the T=0 sample.

    • Plot the percentage of remaining this compound against time. This will provide a clear visual representation of its stability under your specific experimental conditions.

By implementing these handling, storage, and validation procedures, you can significantly improve the stability of your this compound solutions, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Synthesis of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral intermediate. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the successful and efficient synthesis of this compound.

I. Introduction to the Synthesis and its Challenges

This compound, particularly its chiral forms like (S)-3-Methylpiperazin-2-one, is a crucial building block in the development of various pharmaceuticals.[1] Its synthesis is a multi-step process that, while achievable on a lab scale, presents several challenges during scale-up. These issues often revolve around maintaining yield, purity, and stereochemical integrity while adhering to economic and environmental constraints.[1]

A common and effective synthetic route involves the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and subsequent intramolecular cyclization.[1] While this method can produce high yields and excellent enantiomeric excess, each step comes with its own set of potential problems when transitioning to larger scales.[1]

This guide will walk you through these potential hurdles, offering scientifically grounded explanations and practical solutions.

II. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield in the Reductive Amination Step

Q: We are experiencing a significant drop in yield during the reductive amination of N-Cbz-aminoacetaldehyde with L-alanine methyl ester. What are the likely causes and how can we mitigate this?

A: Low yields in this crucial step can often be attributed to several factors. Let's break them down:

  • Cause A: Instability of the Aminoacetaldehyde: N-protected aminoacetaldehydes can be unstable and prone to side reactions or polymerization, especially under prolonged reaction times or elevated temperatures.

  • Solution A: It is critical to use the aminoacetaldehyde immediately after its preparation. On a larger scale, this might necessitate a continuous or semi-continuous process where the aldehyde is generated and consumed in a streamlined fashion. Maintaining a low reaction temperature, typically between -10°C and 0°C, is also crucial to prevent the reduction of the aldehyde to an alcohol.[2]

  • Cause B: Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction. Inefficient removal of water can drive the equilibrium back towards the starting materials.

  • Solution B: While not always practical on a large scale to use drying agents, ensuring anhydrous conditions at the start of the reaction is important. The choice of reducing agent is also key. A mild and selective reducing agent is preferred to reduce the imine as it is formed, thus driving the reaction forward.

  • Cause C: Competing Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, a common side reaction.

  • Solution C: The choice of reducing agent and the controlled addition of it are paramount. The reducing agent should be added portion-wise or via a syringe pump to maintain a low concentration, favoring the reduction of the transiently formed imine over the bulk aldehyde.

Problem 2: Poor Enantiomeric Excess (ee) in the Final Product

Q: Our final (S)-3-Methylpiperazin-2-one product shows a lower than expected enantiomeric excess. Where in the process could racemization be occurring?

A: Maintaining stereochemical purity is a significant challenge in multi-step syntheses.[1] Here are the likely culprits for racemization:

  • Cause A: Racemization during Precursor Synthesis: The chiral starting material, the L-alanine ester, is generally stable. However, certain conditions during the synthesis of the chiral diamine derivative could potentially lead to some degree of racemization, although this is less common.

  • Solution A: Ensure that the reaction conditions for the reductive amination are mild. Harsh acidic or basic conditions should be avoided. The stereochemical integrity of the chiral diamine intermediate should be confirmed analytically before proceeding to the cyclization step.

  • Cause B: Racemization during Cyclization: The intramolecular cyclization step, while often spontaneous after deprotection, can be a point of stereochemical erosion if not properly controlled.[1]

  • Solution B: The deprotection and cyclization are often performed in one pot. The choice of catalyst for deprotection (e.g., Palladium on carbon for a Cbz group) and the reaction conditions (temperature, pressure) should be optimized to ensure a clean and rapid cyclization, minimizing the time the deprotected intermediate is exposed to potentially racemizing conditions.[2][3]

Workflow for Investigating Racemization:

G start Low ee in Final Product check_sm Analyze ee of L-Alanine Ester (Starting Material) start->check_sm check_int Analyze ee of Chiral Diamine Intermediate check_sm->check_int If SM is pure check_final Analyze ee of Crude Product Post-Cyclization check_int->check_final If Intermediate is pure isolate_ra Isolate Problem to Reductive Amination check_int->isolate_ra If Intermediate has low ee isolate_cyc Isolate Problem to Cyclization Step check_final->isolate_cyc If Crude has low ee optimize_ra Optimize Reductive Amination Conditions (Temp, Reagents) isolate_ra->optimize_ra optimize_cyc Optimize Cyclization Conditions (Catalyst, Solvent, Temp) isolate_cyc->optimize_cyc

Caption: Troubleshooting workflow for identifying the source of low enantiomeric excess.

Problem 3: Difficulties in Product Purification

Q: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible. Are there alternative methods?

A: Moving away from column chromatography is a common necessity during scale-up. Here are some strategies:

  • Strategy A: Crystallization: this compound is a solid, and crystallization is often the most effective and scalable purification method.[2]

    • Solvent Screening: A thorough solvent screening is the first step. You are looking for a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to explore include ethyl acetate/heptane, methanol/toluene, or isopropanol/water mixtures.

    • Seeding: On a large scale, controlled crystallization is key. Using seed crystals of high-purity this compound can help control the crystal size and morphology, leading to a more easily filterable and purer product.

    • Anti-Solvent Addition: Another technique is to dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.

  • Strategy B: Salt Formation and Recrystallization: If direct crystallization of the free base is challenging, forming a salt (e.g., with HCl or another suitable acid) can sometimes provide a more crystalline and easily purifiable solid. The pure salt can then be neutralized to give the final product.

  • Strategy C: Distillation (for precursors): While not for the final product, ensuring the purity of key intermediates through distillation (if they are liquids and thermally stable) can significantly reduce the purification burden in the final step.

Quantitative Data for Solvent Screening (Hypothetical Example):

Solvent SystemSolubility at 60°C (g/L)Solubility at 5°C (g/L)Theoretical Recovery (%)
Isopropanol1501093.3
Ethyl Acetate801581.3
Toluene25580.0
Acetone2005075.0

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Several safety aspects are critical:

  • Hydrogenation: The deprotection of a Cbz group often involves catalytic hydrogenation with palladium on carbon under hydrogen pressure.[2][3] This is a potentially hazardous operation on a large scale. A thorough thermal safety assessment (e.g., using a reaction calorimeter) is crucial to prevent thermal runaway.[3] Proper grounding and inerting of the reactor are essential to mitigate ignition risks.

  • Solvent Handling: The use of large volumes of flammable organic solvents like methanol requires appropriate handling procedures, including the use of spark-proof equipment and adequate ventilation.[3]

  • Reagent Handling: Some reagents used in the synthesis may be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and ensure appropriate personal protective equipment (PPE) is used.[4] this compound itself can cause serious eye irritation and may cause allergy or asthma symptoms if inhaled.[4][5]

Q2: What is the most common synthetic route used in an industrial setting?

A2: A widely adopted route starts with a protected ethanolamine, which is oxidized to an aminoacetaldehyde. This is followed by reductive amination with a chiral amino acid ester (like an alanine ester) to form a chiral diamine derivative. The final step involves the deprotection of a protecting group (such as a benzyloxycarbonyl or Cbz group) via catalytic hydrogenation, which leads to a spontaneous intramolecular cyclization to form the desired piperazin-2-one ring.[1] This method is favored for its potential for high yields and excellent control over stereochemistry.[1]

Q3: How can we monitor the progress of the key reaction steps effectively on a large scale?

A3: Real-time reaction monitoring is crucial for process control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring the disappearance of starting materials and the appearance of the product.[2][3] It can also be used to detect the formation of side products. For large-scale manufacturing, at-line or in-line HPLC systems can provide rapid feedback.

  • Gas Chromatography (GC): For volatile components, GC can be a useful tool.

  • Spectroscopic Methods: Techniques like in-situ Infrared (IR) or Raman spectroscopy can sometimes be used to track the concentration of key functional groups in real-time without the need for sampling.

Q4: Are there alternative, more "green" synthetic approaches being developed?

A4: Yes, the field is continuously evolving. Research is ongoing into catalytic methods that can reduce the number of synthetic steps and the amount of waste generated. For example, photocatalytic reactions have been explored for the synthesis of related piperazine structures, which could offer a more environmentally friendly alternative in the future. Additionally, the development of continuous manufacturing processes is a key area of focus to improve efficiency and reduce the environmental footprint of pharmaceutical synthesis.[6][7]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-3-Methylpiperazin-2-one

This protocol is based on a common literature procedure and should be optimized for specific laboratory and scale-up conditions.[1][2][3]

Step 1: Reductive Amination to form the Chiral Diamine Intermediate

  • To a solution of N-Cbz-aminoacetaldehyde in a suitable alcoholic solvent (e.g., methanol), add L-alanine methyl ester.

  • Cool the reaction mixture to between -10°C and 0°C.[2]

  • Slowly add a reducing agent (e.g., sodium cyanoborohydride or a similar mild reductant) while maintaining the low temperature.

  • Stir the reaction at low temperature until completion, monitoring by HPLC.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude chiral diamine intermediate. This intermediate can be purified by chromatography on a lab scale, but for scale-up, it is often carried forward without further purification if the purity is sufficient.[2]

Step 2: Hydrogenolysis and Intramolecular Cyclization

  • Dissolve the crude chiral diamine intermediate in methanol in a pressure-rated hydrogenation vessel.[3]

  • Carefully add a palladium on carbon catalyst (typically 5-10 wt%).[3]

  • Pressurize the reactor with hydrogen gas (e.g., to 1.8 MPa).[3]

  • Stir the mixture at room temperature overnight or until the reaction is complete as monitored by HPLC.[3]

  • Carefully depressurize the reactor and filter the mixture to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-3-Methylpiperazin-2-one.[3]

Step 3: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • If crystallization does not occur, add a few seed crystals of pure product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure (S)-3-Methylpiperazin-2-one.

Reaction Pathway Diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Cyclization A N-Cbz-aminoacetaldehyde C Chiral Diamine Intermediate A->C Reducing Agent Methanol, -10 to 0°C B L-Alanine Methyl Ester B->C Reducing Agent Methanol, -10 to 0°C D Chiral Diamine Intermediate E (S)-3-Methylpiperazin-2-one D->E H2, Pd/C Methanol, RT

Caption: Key steps in the synthesis of (S)-3-Methylpiperazin-2-one.

V. References

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. Available at: --INVALID-LINK--

  • (S)-3-Methylpiperazin-2-one - Benchchem. Available at: --INVALID-LINK--

  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 - Benchchem. Available at: --INVALID-LINK--

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. Available at: --INVALID-LINK--

  • Novel method for the preparation of piperazine and its derivatives - Justia Patents. Available at: --INVALID-LINK--

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents. Available at: --INVALID-LINK--

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH. Available at: --INVALID-LINK--

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: --INVALID-LINK--

  • (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem. Available at: --INVALID-LINK--

  • (R)-3-Methylpiperazin-2-one | 922178-61-8 - ChemicalBook. Available at: --INVALID-LINK--

  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Available at: --INVALID-LINK--

  • Synthesis of Piperazin-2-ones - Thieme Chemistry. Available at: --INVALID-LINK--

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid - ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - ResearchGate. Available at: --INVALID-LINK--

  • 78551-38-9|(S)-3-Methylpiperazin-2-one - BLDpharm. Available at: --INVALID-LINK--

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega - ACS Publications. Available at: --INVALID-LINK--

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid - ACS Publications - American Chemical Society. Available at: --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - (R)-3-Methylpiperazin-2-one - ChemicalBook. Available at: --INVALID-LINK--

References

degradation pathways of 3-Methylpiperazin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methylpiperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this important synthetic intermediate. Understanding its behavior under various conditions is critical for optimizing reaction parameters, ensuring the purity of downstream products, and developing stable formulations.

This document moves beyond simple protocols to explain the underlying chemical principles governing the degradation of this compound, empowering you to troubleshoot experimental challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common queries encountered during the handling and use of this compound in a laboratory setting.

Q1: I performed an acidic workup (e.g., pH 2-3) on my reaction mixture containing this compound and now see a new, more polar peak in my HPLC analysis. What is it?

A: The most probable identity of this new peak is the ring-opened hydrolysis product, N-(2-aminoethyl)alanine . The lactam (cyclic amide) bond in the piperazinone ring is susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water.[3] This leads to the cleavage of the amide bond and the formation of the corresponding amino acid derivative.

Q2: My reaction yield is significantly lower than expected after a basic quench (e.g., using 1M NaOH). Could the this compound be degrading?

A: Yes, this is a very likely cause. This compound is also susceptible to base-catalyzed hydrolysis.[4] The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the carbonyl carbon of the lactam, leading to ring-opening.[3] If your product or intermediates are stable to milder basic conditions, consider quenching with a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7-8) to minimize lactam degradation.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A: As a solid, this compound is generally stable when stored in a cool, dry place, protected from moisture.[5] Keeping the container tightly sealed in a well-ventilated area is recommended.[5] In solution, its stability is highly dependent on the pH and temperature. For short-term storage, use an aprotic organic solvent. For aqueous solutions, maintain a neutral pH (pH 6-7.5) and store at low temperatures (2-8°C) to minimize hydrolysis. Avoid preparing stock solutions in strong acidic or basic media for long-term storage.

Q4: I am using (R)-3-Methylpiperazin-2-one for a chiral synthesis. Is there a risk of racemization at the C3 position during my experiments?

A: While the primary degradation pathway is hydrolysis, racemization is a valid concern, particularly under basic conditions. The proton on the chiral carbon (C3) is alpha to the carbonyl group, making it potentially acidic. A strong base could deprotonate this position, forming a planar enolate intermediate, which would lead to loss of stereochemical integrity upon re-protonation. While hydrolysis is often kinetically faster, you should always verify the enantiomeric excess (ee%) of your material after exposure to basic conditions using a validated chiral HPLC method.[6] A technical guide on (R)-3-Methylpiperazin-2-one notes its potential for racemization under certain pH conditions.[6]

Core Degradation Mechanisms: Acidic & Basic Hydrolysis

Understanding the mechanisms of lactam ring-opening is fundamental to controlling the stability of this compound. Forced degradation studies, which intentionally stress a molecule, are a key part of pharmaceutical development to elucidate these pathways.[7][8]

Acid-Catalyzed Hydrolysis (Aac2 Mechanism)

Under acidic conditions, the degradation follows a well-established pathway for lactams, typically an Aac2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.[1][9]

  • Protonation: The process begins with the rapid and reversible protonation of the carbonyl oxygen. This step activates the carbonyl group, making the carbon atom significantly more electrophilic.[3]

  • Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This is often the rate-determining step.

  • Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ring nitrogen atom, making it a better leaving group (an amine).

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group (now a carboxylic acid) and breaking the C-N bond to release the protonated amine.

  • Deprotonation: The final product, the ring-opened amino acid N-(2-aminoethyl)alanine, is formed after deprotonation.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (BAc2 Mechanism)

In basic media, the degradation proceeds via a BAc2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.[4]

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient carbonyl carbon. This is the rate-determining step.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a dianionic tetrahedral intermediate.

  • Ring Opening: The unstable intermediate collapses, reforming the carbonyl double bond and cleaving the C-N amide bond. This generates a carboxylate and an amide anion.

  • Protonation: The highly basic amide anion is rapidly protonated by water (the solvent) to yield the final ring-opened product with a free amine and a carboxylate salt.

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting Guide for Degradation-Related Issues

This section provides a systematic approach to diagnosing and resolving common issues arising from the degradation of this compound during research and development.

Problem EncounteredPotential Cause(s)Recommended Solutions & Actions
Low Assay / High Impurity Profile in Starting Material 1. Improper long-term storage (exposure to humidity/heat). 2. Contamination of storage container.1. Re-test the material against a certified reference standard. 2. Store solid material in a desiccator at the recommended temperature.[5] 3. For solutions, prepare fresh from solid material and use promptly.
Appearance of Multiple Degradation Peaks in HPLC 1. Harsh reaction or workup conditions (high temperature, extreme pH). 2. Presence of oxidative stress (e.g., peroxides in solvents, air). 3. Photodegradation from prolonged exposure to light.1. Perform a systematic forced degradation study to identify the source of stress (acid, base, heat, oxidation, light).[10][11] 2. Use milder reagents and lower temperatures. Buffer the pH during workups. 3. Degas solvents and run reactions under an inert atmosphere (N₂ or Ar). 4. Protect the reaction mixture from light using amber glassware or by wrapping the flask in foil.
Poor Mass Balance in a Forced Degradation Study 1. Formation of volatile degradation products not detected by HPLC. 2. Formation of non-UV active degradants. 3. Degradants are not eluting from the HPLC column.1. Analyze the headspace of a stressed sample using GC-MS to check for volatile compounds.[6] 2. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with a UV detector to screen for non-UV active species. 3. Modify the HPLC gradient to include a stronger solvent wash at the end to elute highly retained compounds.
Inconsistent Degradation Rates Between Batches 1. Variation in the initial purity of this compound. 2. Presence of trace metal catalysts that accelerate degradation. 3. Inconsistent preparation of acidic/basic stress solutions.1. Qualify each new batch of starting material for purity and impurity profile. 2. Use high-purity, metal-free reagents and solvents. Consider using a metal chelator like EDTA in stability studies. 3. Ensure accurate and consistent preparation of all solutions. Use a calibrated pH meter.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a typical forced degradation study to assess the stability of this compound to acid and base hydrolysis. Such studies are crucial for establishing degradation pathways and developing stability-indicating analytical methods.[10]

Objective

To determine the degradation rate and identify the primary hydrolysis product of this compound under defined acidic and basic conditions at ambient and elevated temperatures.

Materials & Equipment
  • This compound (of known purity)

  • Reagent Grade HCl and NaOH

  • HPLC Grade Acetonitrile and Water

  • Formic Acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC system with UV and/or MS detector

  • Thermostatically controlled water bath or oven

Workflow Diagram

Forced Degradation Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Water/ACN) acid 2a. Acidic Stress Add HCl (e.g., 0.1M) Incubate at T1, T2 prep->acid base 2b. Basic Stress Add NaOH (e.g., 0.1M) Incubate at T1, T2 prep->base control 2c. Control No Stressor Incubate at T1, T2 prep->control sample 3. Sample at Timepoints (t=0, 2, 4, 8, 24h) acid->sample base->sample control->sample quench 4. Neutralize Sample (Adjust to pH 7) sample->quench analyze 5. Analyze by HPLC-UV/MS quench->analyze data 6. Quantify Degradation & Identify Products analyze->data

Caption: Experimental workflow for a forced hydrolysis study.

Procedure
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Stress Sample Preparation:

    • Acidic Stress: To a vial, add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Basic Stress: To a separate vial, add an aliquot of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: Prepare a control sample with water instead of acid or base.

  • Incubation: Place one set of acidic, basic, and control vials at room temperature (~25°C) and another set in a water bath at an elevated temperature (e.g., 60°C).

  • Timepoint Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (for the acid-stressed sample) or acid (for the base-stressed sample) to halt the degradation reaction. Dilute with the mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting method would be:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm and/or full scan MS.

Data Interpretation & Summary

The results should be summarized to show the percentage of this compound remaining and the formation of the primary degradant over time.

Table 1: Example Degradation Data Summary

ConditionTime (h)This compound (%)N-(2-aminoethyl)alanine (% Peak Area)
0.1 M HCl, 60°C 0100.00.0
685.214.1
1271.527.5
2450.148.9
0.1 M NaOH, 60°C 0100.00.0
682.316.9
1265.933.2
2442.756.1

References

Technical Support Center: Purification of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of crude 3-Methylpiperazin-2-one, a key chiral building block in medicinal chemistry. The information herein is designed to address common challenges encountered during synthesis and purification, ensuring high purity and yield of the final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with this compound.

Q1: My final product has a low melting point and appears oily, but the NMR looks mostly clean. What's the likely issue?

A: This is often indicative of residual solvent or a persistent, structurally similar impurity. While NMR is excellent for structural confirmation, it may not detect low levels of high-boiling solvents or impurities whose signals overlap with your product. We recommend confirming purity using High-Performance Liquid Chromatography (HPLC), which provides better resolution and quantitative data.[1] A common culprit is residual methanol or ethyl acetate used during chromatography.

Q2: I'm seeing a significant loss of material during silica gel column chromatography. Why is this happening?

A: this compound is a polar, water-soluble compound with two nitrogen atoms.[2] These characteristics can lead to strong interactions with the acidic silanol groups on standard silica gel, causing irreversible adsorption or "streaking" on the column. This results in significant yield loss. A common mitigation strategy is to add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites and improve recovery.

Q3: My HPLC analysis shows an impurity with the same mass as my product. What is it and how do I remove it?

A: An impurity with the same mass is almost certainly the opposite enantiomer (e.g., the (S)-enantiomer if your target is (R)-3-Methylpiperazin-2-one).[2] Standard purification techniques like silica gel chromatography or recrystallization will not separate enantiomers. Removal requires a chiral separation method. Chiral HPLC is the most reliable technique for both quantifying and separating enantiomers to achieve high enantiomeric excess (ee).[1] The synthesis method itself is the primary control point for enantiopurity; for instance, using L-alanine esters as starting material will lead to the (S)-enantiomer, while D-alanine esters will produce the (R)-enantiomer.[2]

Q4: Can I purify this compound by distillation?

A: While technically possible, it is not the recommended primary method for final purification. The predicted boiling point is high, around 289.6°C, which would necessitate high-vacuum distillation.[3][4] At these temperatures, there is a risk of product degradation. Distillation is more suitable for removing low-boiling starting materials or solvents from the crude reaction mixture before undertaking chromatography or recrystallization.

Section 2: Identifying and Characterizing Common Impurities

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound, typically involving the cyclization of a diamine precursor, can introduce several process-related impurities.[2][5]

Impurity Type Likely Source / Identity Analytical Identification Primary Removal Strategy
Unreacted Starting Material e.g., N-Cbz-aminoacetaldehyde, Alanine esters, protected diamine precursors.[2][5]HPLC (different retention time), ¹H NMR (characteristic signals, e.g., Cbz protecting group aromatic protons ~7.3 ppm).Silica Gel Column Chromatography.
Catalyst Residue Palladium on carbon (Pd/C) from hydrogenation/deprotection steps.[5]Appears as a fine black particulate matter in the crude product.Filtration of the reaction mixture through Celite® or a similar filter aid before work-up.[5]
By-products Incomplete cyclization products, oligomers, or products from side reactions.HPLC, LC-MS for mass identification.Silica Gel Column Chromatography, potentially requiring gradient elution.
Enantiomeric Impurity The undesired enantiomer (e.g., (S)-isomer in an (R)-isomer synthesis).[1]Chiral HPLC is the definitive method.[1] Optical rotation can provide an indication of enantiomeric purity.[1]Chiral separation techniques (preparative Chiral HPLC). Control is best achieved during synthesis.
Degradation Products Formed under harsh conditions (e.g., high heat, strong acid/base).[6]LC-MS to identify unexpected masses.Recrystallization or Chromatography.

Section 3: In-Depth Troubleshooting and Purification Protocols

This section provides detailed workflows and troubleshooting guides for the most effective purification methods.

Workflow for Purification of Crude this compound

G cluster_0 Initial Work-up cluster_1 Purification Options cluster_2 Final Steps Crude Crude Reaction Mixture Filter Filter through Celite® (to remove Pd/C) Crude->Filter Concentrate Concentrate Filtrate (under reduced pressure) Filter->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Recrystal Recrystallization Concentrate->Recrystal If crude is semi-crystalline QC Purity & Identity Check (HPLC, NMR, Chiral HPLC) Column->QC Recrystal->QC Pure Pure this compound QC->Pure

Caption: General purification workflow for this compound.

Protocol: Silica Gel Column Chromatography

Column chromatography is the most cited method for achieving high purity of this compound.[5]

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 100% Ethyl Acetate or 95:5 Ethyl Acetate/Methanol). Pack the column without letting it run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like methanol. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a solvent system of Ethyl Acetate / Methanol. A typical starting point is a 9:1 ratio.[5] The polarity can be gradually increased (e.g., to 8:2) if the product is slow to elute.

    • Causality: The polar lactam product requires a polar eluent to move down the silica column. Methanol is a strong polar solvent used to increase the eluting power of ethyl acetate. Starting with lower polarity allows less polar impurities (like residual protecting groups) to elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a white solid.[5]

Troubleshooting Chromatography:

G Problem Problem P1 P1 P2 P2 P3 P3 P4 P4

Caption: Troubleshooting guide for column chromatography.

Protocol: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product, especially if the crude material is already of moderate purity. The key is finding a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Test solubility in various solvents. Given the polar nature of this compound, polar solvents are a good starting point. Good candidate systems include isopropanol, acetonitrile, or a mixture like ethyl acetate/heptane.[7]

  • Dissolution: In a flask, add a minimum amount of the hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Subsequently, cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Rationale for Use Potential Outcome
Isopropanol / Ethanol The product is a polar amide, likely soluble in hot polar protic solvents and less soluble when cold.Good for removing less polar, "greasy" impurities.
Acetonitrile A polar aprotic solvent that is often excellent for recrystallizing amides.[7]Can provide very pure crystals if solubility characteristics are favorable.
Ethyl Acetate / Hexane Dissolve in a minimum of hot ethyl acetate, then slowly add hexane (an anti-solvent) until turbidity persists.Effective for removing highly polar impurities that remain in the solvent mother liquor.

Section 4: Quality Control & Purity Assessment

Final product validation is critical. No purification is complete without a rigorous assessment of purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing chemical purity. A C18 column is typically used with a UV detector.[1] A successful purification should yield a product with >98% purity by HPLC analysis.[5]

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the product. This requires a specific chiral column (e.g., Chiralpak) and an optimized mobile phase, often a mixture of hexane and an alcohol like isopropanol.[1][8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the purified compound. The spectra should be clean, with no signals attributable to starting materials, by-products, or residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular formula C₅H₁₀N₂O corresponds to a mass of 114.15 g/mol .[2] Electrospray ionization (ESI) will typically show the protonated molecular ion [M+H]⁺ at m/z 115.16.[5]

References

Author: BenchChem Technical Support Team. Date: January 2026

As a chiral building block, 3-methylpiperazin-2-one is a cornerstone in the synthesis of numerous pharmacologically active molecules.[1] Its rigid, stereochemically defined structure is crucial for developing single-enantiomer drugs, where specific spatial arrangements dictate therapeutic efficacy.[1][2] However, its synthesis, purification, and subsequent reactions can present unique challenges. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into troubleshooting common experimental hurdles in a practical question-and-answer format.

Section 1: Synthesis and Purification

The most prevalent issues in working with this compound arise during its synthesis and subsequent purification. This section addresses low yields, incomplete reactions, and challenges in achieving high enantiomeric and chemical purity.

FAQ 1: My synthesis of (R)-3-methylpiperazin-2-one via hydrogenolytic cyclization is showing low yield or is incomplete. What are the likely causes?

Answer: Low yields in the catalytic hydrogenation and subsequent cyclization of precursors like methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate are typically traced back to three areas: catalyst activity, hydrogen gas availability, or the purity of the starting material.[3]

Causality & Rationale: This reaction involves two critical steps that occur in sequence: 1) The palladium on carbon (Pd/C) catalyst facilitates the hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group, and 2) the newly liberated primary amine undergoes an intramolecular cyclization to form the lactam ring.[1][3] If the catalyst is inactive or poisoned, the deprotection will not occur, halting the entire process. Insufficient hydrogen pressure or poor mixing will slow the reaction, leading to incomplete conversion.

Troubleshooting Workflow:

G Start Low Yield / Incomplete Reaction Catalyst 1. Verify Catalyst Activity Start->Catalyst Hydrogen 2. Check Hydrogen Delivery Catalyst->Hydrogen Catalyst is fresh/active Action1 Use fresh, high-quality Pd/C. Ensure catalyst is not exposed to air. Catalyst->Action1 Catalyst is old/suspect Purity 3. Assess Starting Material Purity Hydrogen->Purity Pressure & stirring are adequate Action2 Check for leaks in the system. Increase stirring rate. Ensure adequate headspace. Hydrogen->Action2 Pressure drops or stirring is poor Solvent 4. Evaluate Solvent Quality Purity->Solvent Purity >98% by HPLC/NMR Action3 Repurify starting material. Identify impurities that may be catalyst poisons (e.g., sulfur compounds). Purity->Action3 Impurities detected Success Reaction Optimized Solvent->Success Solvent is anhydrous Action4 Use anhydrous methanol or ethanol. Solvent->Action4 Solvent may contain water Action1->Hydrogen Action2->Purity Action3->Solvent Action4->Success

Caption: Troubleshooting workflow for low-yield synthesis.

Key Optimization Parameters:

ParameterStandard Condition[3]Troubleshooting ActionRationale
Catalyst 10% Pd/C, ~30% w/wUse fresh catalyst from a reputable supplier. If yield is still low, increase loading to 50% w/w.The catalyst surface can be oxidized or poisoned, reducing its activity.
Hydrogen Pressure 1.8 MPaEnsure the reactor is properly sealed and maintains pressure. Purge the vessel with N₂ or Ar before introducing H₂.Consistent hydrogen pressure is required to drive the reaction to completion.
Solvent Methanol or EthanolUse anhydrous grade solvent.Protic solvents are necessary, but excess water can interfere with the reaction.
Reaction Time OvernightMonitor reaction by HPLC or TLC. If incomplete, allow it to run for an additional 12-24 hours.The reaction may be sluggish due to substrate or concentration effects.
FAQ 2: The final product has low enantiomeric excess (ee). How can I improve chiral purity?

Answer: Low enantiomeric excess (ee) in the final product almost always originates from the chiral purity of the starting materials, as the common synthesis routes do not involve reactions that should affect the stereocenter.[2][3] Racemization under the reaction conditions is highly unlikely.

Causality & Rationale: The stereocenter in this compound is derived directly from the chiral amino acid ester used as a precursor (e.g., L-alanine methyl ester for the (S)-enantiomer or D-alanine methyl ester for the (R)-enantiomer).[2] If the starting amino acid ester has a low ee, the final product will reflect this impurity.

Step-by-Step Solutions:

  • Analyze the Chiral Purity of the Starting Material: Before beginning the synthesis, verify the ee of your chiral amino acid ester using a validated chiral HPLC or GC method.

  • Source High-Purity Reagents: Purchase starting materials from suppliers that provide a certificate of analysis with a guaranteed ee of >99%.

  • Avoid Racemizing Conditions: While the cyclization itself is not prone to racemization, ensure that any preceding steps used to synthesize the precursor avoid harsh acidic or basic conditions that could potentially epimerize the chiral center. A patented method shows that high ee can be maintained throughout the synthetic sequence.[3]

See Appendix A2 for a detailed protocol on chiral purity analysis.

FAQ 3: I am struggling with the purification of this compound by column chromatography. The product is co-eluting with impurities.

Answer: Purification challenges often stem from the polarity of this compound and the presence of similarly polar byproducts. Optimizing the solvent system and silica gel preparation is key.

Causality & Rationale: The two nitrogen atoms and the carbonyl group make this compound a polar molecule, prone to tailing on silica gel.[4] If the reaction is incomplete, the starting material may co-elute. The most common and effective purification method is silica gel column chromatography.[1][3]

Troubleshooting Strategies:

  • Optimize the Eluent System:

    • A standard system is ethyl acetate/methanol (9:1).[3]

    • If separation is poor, gradually increase the polarity by moving to a ratio of 8:2.

    • For stubborn separations, consider a dichloromethane/methanol system, starting at 95:5.

  • Add a Basic Modifier: To reduce tailing, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent mixture. This deactivates the acidic silanol groups on the silica surface that interact strongly with the amine functionalities of the product.

  • Use High-Quality Silica: Ensure you are using silica gel with a consistent particle size (e.g., 40-63 µm).

Section 2: Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity of this compound for downstream applications.

FAQ 4: What are the optimal storage conditions for this compound, and what are the signs of degradation?

Answer: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4][5] It is a solid at room temperature and should be kept in a cool, dry place away from direct sunlight and strong oxidizing agents.[6][7]

Causality & Rationale: The compound contains secondary amine and amide functional groups. The secondary amine can be susceptible to oxidation over time if exposed to air. The compound is also hygroscopic; moisture can lead to hydrolysis of the lactam ring under certain conditions, although it is generally stable.

Signs of Degradation:

  • Physical Appearance: A change in color from a white or off-white solid to yellow or brown can indicate oxidation or the presence of impurities.

  • Analytical Evidence: Re-analyze a stored sample by HPLC for purity and by NMR. The appearance of new peaks in the chromatogram or spectrum is a clear sign of degradation. The molecular weight is 114.15 g/mol ; mass spectrometry can help identify potential degradation products.[8]

Section 3: Analytical Characterization

Unambiguous characterization is essential for confirming the identity, purity, and stereochemistry of your compound.

FAQ 5: How do I set up an effective HPLC method for both purity and chiral analysis?

Answer: For purity and chiral analysis, two different HPLC methods are required: a reversed-phase method for purity and a chiral method for enantiomeric excess.

Causality & Rationale: Reversed-phase HPLC separates compounds based on their polarity. A C18 column is typically used to assess chemical purity by separating the main compound from any byproducts or unreacted starting materials. Chiral HPLC uses a specialized column with a chiral stationary phase (CSP) to separate enantiomers, which are chemically identical but have different three-dimensional structures.[1]

G cluster_0 Purity Analysis (Reversed-Phase) cluster_1 Chiral Analysis (Normal Phase) P_Start Dissolve sample in Mobile Phase P_Col Column: C18, 3-5 µm P_Start->P_Col P_MP Mobile Phase: Acetonitrile/Water (with 0.1% TFA or Formic Acid) P_Col->P_MP P_Det Detection: UV (e.g., 210 nm) P_MP->P_Det P_Result Single peak indicates high purity P_Det->P_Result C_Start Dissolve sample in Mobile Phase C_Col Column: Chiral (e.g., cellulose-based) C_Start->C_Col C_MP Mobile Phase: Hexane/Isopropanol C_Col->C_MP C_Det Detection: UV (e.g., 210 nm) C_MP->C_Det C_Result Calculate ee from peak areas of R and S enantiomers C_Det->C_Result

Caption: HPLC method development workflow.

Refer to Appendix A2 for a detailed protocol for chiral analysis.

Appendices

Appendix A: Detailed Experimental Protocols

A1: Protocol for Synthesis of (R)-3-methylpiperazin-2-one [3]

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 3g of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then charge with hydrogen gas to a pressure of 1.8 MPa.

  • Reaction: Stir the mixture vigorously at room temperature overnight (16-24 hours).

  • Monitoring: Monitor the reaction's completion by HPLC or TLC.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an eluent of ethyl acetate/methanol (9:1) to yield the final product as a white solid.

A2: Protocol for Chiral Purity Analysis by HPLC [1]

  • System: An HPLC system equipped with a chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified this compound in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector.

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas for the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Appendix B: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₁₀N₂O[4][8]
Molecular Weight 114.15 g/mol [4][8]
Appearance White to off-white solid[1][3]
Boiling Point 289.6 ± 33.0 °C (Predicted)[4][9]
Solubility Freely soluble in water (302 g/L at 25 °C)[10]
Storage Temperature 2–8 °C, under inert gas[4][5]
Appendix C: Safety & Handling Summary

This compound presents specific hazards that require careful handling.

  • Hazards: Causes serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[6][8]

  • Precautions:

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wear protective gloves, clothing, and eye/face protection.[11]

    • Handle in a well-ventilated area, preferably a chemical fume hood.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

    • Inhalation: If breathing difficulties occur, move to fresh air and call a poison center or doctor.[6]

    • Skin: Wash off with soap and plenty of water.[6]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

References

Technical Support Center: Preventing Racemization During 3-Methylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stereoselective synthesis of 3-Methylpiperazin-2-one. This guide is designed to provide in-depth technical assistance to help you navigate the complexities of maintaining chiral integrity during your synthetic routes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding racemization in the synthesis of chiral piperazin-2-ones.

Q1: What is racemization and why is it a critical issue in the synthesis of (S)- or (R)-3-Methylpiperazin-2-one?

A1: Racemization is the process by which a pure enantiomer (e.g., the S-isomer) is converted into a mixture of both enantiomers (S and R). In pharmaceutical development, the specific three-dimensional structure of a molecule is crucial for its biological activity.[1] The (S)- and (R)-enantiomers of this compound can have vastly different pharmacological effects.[1] Therefore, preventing racemization is essential to ensure the synthesis of a safe and effective final drug product.

Q2: What is the primary mechanism leading to racemization during the synthesis of this compound?

A2: The most common pathway for racemization, especially during the cyclization step to form the piperazinone ring, involves the formation of a planar intermediate.[2][3][4] For instance, if the synthesis involves the cyclization of a linear dipeptide precursor, activation of the C-terminal carboxyl group can lead to the formation of an oxazolone (azlactone).[2][3] The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[2][5]

Q3: Are there specific steps in the synthesis of this compound that are more prone to racemization?

A3: Yes, the cyclization step is particularly susceptible to racemization. This is often the step where the piperazinone ring is formed from a linear precursor. The conditions used for this intramolecular reaction, such as the choice of base, solvent, and temperature, can significantly influence the extent of racemization. Additionally, any step involving the activation of a carboxylic acid group in the chiral precursor carries a risk of racemization.[6]

Q4: Can the choice of starting materials influence the likelihood of racemization?

A4: Absolutely. For example, a common synthetic route involves the reductive amination of an N-protected aminoacetaldehyde with an amino acid ester, such as L-alanine methyl ester, to form a chiral diamine derivative.[1][7] The subsequent deprotection and cyclization yield the desired this compound.[1][7] The purity of the starting amino acid ester is critical. Furthermore, the nature of the protecting groups used can also play a role in preventing or contributing to racemization.

II. Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a structured approach to troubleshooting unexpected racemization during your synthesis.

Observed Problem Potential Causes Recommended Solutions & Explanations
High degree of racemization detected after the cyclization step. 1. Inappropriate Base: Strong bases can readily abstract the acidic α-proton of the activated intermediate, leading to racemization.[8] 2. High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization. 3. Unsuitable Solvent: Polar, protic solvents can sometimes facilitate proton exchange and promote racemization.1. Base Selection: Opt for sterically hindered, non-nucleophilic bases with weaker basicity, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to cause less racemization compared to stronger bases like triethylamine or DIEA.[8] 2. Temperature Control: Perform the cyclization at lower temperatures. A patented method suggests carrying out the deprotection and cyclization at 10-30 °C.[7] Controlling reductive amination at -10 to 0 °C can also be beneficial.[7] 3. Solvent Choice: Aprotic solvents are generally preferred. Low-carbon alcohols like methanol or ethanol are often used for the cyclization step.[7]
Low enantiomeric excess (ee) in the final product, but the starting materials were enantiomerically pure. 1. Racemization during Carboxylic Acid Activation: The use of certain coupling reagents for amide bond formation (if applicable in your route) can induce racemization.[6][9] 2. Prolonged Reaction Times: Extended exposure to basic or acidic conditions can increase the opportunity for racemization.1. Coupling Reagent Selection: If your synthesis involves a coupling step, use reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization when used with carbodiimide coupling agents.[8][10] 2. Optimize Reaction Kinetics: Aim for reaction conditions that allow for rapid cyclization, minimizing the time the chiral center is susceptible to epimerization. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Inconsistent enantiomeric purity between batches. 1. Variability in Reagent Quality: Impurities in solvents or reagents, particularly basic or acidic impurities, can catalyze racemization. 2. Inconsistent Reaction Conditions: Minor variations in temperature, addition rates, or stirring speed can affect the stereochemical outcome.1. Reagent and Solvent Purity: Use high-purity, anhydrous solvents and fresh reagents. 2. Strict Protocol Adherence: Maintain tight control over all reaction parameters. Ensure consistent temperature control and standardized procedures for reagent addition.

III. Recommended Protocols for Preventing Racemization

To provide a practical framework, here are detailed protocols for key steps in the synthesis of chiral this compound, designed to minimize racemization.

Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one via Reductive Amination and Cyclization

This protocol is adapted from a patented method known for achieving high enantiomeric purity.[1][7]

Step 1: Reductive Amination

  • In a reaction vessel, dissolve N-Cbz-aminoacetaldehyde in an alcohol solvent such as methanol or ethanol.

  • Cool the solution to a temperature between -10 °C and 0 °C. This low temperature is crucial to prevent the reduction of the aldehyde group to an alcohol.[7]

  • Add D-alanine methyl ester to the cooled solution.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), while maintaining the low temperature.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and purify the resulting chiral diamine derivative, ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, by column chromatography.[7]

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified chiral diamine derivative in methanol.[7]

  • Add palladium on carbon (Pd/C) as a catalyst.

  • Pressurize the reaction vessel with hydrogen gas (e.g., to 1.8 MPa).[7]

  • Maintain the reaction temperature between 10 °C and 30 °C. The removal of the Cbz protecting group under these conditions leads to a spontaneous intramolecular cyclization to form the piperazinone ring.[1][7]

  • After the reaction is complete, filter off the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-Methylpiperazin-2-one.

  • Purify the product by column chromatography to achieve high purity and an enantiomeric excess (ee) value of over 99%.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in a racemization-conscious synthesis of this compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization start N-Cbz-aminoacetaldehyde + D-Alanine Methyl Ester reductive_amination Reductive Amination (NaBH(OAc)3, -10 to 0 °C) start->reductive_amination diamine Chiral Diamine Derivative reductive_amination->diamine deprotection Deprotection & Cyclization (H2, Pd/C, 10-30 °C) diamine->deprotection product (R)-3-Methylpiperazin-2-one deprotection->product

Caption: Workflow for Racemization-Free Synthesis.

Mechanism of Base-Catalyzed Racemization

Understanding the mechanism of racemization is key to preventing it. The diagram below illustrates how a base can lead to the loss of stereochemistry at the α-carbon.

G Chiral Precursor R-Cα(H)-COOH Planar Enolate Intermediate R-Cα(-)=COO- Chiral Precursor->Planar Enolate Intermediate + Base - H+ Racemic Mixture R-Cα(H)-COOH and S-Cα(H)-COOH Planar Enolate Intermediate->Racemic Mixture + H+

Caption: Base-Catalyzed Racemization Mechanism.

IV. Alternative Enantioselective Synthetic Strategies

While the reductive amination route is effective, other methods have been developed to access chiral piperazin-2-ones with high enantioselectivity.

  • Palladium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of pyrazin-2-ols using a chiral palladium catalyst to produce chiral piperazin-2-ones with good enantioselectivities.[11][12]

  • Asymmetric Allylic Alkylation: The Stoltz group has reported a palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones to synthesize highly enantioenriched products.[13][14]

These catalytic asymmetric methods offer alternative pathways that can be advantageous depending on the specific substitution patterns and desired scale of the synthesis.

By understanding the mechanisms of racemization and carefully controlling reaction conditions, researchers can successfully synthesize enantiomerically pure this compound, a crucial building block for the development of novel therapeutics.

References

Validation & Comparative

A Comparative Analysis of 3-Methylpiperazin-2-one and Other Piperazinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Core - A Privileged Scaffold in Medicinal Chemistry

The piperazinone moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of biologically active compounds stems from its unique combination of structural rigidity and synthetic tractability. The piperazinone scaffold can influence key drug-like properties, including aqueous solubility, bioavailability, and metabolic stability, making it an attractive starting point for drug design.[3] Modifications to the core structure, such as the introduction of substituents, can dramatically alter the pharmacological profile of the resulting derivatives.[4]

This guide provides an in-depth comparative analysis of 3-Methylpiperazin-2-one with other key piperazinone derivatives. We will explore how the seemingly simple addition of a methyl group, and its stereochemistry, impacts the physicochemical properties, biological activity, and synthetic accessibility of the parent scaffold. This analysis is intended to provide researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these valuable building blocks in their research endeavors.

Comparative Physicochemical Properties: The Impact of Substitution

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a methyl group at the 3-position of the piperazinone ring, as in this compound, has a profound impact on these properties when compared to the unsubstituted piperazin-2-one and N-aryl substituted derivatives.

CompoundMolecular Weight ( g/mol )Calculated LogPCalculated Aqueous Solubility (g/L)Chirality
Piperazin-2-one100.12-1.1HighAchiral
(R)-3-Methylpiperazin-2-one114.15-0.7302 (at 25 °C)[5]Chiral
(S)-3-Methylpiperazin-2-one114.15-0.7302 (at 25 °C)[5]Chiral
1-Phenylpiperazin-2-one176.220.8LowerAchiral

Data compiled from various sources, including calculated values.[5][6][7] Experimental values may vary.

The methyl group in this compound slightly increases its lipophilicity (higher LogP) compared to the parent piperazin-2-one, which can influence membrane permeability. However, it remains a highly water-soluble compound.[5] The most significant difference is the introduction of a chiral center at the 3-position. The (R) and (S) enantiomers of this compound can exhibit distinct biological activities and interactions with chiral biological targets, a critical consideration in drug development.[8] In contrast, N-aryl substitution, as seen in 1-Phenylpiperazin-2-one, dramatically increases lipophilicity and reduces aqueous solubility.

Comparative Biological Activities: A Spectrum of Therapeutic Potential

Piperazinone derivatives have demonstrated a wide range of biological activities, from anticancer to central nervous system (CNS) effects. The nature and position of substituents on the piperazinone ring are key determinants of their therapeutic applications.

Anticancer Activity

The piperazinone scaffold is a common feature in many kinase inhibitors and other anticancer agents.[2][9] Studies have shown that even subtle changes to the substitution pattern can lead to significant differences in cytotoxic activity.

For instance, a study on novel piperazinone derivatives as cytotoxic agents revealed that the introduction of various substituents at the N1 and C3 positions resulted in compounds with potent activity against cancer cell lines.[10][11] While a direct comparison with this compound was not performed in this study, it highlights the potential for developing highly active compounds through targeted modifications of the piperazinone core. Another study on piperazin-2-one-based structures showed that a trifluoromethyl substituent at the 3-position conferred significant cytotoxic activity.[12] This suggests that the 3-position is a critical site for modulating the anticancer potential of these scaffolds.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity on various neurotransmitter receptors.[4] The piperazinone core can serve as a bioisosteric replacement for the piperazine moiety in CNS-active drugs. A study on dermorphin analogues containing chiral piperazin-2-one derivatives found that the stereochemistry at the C3 position was crucial for their opiate activities.[13] This underscores the importance of using enantiomerically pure this compound in the synthesis of CNS drug candidates to ensure target selectivity and reduce off-target effects.

Synthetic Strategies: Accessing Diverse Piperazinone Scaffolds

The synthetic accessibility of piperazinone derivatives is a key factor in their widespread use in drug discovery. A variety of synthetic routes have been developed to access the parent piperazin-2-one, as well as its C- and N-substituted derivatives.

General Synthesis of Piperazin-2-ones

A common method for the synthesis of the piperazin-2-one core involves the cyclization of an N-(2-aminoethyl)amino acid derivative. This can be achieved through various methods, including the use of coupling agents or thermal cyclization.

G cluster_0 Synthesis of Piperazin-2-one N-(2-aminoethyl)amino_acid N-(2-aminoethyl)amino acid derivative Piperazin-2-one Piperazin-2-one N-(2-aminoethyl)amino_acid->Piperazin-2-one Intramolecular Cyclization Coupling_agent Coupling Agent / Heat

Caption: General synthetic scheme for piperazin-2-one.

Synthesis of this compound

The synthesis of chiral this compound typically starts from an enantiomerically pure amino acid, such as L- or D-alanine, to control the stereochemistry at the 3-position.

Synthesis of N-Aryl Piperazin-2-ones

N-aryl piperazin-2-ones are generally synthesized by reacting an N-aryl ethylenediamine with a suitable C2 synthon, such as a haloacetyl halide, followed by cyclization.

Experimental Protocols

Protocol 1: General Synthesis of a 3-Substituted Piperazin-2-one

This protocol describes a general method for the synthesis of a 3-substituted piperazin-2-one starting from an alpha-amino acid.

Materials:

  • Alpha-amino acid methyl ester hydrochloride

  • Ethylenediamine

  • Triethylamine

  • Methanol

  • Sodium methoxide

Procedure:

  • To a solution of the alpha-amino acid methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethylenediamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and add a solution of sodium methoxide in methanol (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with acidic resin and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a starting point for the analytical separation of the (R) and (S) enantiomers of this compound.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based CSP).

Mobile Phase:

  • A mixture of hexane and ethanol with a small amount of a basic modifier like diethylamine. The exact ratio should be optimized for the specific column used.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Inject the standard solution onto the HPLC system.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

G cluster_1 Chiral HPLC Workflow Sample Racemic this compound HPLC HPLC System with Chiral Column Sample->HPLC Separation Separated Enantiomers HPLC->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with two peaks Detection->Chromatogram

Caption: Workflow for chiral HPLC separation.

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and versatile class of scaffolds for drug discovery. The introduction of a methyl group at the 3-position, and particularly its stereochemistry, offers a powerful tool for fine-tuning the physicochemical and biological properties of the parent piperazin-2-one core. This comparative analysis highlights the importance of considering the impact of even small structural modifications on the overall pharmacological profile of a drug candidate.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of a wider range of substituted piperazinones. Direct, head-to-head comparative studies of different derivatives under standardized biological assays are crucial for building a comprehensive understanding of this important class of compounds. The development of novel and efficient synthetic methodologies to access diverse piperazinone libraries will further accelerate their application in the discovery of new and improved therapeutics.

References

A Comparative Guide to the Structural Validation of 3-Methylpiperazin-2-one: X-ray Crystallography in a Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Chiral Building Blocks

3-Methylpiperazin-2-one is a chiral heterocyclic compound that serves as a critical building block in medicinal chemistry.[1] Its rigid, stereochemically defined structure is incorporated into a wide array of pharmacologically active molecules. The piperazinone motif is known to enhance key drug-like properties such as aqueous solubility and bioavailability.[1] In drug development, the specific three-dimensional arrangement of atoms—the stereochemistry—is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicities.[1]

Therefore, unambiguous confirmation of the molecular structure and absolute stereochemistry of building blocks like this compound is not merely a procedural step but a foundational requirement for the synthesis of safe and effective targeted therapies. This guide provides a detailed comparison of the primary analytical techniques used for this purpose, with a special focus on the definitive power of single-crystal X-ray crystallography, contextualized by the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Crystallography: The Definitive Solid-State Blueprint

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. It provides a high-resolution, three-dimensional map of electron density within a molecule, from which precise atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of stereocenters can be unequivocally determined.

Causality Behind the Crystallographic Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis A Synthesis of This compound B Purification via Column Chromatography A->B Crude Product C Selection of Solvent System (e.g., Ethyl Acetate/Methanol) B->C Pure Compound D Slow Evaporation or Vapor Diffusion C->D E Harvesting of Single Crystals D->E F Mounting Crystal on Diffractometer E->F G X-ray Diffraction Data Collection F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Final Structure I->J

Caption: Experimental workflow for X-ray crystallographic analysis.

Interpreting the Data: Beyond a Simple Picture

The output of a crystallographic experiment is a rich dataset. For a chiral piperazinone derivative, key parameters would include:

  • Crystal System and Space Group: These define the symmetry of the crystal lattice. For a chiral, enantiomerically pure compound, the space group must be non-centrosymmetric (e.g., P2₁2₁2₁).

  • Unit Cell Dimensions: The precise lengths and angles of the repeating unit of the crystal.

  • Flack Parameter: This value is critical for determining the absolute stereochemistry of a chiral molecule. A value close to zero for the proposed enantiomer provides high confidence in the assignment.

  • Intermolecular Interactions: The analysis reveals how molecules pack in the solid state, identifying hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

The piperazin-2-one ring typically adopts a non-planar conformation, such as a chair or twist-boat form, to minimize steric strain.[1] X-ray analysis provides the exact torsional angles and bond lengths that define this conformation in the solid state.

A Comparative Analysis: NMR and Mass Spectrometry

While X-ray crystallography is definitive for the solid state, it is not always feasible and does not describe the molecule's behavior in solution, which is often more relevant for biological applications. Here, spectroscopic methods are indispensable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[1] It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

  • ¹H NMR: Confirms the presence of all protons. For this compound, one would expect distinct signals for the N-H protons, the methine proton at the chiral center (C3), the adjacent methyl group, and the methylene protons of the piperazine ring.[1]

  • ¹³C NMR: Provides a signal for each unique carbon atom, with the amide carbonyl carbon (C=O) expected to resonate significantly downfield (around 170-175 ppm).[1]

  • 2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon, allowing for the unambiguous assembly of the molecular skeleton.

Comparison to X-ray Crystallography: NMR provides the average structure in a dynamic solution environment, whereas crystallography provides a static snapshot in the solid state. While NMR can confirm the relative stereochemistry, determining the absolute configuration is indirect and typically requires the use of chiral solvating agents or derivatization.

B. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Mass spectrometry determines a molecule's mass-to-charge ratio, providing its molecular weight. HRMS does this with extremely high accuracy, allowing for the confident determination of the elemental formula.

  • Primary Outcome: For this compound, HRMS would confirm the molecular formula C₅H₁₀N₂O by matching the experimentally measured mass to the calculated exact mass (114.0793 Da) within a very narrow tolerance (typically <5 ppm).[2]

  • Ionization: In common techniques like electrospray ionization (ESI), the compound would be observed as a protonated molecular ion, [M+H]⁺, at m/z 115.16.[3]

Comparison to X-ray Crystallography: HRMS is a fundamental tool for confirming identity and purity. However, it provides no information about the three-dimensional arrangement of atoms or stereochemistry. It is a necessary but insufficient technique for complete structural validation when used in isolation.

The Integrated Approach: A Self-Validating Triad

G MS HRMS Formula Elemental Formula (C₅H₁₀N₂O) MS->Formula Confirms NMR NMR Spectroscopy (1D & 2D) NMR->Formula Consistent with Connectivity Molecular Skeleton & Relative Stereochemistry NMR->Connectivity Determines XRAY X-ray Crystallography XRAY->Connectivity Consistent with Absolute 3D Structure & Absolute Stereochemistry XRAY->Absolute Defines Validated Validated Structure of This compound Formula->Validated Connectivity->Validated Absolute->Validated

Caption: Integration of analytical techniques for structural validation.

An HRMS result confirms the elemental formula predicted by the NMR and crystallographic data. The atomic connectivity determined by 2D NMR must match the bonding arrangement found in the crystal structure. Finally, the crystal structure provides the definitive 3D arrangement and absolute stereochemistry that is consistent with all other spectroscopic data.

Data and Protocol Summaries

Comparative Data Overview
Parameter X-ray Crystallography NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS)
Primary Outcome 3D molecular structure, absolute configuration, bond lengths/anglesAtomic connectivity, solution conformation, relative stereochemistryHighly accurate molecular weight and elemental formula
Sample State Single CrystalSolutionSolution / Solid
Key Strengths Unambiguous determination of absolute stereochemistry; detailed geometric data.Provides structure in a biologically relevant medium; reveals dynamic processes.High sensitivity; confirms elemental composition with high certainty.
Key Limitations Requires high-quality single crystals; static solid-state view.Indirect determination of absolute stereochemistry; less precise geometric data.Provides no stereochemical or conformational information.
Experimental Protocols

Protocol 1: Synthesis of (R)-3-methylpiperazin-2-one

This protocol is adapted from patent literature and serves as an illustrative example.[3]

  • Precursor Synthesis: Synthesize methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate through reductive amination of N-Cbz-aminoacetaldehyde with a chiral amine, followed by esterification.

  • Hydrogenolysis and Cyclization: Dissolve 10g of the precursor in 100mL of methanol.

  • Add 3g of palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.

  • Stir the reaction mixture at room temperature overnight, monitoring completion by HPLC.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield the final product as a white solid.

Protocol 2: Single Crystal Growth

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) at a slightly elevated temperature.

  • Transfer the solution to a clean vial.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Alternatively, use a vapor diffusion method by placing the vial of the solution inside a larger sealed chamber containing a less polar anti-solvent (e.g., n-heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the formation of single crystals.

  • Once suitable crystals have formed, carefully harvest them using a nylon loop for X-ray diffraction analysis.

Protocol 3: Spectroscopic and Spectrometric Analysis

  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • HRMS Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • HRMS Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire the spectrum in positive ion mode to obtain the accurate mass of the [M+H]⁺ ion.

Conclusion

For a chiral building block as critical as this compound, structural validation is a non-negotiable cornerstone of quality control and rational drug design. While single-crystal X-ray crystallography offers the ultimate, unambiguous determination of solid-state structure and absolute stereochemistry, its true power in a modern research context is realized when its data is integrated with that from solution-state NMR and high-resolution mass spectrometry. This triad of techniques provides a robust, self-validating framework that confirms the elemental formula, atomic connectivity, and precise three-dimensional atomic arrangement, ensuring the highest degree of confidence for researchers and drug development professionals.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Methylpiperazin-2-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for confirming the chemical and chiral purity of 3-Methylpiperazin-2-one, a key chiral building block in medicinal chemistry.[1] The methodologies presented herein are grounded in established analytical principles and validated against industry standards to ensure scientific integrity and trustworthiness.

The Critical Role of Purity in this compound Synthesis

This compound is a chiral piperazinone derivative that serves as a vital intermediate in the synthesis of various pharmacologically active molecules.[1] Its defined stereochemistry is often crucial for therapeutic efficacy, as different enantiomers can exhibit significantly different biological activities.[1] Therefore, a robust analytical method to confirm both chemical and enantiomeric purity is not just a quality control measure, but a fundamental necessity in the drug development process.

Potential impurities in the synthesis of this compound can arise from starting materials, by-products, or degradation products. For instance, it has been identified as an impurity in the synthesis of the drug Fezolinetant.[1] A reliable analytical method must be able to separate and quantify the main compound from these potential impurities.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For a polar, chiral compound like this compound, a well-developed HPLC method can provide a comprehensive purity profile.

Proposed HPLC Method for Purity Determination

Based on the chemical properties of this compound (Molecular Formula: C5H10N2O, Molecular Weight: 114.15 g/mol , freely soluble in polar solvents) and established methods for similar cyclic amides and piperazine derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed.[2]

Rationale for Method Design:

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of a wide range of compounds and is a good starting point for method development.[3] Given the polar nature of this compound, a polar-embedded or polar-endcapped C18 column could also be considered to improve peak shape and retention in highly aqueous mobile phases.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is recommended. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. The buffer (e.g., phosphate or formate) is crucial for controlling the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and symmetrical peak shapes. A starting point could be a gradient from 5% to 95% acetonitrile in a 20 mM phosphate buffer at pH 3.0.

  • Detection: this compound lacks a strong chromophore, meaning it does not absorb UV light strongly at higher wavelengths. Therefore, detection at a low UV wavelength, such as 205-215 nm, is necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more universal detection.

  • Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[4][5] This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][4][5][6]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector or other suitable detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls ionization and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for compounds with no strong chromophore.
Injection Vol. 10 µLStandard injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Confirmation

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, other analytical techniques can offer complementary information or advantages in specific scenarios, particularly for confirming chiral purity.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Gold standard for enantiomeric excess (% ee) determination; high resolution and accuracy.Requires specialized and often expensive chiral columns; method development can be complex.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations and lower solvent consumption compared to HPLC; excellent for chiral separations.[7]Requires specialized instrumentation; not as widely available as HPLC.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field. Chiral selectors can be added to the buffer.High separation efficiency; very low sample and reagent consumption.[7]Lower concentration sensitivity compared to HPLC; reproducibility can be a challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Provides structural information in addition to the enantiomeric ratio; can be a primary ratio method without the need for a reference standard of the other enantiomer.Lower sensitivity than chromatographic methods; requires a relatively pure sample for accurate quantification.
In-depth Look at Alternative Methods

Chiral Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC.[7] Polysaccharide-based chiral stationary phases are commonly used. For this compound, a screening of different chiral columns with a mobile phase of supercritical CO2 and a modifier like methanol or ethanol would be a good starting point for method development.

Chiral Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and is particularly useful when sample volumes are limited.[7] For the chiral separation of piperazine derivatives, sulfated-β-cyclodextrin has been successfully used as a chiral selector in the background electrolyte.[8]

Quantitative NMR (qNMR): NMR can be used to determine enantiomeric excess by employing a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent. This causes the signals of the two enantiomers to be chemically shifted to different frequencies, and the ratio of the integrals of these signals provides a direct measure of the enantiomeric ratio.

Conclusion: An Integrated Approach to Purity Confirmation

For a comprehensive and reliable assessment of the purity of synthesized this compound, an integrated analytical approach is recommended. A validated reversed-phase HPLC method serves as the primary tool for determining chemical purity, identifying and quantifying any process-related impurities. This should be complemented by a specific chiral method, with chiral HPLC being the most robust and widely accepted technique for determining enantiomeric purity.

Alternative methods such as SFC and CE can offer advantages in terms of speed and efficiency, particularly for high-throughput screening. Quantitative NMR provides an excellent orthogonal method for confirming the enantiomeric ratio without the need for chromatographic separation.

By employing these self-validating analytical systems and understanding the causality behind the experimental choices, researchers can ensure the quality and consistency of this compound, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Biological Activity of 3-Methylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the ever-evolving landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, and its derivative, 3-Methylpiperazin-2-one, presents a particularly compelling case.[1][2] Its inherent chirality and structural rigidity make it a valuable building block for creating stereochemically defined, pharmacologically active molecules.[3][4] The specific enantiomeric form—(R) or (S)—is often critical, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.[4]

This guide offers an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. Our focus is not merely on presenting data, but on understanding the causality behind the experimental design and the structure-activity relationships (SAR) that emerge.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the development of novel agents that can selectively target malignant cells. Derivatives of this compound have shown considerable promise in this area, primarily through the inhibition of key signaling proteins known as kinases.[5]

Mechanism of Action: EGFR and CDK2 Inhibition

A prevalent strategy in modern oncology is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation can drive tumor growth in various cancers, including lung and colon cancer.[6] Several N-methyl piperazine derivatives have been designed and synthesized to fit into the ATP-binding pocket of EGFR, thereby blocking its downstream signaling cascade and inhibiting cell proliferation.[3][6]

Beyond EGFR, other kinases such as Cyclin-Dependent Kinase 2 (CDK2) have been targeted. CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Hybrid molecules combining the this compound scaffold with other pharmacophores have yielded potent type II CDK2 inhibitors.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Piperazine Derivative Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Antimicrobial_Screening cluster_synthesis Compound Preparation cluster_assay MIC Assay Workflow Synth Synthesize Derivatives Stock Prepare Stock Solutions (in DMSO) Synth->Stock Plate Prepare 96-well plate with serial dilutions Stock->Plate Inoculate Inoculate wells with standardized microbial suspension Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read MIC Determine MIC Read->MIC GPCR_Interaction cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT1A) G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Derivative Piperazine Derivative Derivative->Receptor Binds as Antagonist Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response (e.g., ↓cAMP) Effector->Response

References

A Comparative Benchmarking Guide to the Synthetic Routes of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[1] Among its derivatives, 3-methylpiperazin-2-one, a chiral heterocyclic building block, offers a rigid and stereochemically defined structure crucial for creating selective and efficacious single-enantiomer drugs.[2] The strategic placement of the methyl group can significantly influence a molecule's interaction with its biological target, making access to enantiomerically pure this compound a critical step in many drug discovery programs.

This guide provides an in-depth, objective comparison of the most pertinent synthetic routes to this compound. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. We will explore four distinct pathways, evaluating them on key performance indicators such as yield, enantioselectivity, scalability, and the accessibility of starting materials.

Route 1: Chiral Synthesis via Reductive Amination and Intramolecular Cyclization

This elegant and widely adopted method leverages the chiral pool, starting from readily available amino acids to construct the desired enantiomer of this compound with high fidelity. The overall strategy involves the reductive amination of a protected aminoacetaldehyde with a chiral alanine ester, followed by deprotection and spontaneous intramolecular cyclization.

Mechanistic Rationale

The stereochemistry of the final product is directly inherited from the chiral starting material, D- or L-alanine ester. The reductive amination, typically employing a mild reducing agent like sodium triacetoxyborohydride, is crucial as it forms the C-N bond without racemizing the existing stereocenter. The subsequent hydrogenolysis serves a dual purpose: it removes the amine protecting group (commonly a benzyloxycarbonyl group, Cbz) and triggers a spontaneous intramolecular cyclization of the resulting diamine ester to form the thermodynamically stable six-membered lactam ring.

N_Cbz_aminoacetaldehyde N-Cbz-aminoacetaldehyde Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) N_Cbz_aminoacetaldehyde->Reductive_Amination D_Alanine_ester D-Alanine Methyl Ester D_Alanine_ester->Reductive_Amination Intermediate Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate Reductive_Amination->Intermediate Hydrogenolysis_Cyclization Hydrogenolysis & Intramolecular Cyclization (H₂, Pd/C) Intermediate->Hydrogenolysis_Cyclization Product (R)-3-Methylpiperazin-2-one Hydrogenolysis_Cyclization->Product

Caption: Chiral Synthesis via Reductive Amination and Cyclization.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one[3]

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

  • To a solution of N-Cbz-aminoacetaldehyde in a suitable solvent such as methanol, add D-alanine methyl ester.

  • Cool the mixture to 0°C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature between -10°C and 0°C to prevent over-reduction of the aldehyde.

  • Stir the reaction mixture at this temperature for several hours until completion, monitored by TLC or LC-MS.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Purify the crude product by silica gel column chromatography.

Step 2: Hydrogenolysis and Intramolecular Cyclization

  • Dissolve the purified intermediate from Step 1 in methanol in a pressure reactor.

  • Add 10 wt% palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas to 1.8 MPa.

  • Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by HPLC.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/methanol, 9/1) to afford (R)-3-methylpiperazin-2-one as a white solid.

A reported yield for this process is approximately 91%, with an HPLC purity of 98.2% and an impressive enantiomeric excess (ee) of 98.3%.[3]

Route 2: Racemic Synthesis via Direct Condensation

This classical approach offers a more direct, albeit less stereocontrolled, route to this compound. It involves the direct condensation of ethylenediamine with a 2-halopropionate ester. While seemingly straightforward, this method is often plagued by low yields due to the formation of side products.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic substitution reactions. One of the amino groups of ethylenediamine attacks the electrophilic carbon of the 2-halopropionate ester, displacing the halide. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, eliminating the alcohol and forming the piperazinone ring. The primary challenge lies in controlling the initial N-alkylation to favor the desired monosubstituted product over disubstituted and polymeric byproducts.

Ethylenediamine Ethylenediamine Condensation Direct Condensation (Heating in alcohol) Ethylenediamine->Condensation Bromo_ester Methyl 2-bromopropionate Bromo_ester->Condensation Racemic_Product Racemic this compound Condensation->Racemic_Product

Caption: Racemic Synthesis via Direct Condensation.

Experimental Protocol: Synthesis of Racemic this compound
  • In a round-bottom flask, dissolve ethylenediamine in an alcoholic solvent such as ethanol.

  • Slowly add methyl 2-bromopropionate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting crude product is then purified by distillation or column chromatography to isolate the racemic this compound.

The reported yields for this method are often low, and subsequent chiral resolution (e.g., through diastereomeric salt formation with a chiral acid or by chiral HPLC) is required to obtain the desired enantiomer, which can be inefficient and costly on a large scale.

Route 3: Chiral Synthesis via Asymmetric Hydrogenation

This modern approach utilizes a catalytic asymmetric reaction to introduce the chiral center, offering a potentially more efficient and atom-economical route compared to the use of chiral starting materials. The key step is the asymmetric hydrogenation of a prochiral 3-methylpyrazin-2-ol precursor using a chiral catalyst.

Mechanistic Rationale

The success of this route hinges on the selection of an appropriate chiral catalyst, typically a palladium complex with a chiral phosphine ligand. The catalyst coordinates to the pyrazin-2-ol substrate, and the delivery of hydrogen occurs stereoselectively to one face of the molecule, directed by the chiral ligand environment. This method can achieve high enantioselectivity, producing the desired enantiomer of this compound in a single step from the prochiral precursor.

Pyrazinol 3-Methylpyrazin-2-ol Asymmetric_Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Pd Catalyst) Pyrazinol->Asymmetric_Hydrogenation Chiral_Product Chiral this compound Asymmetric_Hydrogenation->Chiral_Product

Caption: Chiral Synthesis via Asymmetric Hydrogenation.

Experimental Protocol: Synthesis of Chiral this compound
  • In a high-pressure reactor, dissolve 3-methylpyrazin-2-ol in a suitable solvent (e.g., methanol or dichloromethane).

  • Under an inert atmosphere, add a chiral palladium catalyst (e.g., a Pd-complex with a chiral phosphine ligand).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 psi) and heat to the reaction temperature (e.g., 80°C).

  • Stir the reaction for 24-48 hours, monitoring for completion.

  • After depressurization and cooling, the solvent is removed, and the product is purified by column chromatography.

This method has the potential for high yields and excellent enantioselectivities (up to 90% ee has been reported for similar substrates), but it requires specialized high-pressure equipment and often expensive chiral catalysts. The synthesis of the 3-methylpyrazin-2-ol starting material also needs to be considered in the overall efficiency of this route.

Route 4: Synthesis from 1,2-Diaminopropane

This route offers an alternative starting point by utilizing a commercially available chiral diamine, 1,2-diaminopropane, and reacting it with a C2-synthon like ethyl chloroacetate. This approach is conceptually similar to the racemic synthesis but starts with a chiral building block.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution of the chloride in ethyl chloroacetate by one of the amino groups of 1,2-diaminopropane, followed by an intramolecular cyclization to form the piperazinone ring. The use of a chiral diamine as the starting material directly leads to the formation of an enantiomerically enriched product. The regioselectivity of the initial N-alkylation is a key factor, as the two amino groups of 1,2-diaminopropane have different steric environments.

Diaminopropane (R)-1,2-Diaminopropane Cyclization Condensation & Cyclization Diaminopropane->Cyclization Chloroacetate Ethyl Chloroacetate Chloroacetate->Cyclization Product (R)-3-Methylpiperazin-2-one Cyclization->Product

Caption: Synthesis from 1,2-Diaminopropane.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one
  • Dissolve (R)-1,2-diaminopropane in a suitable solvent like toluene.

  • Slowly add ethyl chloroacetate to the solution at room temperature.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance by column chromatography, to yield (R)-3-methylpiperazin-2-one.

The yield and enantiomeric purity of the final product will depend on the regioselectivity of the initial reaction and the potential for side reactions.

Comparative Analysis

FeatureRoute 1: Chiral Synthesis (Reductive Amination)Route 2: Racemic Synthesis (Direct Condensation)Route 3: Chiral Synthesis (Asymmetric Hydrogenation)Route 4: Synthesis from 1,2-Diaminopropane
Starting Materials Protected aminoacetaldehyde, Chiral alanine esterEthylenediamine, 2-Halopropionate ester3-Methylpyrazin-2-olChiral 1,2-diaminopropane, Ethyl chloroacetate
Stereocontrol Excellent (Inherited from chiral pool)None (Racemic product)Excellent (Catalyst controlled)Good (Inherited from chiral pool)
Typical Yield High (~91%)[3]LowPotentially HighModerate to High (expected)
Enantiomeric Excess Excellent (>98%)[3]N/A (requires resolution)Potentially Excellent (>90%)Good to Excellent
Number of Steps Multi-stepOne-pot (plus resolution)One key step (plus precursor synthesis)One-pot
Key Advantages High ee, well-established, reliableSimple procedure, inexpensive starting materialsAtom economical, potentially high throughputUses commercially available chiral diamine
Key Disadvantages Multi-step, requires protecting groupsLow yield, requires chiral resolutionRequires specialized equipment and expensive catalystsPotential for regioselectivity issues
Scalability Scalable with process optimizationChallenging due to low yield and resolutionPotentially scalablePotentially scalable

Senior Application Scientist's Recommendation

For research and development professionals requiring high-purity enantiomers of this compound, Route 1: Chiral Synthesis via Reductive Amination and Intramolecular Cyclization stands out as the most robust and reliable method. Its key strengths lie in the excellent control of stereochemistry, leading to high enantiomeric excess, and the consistently high yields reported in the literature. While it involves multiple steps, the predictability and efficiency of this route make it highly suitable for producing high-quality material for preclinical and clinical studies. The starting materials, chiral alanine esters, are readily available, and the procedures, while requiring standard laboratory techniques like chromatography and hydrogenation, are well-established.

Route 3: Chiral Synthesis via Asymmetric Hydrogenation represents a promising modern alternative, particularly for large-scale industrial production where atom economy and process efficiency are paramount. However, the initial investment in catalyst screening and high-pressure hydrogenation equipment may be a barrier for smaller-scale research laboratories. The availability and synthesis of the 3-methylpyrazin-2-ol precursor also need to be carefully evaluated.

Route 4: Synthesis from 1,2-Diaminopropane is an attractive option due to its directness and the use of a commercially available chiral starting material. It warrants further investigation and optimization, particularly concerning the regioselectivity of the initial N-alkylation, to become a competitive alternative.

Route 2: Racemic Synthesis via Direct Condensation is generally not recommended for applications requiring enantiomerically pure this compound due to its inherent inefficiency. The low yields and the need for a subsequent, often challenging, chiral resolution step make it economically and practically less viable compared to the asymmetric approaches.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, available resources, and timeline. However, for a balance of efficiency, reliability, and high stereochemical control, the reductive amination pathway from chiral alanine esters remains the gold standard in the field.

References

A Comparative Guide to In Vitro Assay Validation for 3-Methylpiperazin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of in vitro assay validation methodologies tailored for compounds incorporating the 3-Methylpiperazin-2-one scaffold. As a chiral building block, (R)- and (S)-3-Methylpiperazin-2-one are pivotal intermediates in the synthesis of pharmacologically active molecules, where specific stereochemistry is often critical for therapeutic efficacy.[1][2] The piperazine motif itself is a privileged structure in medicinal chemistry, known for improving physicochemical properties like solubility and bioavailability.[3][4][5][6] Therefore, rigorous, and reliable validation of in vitro assays is a non-negotiable cornerstone for advancing these promising candidates from the bench to preclinical development.[7][8][9]

This document moves beyond a simple recitation of steps, focusing instead on the causality behind experimental choices. We will dissect and compare key assay platforms—from direct target engagement to cell-based functional readouts—and provide the rationale for selecting the most appropriate validation strategies, grounded in the principles set forth by global regulatory bodies.

The Regulatory & Scientific Imperative for Validation

Before any compound can be seriously considered for development, the data supporting its activity must be unimpeachable. Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[10][11][12][13][14] These guidelines provide a framework for ensuring that an analytical method is suitable for its intended purpose.

A core concept is "phase-appropriate" validation.[9] An assay for initial hit-finding in a high-throughput screen has different validation requirements than a Good Laboratory Practice (GLP)-compliant assay intended to support Investigational New Drug (IND)-enabling studies.[12][15] This guide focuses on the validation required to confidently select and optimize lead candidates.

G cluster_0 Assay Lifecycle dev Method Development (Assay Optimization) fit Fit-for-Purpose (Pre-Validation) dev->fit Assess Key Parameters full Full Validation (ICH/FDA Guidelines) fit->full Formal Protocol Execution transfer Method Transfer (e.g., to CRO) full->transfer SOP & Documentation

Caption: The Assay Validation Lifecycle.

Selecting the Right Assay: A Comparative Framework

The first critical decision is selecting an assay that asks the right biological question. For this compound compounds, this typically falls into two broad categories: Target Engagement assays, which confirm a direct physical interaction, and Functional Assays , which measure a downstream biological consequence.

Comparison of Primary Assay Categories
Assay CategoryCore QuestionCommon ExamplesKey AdvantagesKey Limitations
Biochemical Target Engagement Does my compound bind to its purified target protein?In Vitro Kinase Assays, Radioligand Binding Assays[5][16]High throughput, mechanistic clarity, allows for precise determination of constants (Kd, Ki, IC₅₀).Lacks biological context (no cell membranes, metabolism, or competing endogenous ligands).[17]
Cellular Target Engagement Does my compound engage its target within a live cell?NanoBRET™, CETSA®, Cellular Immunoprecipitation[18][19]Confirms cell permeability and target binding in a native environment; crucial for validating biochemical hits.[18][20]Can be lower throughput; may require genetic modification of cells; interpretation can be complex.
Cellular Functional Assays Does target engagement produce a desired biological effect?Proliferation/Cytotoxicity (MTT, CellTiter-Glo®), Signaling Pathway Modulation (Western Blot, Reporter Genes)[21][4][22]High physiological relevance, measures the ultimate desired outcome of the drug.[7][8]Mechanistically ambiguous without a confirmed link to target engagement; susceptible to off-target effects.[22]

A multi-assay approach is paramount. A compound's journey should ideally demonstrate potency in a biochemical assay, confirm engagement in a cellular context, and finally, elicit a corresponding functional response.

Core Validation Parameters: An Inter-Assay Comparison

Validation rigorously tests an assay's performance against a set of predefined acceptance criteria.[12] The nature of this testing differs significantly between assay types.

Validation ParameterBiochemical Assay (e.g., Kinase Assay)Cellular Assay (e.g., Proliferation)
Specificity / Selectivity Assessed by testing against a panel of related kinases to determine the inhibition profile.Assessed by using knockout/knockdown cell lines (if available) or comparing activity in cells that do vs. do not express the target.
Accuracy The closeness of the measured IC₅₀ to a known reference standard's IC₅₀. Determined by running a reference inhibitor with a well-established potency.More complex to define. Often inferred from consistency and comparison to orthogonal methods. Reference compounds are used to ensure the assay can measure inhibition accurately.
Precision (Repeatability & Intermediate)Low %CV for IC₅₀ values determined from replicate plates on the same day (repeatability) and on different days by different analysts (intermediate precision).Low %CV for EC₅₀/IC₅₀ values across replicate experiments performed under varied conditions (different days, analysts, reagent lots).
Linearity & Range The concentration range over which the assay signal is directly proportional to enzyme activity. Determined using serial dilutions of the enzyme or product.The dose-response range of the compound that produces a curve with a clear top and bottom plateau, allowing for accurate EC₅₀/IC₅₀ calculation.
LOD / LOQ Limit of Detection (LOD) is the lowest enzyme activity the assay can reliably distinguish from background. Limit of Quantification (LOQ) is the lowest activity that can be measured with acceptable precision and accuracy.Not always applicable in the same way. The key is defining the lower limit of reliable EC₅₀/IC₅₀ determination, which is a function of the assay window and curve fit.
Robustness The assay's resilience to small, deliberate variations in method parameters (e.g., ±10% incubation time, ±2°C temperature, different ATP lots).The assay's performance when faced with variations like different cell passage numbers, serum lots, or incubation times.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of a this compound based compound against a target kinase using a non-radiometric, luminescence-based readout (e.g., ADP-Glo™).

G start Start prep_comp Prepare 11-point serial dilution of compound start->prep_comp prep_plate Add compound, kinase, and substrate peptide to 384-well plate prep_comp->prep_plate init_rxn Initiate reaction by adding ATP (at Km concentration) prep_plate->init_rxn incubate Incubate at RT (e.g., 60 min) init_rxn->incubate stop_rxn Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP incubate->stop_rxn detect Add Kinase Detection Reagent to convert ADP to ATP stop_rxn->detect read Incubate and read luminescence on plate reader detect->read analyze Analyze data: Normalize to controls, fit 4PL curve, calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a Biochemical Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100x stock of the this compound compound series in 100% DMSO. Perform a serial 1:3 dilution series in DMSO to create 11 concentration points.

  • Assay Plate Preparation:

    • Add 0.5 µL of the compound dilution series to appropriate wells of a 384-well plate.

    • Self-Validation Control: For "Max Activity" (negative) controls, add 0.5 µL of 100% DMSO. For "Zero Activity" (positive) controls, add 0.5 µL of a potent, known inhibitor (e.g., Staurosporine).

  • Reaction Mix: Prepare a master mix containing kinase buffer, the purified target kinase, and its specific substrate peptide. Add 25 µL of this mix to each well.

  • Initiation & Incubation: Prepare a solution of ATP in kinase buffer.

    • Causality: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase.[17] This ensures the assay is sensitive to ATP-competitive inhibitors. Using excessively high ATP can overcome competitive inhibition, leading to a false negative result.[17]

    • Add 25 µL of the ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation (ADP-Glo™ Example):

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and consume unused ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read luminescence on a compatible plate reader.

    • Self-Validation Check: Calculate the Z'-factor for the plate using the max and zero activity controls. A Z' > 0.5 indicates a robust and screenable assay.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Zero) / (Signal_Max - Signal_Zero)).

    • Fit the normalized data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (WST-1)

This protocol measures the metabolic activity of a cell line as an indicator of proliferation or cytotoxicity, providing a functional readout of a compound's effect.

G start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_attach Incubate overnight (24h) to allow cell attachment seed_cells->incubate_attach treat_cells Add serial dilutions of compound to cells incubate_attach->treat_cells incubate_treat Incubate for 72h treat_cells->incubate_treat add_wst1 Add WST-1 reagent to each well incubate_treat->add_wst1 incubate_color Incubate for 1-4h until color develops add_wst1->incubate_color read_abs Read absorbance at 450nm incubate_color->read_abs analyze Analyze data: Normalize to controls, fit 4PL curve, calculate GI₅₀ read_abs->analyze end End analyze->end

Caption: Workflow for a Cell-Based Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their logarithmic growth phase.

    • Causality: Using healthy, consistently passaged cells is critical for reproducibility. Cell density must be optimized to ensure they remain in the log growth phase for the duration of the experiment.

    • Seed 5,000 cells per well in 100 µL of complete media in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of the this compound compound in culture media. The final DMSO concentration should not exceed 0.5%.

    • Self-Validation Control: Include "Vehicle Control" wells (media with DMSO only) and "No Cell" wells (media only, for background subtraction).

    • Remove the old media from the cells and add 100 µL of the compound-containing media.

  • Incubation: Incubate the plates for 72 hours. This duration should be long enough to observe an effect on proliferation but not so long that the vehicle control wells become over-confluent.

  • Signal Development:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be consistent across all experiments and optimized so that the absorbance of the vehicle control is approximately 1.0.

  • Data Acquisition & Analysis: Shake the plate for 1 minute and read the absorbance at 450 nm.

    • Self-Validation Check: The signal-to-background ratio (Absorbance_Vehicle / Absorbance_NoCell) should be at least 10.

    • Subtract the background absorbance (No Cell wells).

    • Normalize the data: % Growth = 100 * (Absorbance_Compound / Absorbance_Vehicle).

    • Fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting & Bridging the In Vitro-Cellular Gap

A common challenge is a potent compound in a biochemical assay that shows weak or no activity in a cellular assay.[17][23] This discrepancy is a critical data point, not a failure.

Potential CauseTroubleshooting Steps & Rationale
Poor Cell Permeability The compound cannot reach its intracellular target. Action: Perform a cellular target engagement assay (e.g., NanoBRET™) to directly measure intracellular binding.[18][19] Consider medicinal chemistry efforts to improve physicochemical properties.
High Intracellular ATP Cellular ATP concentrations (millimolar) are much higher than those used in biochemical assays (micromolar).[17] This creates intense competition for ATP-competitive inhibitors. Action: Re-run the biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM) to see if the IC₅₀ shifts.
Compound Efflux or Metabolism The compound is actively pumped out of the cell by efflux transporters (e.g., P-gp) or rapidly metabolized. Action: Co-incubate with known efflux pump inhibitors. Perform metabolite identification studies using cell lysates.
Off-Target Effects In a functional assay, the observed effect may not be due to inhibition of the intended target. Action: Use a structurally distinct inhibitor of the same target as a control. If both show the same functional effect, it increases confidence in the on-target mechanism. Assess target engagement directly.[18][20]

Conclusion

Validating in vitro assays for this compound based compounds requires a strategic, multi-layered approach that aligns with regulatory expectations and sound scientific reasoning. The process begins with selecting the right assay to answer the most pertinent question at a given stage of drug discovery. A robust validation plan must then be executed, rigorously testing the assay for specificity, precision, accuracy, and robustness.

Ultimately, no single assay tells the whole story. A powerful data package is built by integrating results from orthogonal methods: demonstrating potent and selective binding to a purified target, confirming this engagement occurs within the complex milieu of a living cell, and finally, linking this target engagement to a desired and quantifiable functional outcome. This systematic and self-validating approach provides the highest degree of confidence needed to propel novel chemical matter toward the clinic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Methylpiperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 3-methylpiperazin-2-one analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and evaluation of potential therapeutic agents. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into the interpretation of docking results, grounded in scientific literature.

Introduction: The Therapeutic Potential of the Piperazinone Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2][3] Specifically, the piperazin-2-one moiety offers a rigid backbone that can be strategically modified to achieve high-affinity interactions with various biological targets. Our focus, the this compound core, introduces a chiral center, allowing for stereospecific interactions that can be critical for therapeutic efficacy and safety.[4][5]

Recent research has highlighted the potential of piperazine and piperazinone derivatives as both anticancer and antimicrobial agents.[6][7][8][9] This dual potential makes them attractive candidates for developing novel therapeutics. This guide will use a hypothetical series of this compound analogs to illustrate a comparative docking workflow against two distinct and validated protein targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications and UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) for antimicrobial applications.

The Strategic Imperative: Why Comparative Docking?

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[6][10] A comparative docking study, as outlined here, allows for the systematic evaluation of a series of analogs against one or more targets. This approach is invaluable for:

  • Lead Identification: Screening a virtual library of analogs to identify those with the highest predicted binding affinity for a target of interest.[11]

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the core scaffold influence binding affinity and interaction patterns.[12]

  • Selectivity Profiling: Assessing the binding potential of analogs against multiple targets to predict potential off-target effects or to design dual-targeting agents.

  • Rational Drug Design: Guiding the synthesis of new analogs with improved potency and selectivity based on predicted binding modes.[13]

Target Selection: A Rationale-Driven Approach

The choice of protein targets is the cornerstone of a meaningful docking study. Our selection of EGFR and MurB is based on their validated roles in disease and the documented activity of piperazine-containing molecules against them.

Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[12] Its overexpression or mutation is a hallmark of many cancers, making it a well-established target for cancer therapy.[14][15] Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, and recent studies have demonstrated that piperazine-containing molecules can also exhibit potent EGFR inhibitory activity.[6][7]

Antimicrobial Target: UDP-N-acetylenolpyruvoylglucosamine reductase (MurB)

MurB is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, which is responsible for building the bacterial cell wall.[16] As this pathway is absent in humans, MurB is an attractive target for the development of novel antibiotics with high selectivity.[10][11] Piperazine derivatives have been identified as potential MurB inhibitors, making it a relevant target for our analog series.[11][16]

Experimental Design: A Self-Validating Workflow

A robust and reproducible docking protocol is essential for generating trustworthy results. Here, we present a detailed workflow using AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy.

Visualizing the Workflow

The following diagram illustrates the key stages of our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output & Iteration PDB 1. Target Selection (e.g., EGFR, MurB) Download PDB Structures PrepProt 3. Protein Preparation (Remove water, add hydrogens) Create PDBQT file PDB->PrepProt Ligands 2. Ligand Design (this compound Analogs) Generate 3D Structures PrepLig 4. Ligand Preparation (Energy minimization, add charges) Create PDBQT files Ligands->PrepLig Docking 5. Molecular Docking (AutoDock Vina) Define Grid Box & Run PrepProt->Docking PrepLig->Docking Analysis 6. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Compare 7. Comparative Analysis (SAR, Selectivity) Analysis->Compare Report 8. Reporting (Data Tables, Visualizations) Compare->Report Iteration 9. Design Iteration (Synthesize Promising Analogs) Report->Iteration

Caption: A comprehensive workflow for comparative molecular docking studies.

Step-by-Step Protocol: Docking with AutoDock Vina

This protocol provides a command-line-based approach. We recommend using AutoDock Tools (ADT) for preparing the protein and ligand files, or the meeko Python package for a more automated approach.[17][18]

Step 1: Target Protein Preparation

  • Download Protein Structures: Obtain the crystal structures of your target proteins from the Protein Data Bank (PDB). For this guide, we will use:

    • EGFR: PDB ID: 1M17

    • MurB: PDB ID: 2ZCQ (from Staphylococcus aureus)

  • Prepare the Receptor:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or heteroatoms.

    • Add polar hydrogens.

    • Add Kollman charges.

    • Save the prepared receptor in PDBQT format (e.g., 1m17_receptor.pdbqt).

Step 2: Ligand Preparation

  • Create 3D Structures: Draw your this compound analogs using a chemical drawing tool like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., SDF or MOL2). For our example, we will use a parent molecule and three analogs (Analogs A, B, and C) with varying substituents.

  • Prepare Ligands:

    • Open each ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save each prepared ligand in PDBQT format (e.g., analog_a.pdbqt).

Step 3: Grid Box Definition

The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the PDB structure or from literature.

  • Set Grid Parameters in ADT:

    • Load the prepared receptor PDBQT file.

    • Go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to cover the active site with a buffer of about 10 Å in each dimension.

    • Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Execute AutoDock Vina from the command line:

  • Repeat for all analogs and targets.

Data Presentation and Interpretation

The output of a docking simulation provides a wealth of information. The most critical are the binding affinity (in kcal/mol) and the predicted binding poses.

Comparative Docking Results

The following tables present hypothetical but realistic data for our this compound analogs against EGFR and MurB.

Table 1: Docking Results against EGFR (PDB: 1M17)

CompoundSubstituent (R)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (pKi)
Parent -H-7.2Met769, Leu7685.8
Analog A -4-fluorophenyl-8.5Met769, Cys773, Leu6946.9
Analog B -3,4-dichlorophenyl-9.1Met769, Cys773, Thr7667.4
Analog C -4-methoxyphenyl-7.8Met769, Leu768, Asp8316.2

Table 2: Docking Results against MurB (PDB: 2ZCQ)

CompoundSubstituent (R)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (pKi)
Parent -H-6.5Arg188, Gly885.1
Analog A -4-fluorophenyl-7.0Arg188, Gly88, Tyr1905.6
Analog B -3,4-dichlorophenyl-7.3Arg188, Asn87, Tyr1905.9
Analog C -4-methoxyphenyl-6.8Arg188, Gly885.4
Interpreting the Results
  • Binding Affinity: A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent compound.[16] In our example, Analog B shows the best predicted affinity for both EGFR and MurB.

  • Binding Poses and Interactions: Visualizing the top-ranked poses in a molecular viewer like PyMOL or Chimera is crucial. This allows you to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to binding. For instance, the interaction with the "gatekeeper" residue Met769 in EGFR is a known determinant of inhibitor binding.

  • SAR Analysis: By comparing the results of the analogs, we can infer structure-activity relationships. The electron-withdrawing chloro groups in Analog B appear to enhance binding to both targets compared to the fluoro group in Analog A and the electron-donating methoxy group in Analog C .

  • Selectivity: While Analog B is the most potent against both targets, a more detailed analysis of the binding interactions and energetics would be needed to design analogs with greater selectivity for one target over the other.

Visualizing Molecular Interactions and Pathways

Diagrams can simplify complex biological information. Below is a simplified representation of the EGFR signaling pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to performing comparative docking studies of this compound analogs. The hypothetical results suggest that halogenated phenyl substituents on the piperazinone core may enhance binding to both EGFR and MurB. Specifically, the 3,4-dichlorophenyl analog (Analog B ) emerged as the most promising candidate for further investigation.

The next logical steps would be to:

  • Synthesize the most promising analogs.

  • Perform in vitro enzymatic assays to validate the predicted inhibitory activity against EGFR and MurB.

  • Conduct cell-based assays to determine the antiproliferative and antibacterial efficacy of the compounds.

  • Iterate the design process based on the experimental results to further optimize the lead compounds.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Methylpiperazin-2-one

This compound is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Its stereochemically defined structure is often pivotal for therapeutic efficacy and safety, making its accurate quantification essential throughout the drug development lifecycle.[2] Whether assessing purity of a synthetic batch, determining concentrations in biological matrices for pharmacokinetic studies, or performing stability testing, the reliability of the analytical data is paramount.

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. More importantly, it details the principles and a practical workflow for the cross-validation of these methods. Cross-validation is the critical process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably for the same intended purpose, a cornerstone of robust data generation in regulated environments.[3][4] This ensures consistency and data integrity, especially when methods are transferred between laboratories or updated over time.[4][5]

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

Physicochemical Properties of this compound: Guiding Analytical Strategy

A molecule's physical and chemical characteristics fundamentally dictate the most suitable analytical approaches.

PropertyValueImplication for Analysis
Molecular Formula C₅H₁₀N₂OLow molecular weight, suitable for both HPLC and GC.[10][11]
Molecular Weight 114.15 g/mol Volatile enough for GC analysis, potentially after derivatization.[10][11]
Solubility Freely soluble in water and methanol.[12][13]Simplifies sample and standard preparation for reversed-phase HPLC.
Structure Contains a secondary amine and an amide (lactam).The polar nature makes it well-suited for reversed-phase HPLC. The secondary amine can be a site for derivatization to improve volatility for GC.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the method of choice. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is a universal choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds.[1][14]

  • Mobile Phase (Acetonitrile/Water with TFA): A gradient of water and acetonitrile allows for the efficient elution of the analyte. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to improve peak shape and reproducibility by minimizing tailing caused by the interaction of the basic amine group with residual silanols on the silica-based stationary phase.

  • UV Detection (210 nm): The amide chromophore in the lactam ring of this compound exhibits UV absorbance at low wavelengths. 210 nm is chosen to maximize sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 5% B

    • 13-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute with the initial mobile phase composition to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation occurs in a long capillary column. As compounds elute, they enter a mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing highly specific identification and quantification.

Causality Behind Experimental Choices:

  • Derivatization (Silylation): The secondary amine and amide protons in this compound can cause peak tailing and poor chromatographic performance in GC. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups. This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[15]

  • Column (DB-5ms): A 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds. It provides good resolution and thermal stability.[14]

  • Mass Spectrometry (Selected Ion Monitoring - SIM): For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. Instead of scanning a full mass range, the detector focuses only on characteristic ions of the derivatized analyte, reducing chemical noise and improving the signal-to-noise ratio.

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TMS-derivatized this compound.

  • Sample/Standard Preparation:

    • Evaporate 100 µL of the methanolic standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine.

    • Cap tightly and heat at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Cross-Validation: Bridging the Methodologies

The objective of cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide comparable results for the quantification of this compound.[3] This study must be designed according to a pre-approved protocol.[16]

Cross-Validation Workflow

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_High High QC Sample (80 µg/mL) HPLC Analyze by HPLC-UV (n=6 replicates) QC_High->HPLC GCMS Analyze by GC-MS (n=6 replicates) QC_High->GCMS QC_Mid Mid QC Sample (40 µg/mL) QC_Mid->HPLC QC_Mid->GCMS QC_Low Low QC Sample (5 µg/mL) QC_Low->HPLC QC_Low->GCMS Calc_Mean_CV Calculate Mean, SD, %CV for each method and level HPLC->Calc_Mean_CV GCMS->Calc_Mean_CV Calc_Bias Calculate % Bias (HPLC vs. GC-MS) Calc_Mean_CV->Calc_Bias Acceptance Compare to Acceptance Criteria (ICH/FDA Guidelines) Calc_Bias->Acceptance Report Final Validation Report Acceptance->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step-by-Step Cross-Validation Protocol
  • Prepare Quality Control (QC) Samples: Independently prepare three concentrations of this compound in the same matrix (e.g., methanol) to represent low, medium, and high points within the calibration range (e.g., 5, 40, and 80 µg/mL).

  • Analysis: Analyze each QC sample concentration in six replicates (n=6) using both the fully validated HPLC-UV method and the fully validated GC-MS method.

  • Data Processing: Quantify the concentration of each replicate against the respective calibration curve for each method.

  • Statistical Evaluation:

    • For each method and each concentration level, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or RSD). The %CV should be within 15%.[5]

    • Calculate the percentage bias (or relative error) between the mean concentrations obtained by the two methods at each level. The formula is: % Bias = [(Mean Conc. HPLC - Mean Conc. GCMS) / Mean Conc. GCMS] x 100

  • Acceptance Criteria: The mean accuracy (bias) at each concentration level should be within ±15%.[5] Both methods must demonstrate acceptable precision and accuracy to be considered cross-validated. The principles for acceptance criteria are derived from regulatory guidelines such as the ICH Q2(R2) and EMA bioanalytical guidelines.[6][17]

Comparative Data Summary (Hypothetical Results)

The following table summarizes the expected performance data from the validation and cross-validation of the two methods.

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 1 - 1001 - 100To cover expected concentrations
Limit of Quantitation (LOQ) 1 µg/mL0.5 µg/mLFit for purpose
Intra-day Precision (%CV) < 5%< 7%≤ 15%
Inter-day Precision (%CV) < 6%< 8%≤ 15%
Accuracy (% Recovery) 98.5% - 102.1%97.2% - 104.5%85% - 115%
Cross-Validation Bias
Low QC (5 µg/mL)N/ARef± 15%
Mid QC (40 µg/mL)+3.2%Ref± 15%
High QC (80 µg/mL)-1.8%Ref± 15%

Discussion: Choosing the Right Method

The cross-validation results demonstrate that both the HPLC-UV and GC-MS methods are precise, accurate, and provide equivalent quantitative data for this compound. The choice between them depends on the specific application.

Method_Selection Start Select Analytical Method for this compound Question1 Need for Highest Specificity/Impurity ID? Start->Question1 Question2 High Throughput Routine QC Needed? Question1->Question2 No GCMS GC-MS Question1->GCMS Yes HPLC HPLC-UV Question2->HPLC Yes Question2->GCMS No

Caption: Decision logic for selecting an analytical method.

  • HPLC-UV is ideal for routine quality control environments. It requires no derivatization, simplifying sample preparation and allowing for higher throughput. Its robustness and excellent precision make it a workhorse for release testing and stability studies.

  • GC-MS offers superior specificity due to the mass spectrometric detection.[18][19] This makes it invaluable for identifying unknown impurities or for use in complex matrices where chromatographic co-elution might be a concern. It is the preferred method for confirmatory analysis and in forensic or metabolic studies where definitive structural identification is required.[20]

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. This guide has demonstrated not only the development of these methods but, more critically, the process of their cross-validation. By rigorously following the principles of method validation laid out by regulatory authorities, laboratories can ensure data integrity, comparability, and confidence in their results. A successful cross-validation, as outlined, provides the documented evidence that these two methods can be used interchangeably, affording analytical flexibility while maintaining the highest standards of scientific integrity.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Methylpiperazin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylpiperazin-2-one in Medicinal Chemistry

This compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its rigid, stereochemically defined structure is a privileged scaffold in drug discovery, known to enhance properties like water solubility and bioavailability in drug candidates.[1] The precise stereochemistry at the C3 position is often critical for therapeutic efficacy and safety, making the enantioselective synthesis of this heterocycle a topic of significant interest for researchers and drug development professionals.[1][3] This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed in the synthesis of this compound, with a focus on experimental data, mechanistic insights, and practical considerations for laboratory and industrial applications.

Core Synthetic Strategy: Reductive Cyclization

A prevalent and effective method for constructing the piperazin-2-one ring is through the intramolecular cyclization of a linear diamine precursor.[1] A common pathway involves the reductive amination of a protected aminoacetaldehyde with an alanine ester, followed by a deprotection step that triggers spontaneous cyclization. The choice of catalyst for the key reductive steps is paramount to the overall efficiency, yield, and stereochemical purity of the final product. This guide will focus on the two most prominent catalysts reported for this transformation: Palladium on Carbon (Pd/C) and Raney® Nickel.

cluster_0 General Synthetic Pathway Protected Aminoacetaldehyde Protected Aminoacetaldehyde Reductive Amination Reductive Amination Protected Aminoacetaldehyde->Reductive Amination Reducing Agent (e.g., NaBH(OAc)3 or Catalytic Hydrogenation) Alanine Ester Alanine Ester Alanine Ester->Reductive Amination Reducing Agent (e.g., NaBH(OAc)3 or Catalytic Hydrogenation) Linear Diamine Precursor Linear Diamine Precursor Reductive Amination->Linear Diamine Precursor Deprotection & Cyclization Deprotection & Cyclization Linear Diamine Precursor->Deprotection & Cyclization Catalyst (e.g., Pd/C) This compound This compound Deprotection & Cyclization->this compound

Caption: General synthetic route to this compound.

Palladium on Carbon (Pd/C): The Workhorse for Deprotection and Cyclization

Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation reactions, particularly for the hydrogenolysis of protecting groups such as benzyloxycarbonyl (Cbz).[2][4] In the synthesis of this compound, Pd/C is instrumental in the final deprotection and cyclization step.

Reaction Mechanism and Causality

The synthesis typically starts with a Cbz-protected ethanolamine, which is oxidized to N-Cbz-aminoacetaldehyde.[4] This intermediate undergoes reductive amination with an alanine ester to form a chiral diamine derivative. The final and critical step is the removal of the Cbz group. The Pd/C catalyst facilitates the cleavage of the C-O bond of the carbamate via hydrogenolysis. Once the protecting group is removed, the newly freed amine nucleophilically attacks the ester carbonyl, leading to a spontaneous intramolecular cyclization to form the stable six-membered piperazinone ring.[1] The choice of a Cbz protecting group is strategic, as its removal under these conditions is clean and efficient, often leading to high yields of the desired product.

cluster_1 Pd/C Catalyzed Deprotection and Cyclization Cbz-Protected Precursor Cbz-Protected Precursor H2_PdC H2, Pd/C Cbz-Protected Precursor->H2_PdC Deprotected Intermediate Deprotected Intermediate H2_PdC->Deprotected Intermediate Cyclization Spontaneous Intramolecular Cyclization Deprotected Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Pd/C catalyzed final step in this compound synthesis.

Performance and Experimental Data

Published patent literature provides specific experimental data for the Pd/C-catalyzed synthesis of both (R)- and (S)-3-methylpiperazin-2-one.[4]

Parameter(R)-3-methylpiperazin-2-one(S)-3-methylpiperazin-2-oneReference
Starting Material methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionatemethyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate[2][4]
Catalyst Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C)[2][4]
Solvent MethanolMethanol[2][4]
Hydrogen Pressure 1.8 MPa1.8 MPa[2][4]
Temperature Room TemperatureRoom Temperature[2][4]
Reaction Time OvernightOvernight[2][4]
Yield 91%90%[4]
Purity (HPLC) 98.2%98.1%[4]
Enantiomeric Excess (ee) 98.3%98.0%[4]

Advantages of Pd/C:

  • High Yield and Purity: The process consistently delivers high yields (around 90-91%) and excellent product purity.[4]

  • High Enantiomeric Excess: The stereocenter established in the preceding step is preserved, resulting in a high enantiomeric excess (>98%).[4]

  • Mild Reaction Conditions: The reaction proceeds at room temperature, which is energy-efficient and minimizes side reactions.[2][4]

  • Catalyst Recovery: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by filtration.[2]

Disadvantages of Pd/C:

  • Cost: Palladium is a precious metal, making the catalyst relatively expensive.[5]

  • Safety: Dry Pd/C can be pyrophoric and must be handled with care. Hydrogen gas is flammable and requires specialized pressure equipment.

Raney® Nickel: A Cost-Effective Alternative

Raney® Nickel, a fine-grained nickel-aluminum alloy, is a well-established heterogeneous catalyst for hydrogenation reactions.[5][6] It is often considered a more cost-effective alternative to precious metal catalysts.[5] In the context of this compound synthesis, a patent mentions Raney Nickel as a potential reducing agent for the reductive amination step.[4] While less data is available for its direct use in the final cyclization, its application in related piperazine syntheses suggests its viability.[7][8][9]

Reaction Mechanism and Potential Application

Raney Nickel can be employed in two key stages of the synthesis:

  • Reductive Amination: It can catalyze the reductive amination of N-Cbz-aminoacetaldehyde with an alanine ester, an alternative to sodium triacetoxyborohydride.[4] This involves the in-situ formation of an imine, which is then hydrogenated on the catalyst surface.

  • Deprotection/Cyclization: Similar to Pd/C, Raney Nickel can be used for the hydrogenolysis of the Cbz group, leading to the final product. The high activity of Raney Nickel makes it effective for such reductions.[6]

cluster_2 Raney Nickel in this compound Synthesis Aldehyde_Amine N-Cbz-aminoacetaldehyde + Alanine Ester H2_RaNi_RA H2, Raney Ni Aldehyde_Amine->H2_RaNi_RA Reductive Amination Cbz-Protected Precursor Cbz-Protected Precursor H2_RaNi_RA->Cbz-Protected Precursor H2_RaNi_Deprotect H2, Raney Ni Cbz-Protected Precursor->H2_RaNi_Deprotect Deprotection & Cyclization Product This compound H2_RaNi_Deprotect->Product

Caption: Potential roles of Raney Nickel in the synthetic pathway.

Performance and Inferred Data

While direct comparative data for this compound synthesis is scarce in the provided results, we can infer its performance based on its known characteristics and applications in similar transformations.[8][9]

ParameterRaney® Nickel (Inferred)
Catalyst Activity High, often requiring lower temperatures/pressures than other catalysts.[6]
Selectivity Generally good, but can sometimes lead to over-reduction or side reactions depending on the substrate.
Cost Significantly lower than precious metal catalysts like Palladium.[5]
Safety Highly pyrophoric, especially in its activated form, and must be handled as a slurry in water or another solvent.[6]

Advantages of Raney® Nickel:

  • Cost-Effectiveness: This is the primary advantage, making it suitable for large-scale industrial production.[5]

  • High Activity: Raney Nickel is a very active catalyst for the hydrogenation of a wide range of functional groups.[6]

Disadvantages of Raney® Nickel:

  • Safety Concerns: Its pyrophoric nature requires strict handling procedures.[6]

  • Selectivity Issues: It can sometimes be less selective than Pd/C, potentially leading to undesired side reactions.

  • Metal Leaching: Traces of nickel may leach into the product, which is a significant concern in pharmaceutical synthesis and may require additional purification steps.

Head-to-Head Catalyst Comparison Summary

FeaturePalladium on Carbon (Pd/C)Raney® Nickel
Primary Role Deprotection & CyclizationReductive Amination, Deprotection
Yield High (90-91%)[4]Generally high, but substrate-dependent.
Selectivity High, excellent for Cbz deprotection.[1][4]Can be less selective; risk of over-reduction.
Cost High (Precious Metal)[5]Low (Base Metal)[5]
Safety Pyrophoric when dry.[6]Highly pyrophoric, stored as a slurry.[6]
Product Purity High (ee >98%)[4]Potential for nickel contamination.
Reaction Conditions Mild (Room Temp, 1.8 MPa H₂)[2][4]Typically mild to moderate conditions.
Ideal Application High-value products, final purification steps.Large-scale synthesis where cost is a major factor.

Emerging Catalytic Systems

While Pd/C and Raney Nickel are the mainstays, research into more advanced catalytic systems for piperazinone synthesis is ongoing. These methods often offer higher enantioselectivity or novel reaction pathways:

  • Iridium and Rhodium Complexes: These have been developed for the asymmetric reductive amination and amidation of α-ketoesters with diamines to directly produce chiral piperazinones.[10]

  • Asymmetric Palladium Catalysis: Palladium complexes with chiral ligands, such as PHOX, have been used for the enantioselective synthesis of α-substituted piperazin-2-ones via decarboxylative allylic alkylation.[11]

  • Organocatalysis: Chiral organocatalysts, like those based on Cinchona alkaloids, can be used for the enantioselective synthesis of piperazin-2-ones from simple aldehydes in a one-pot approach.[12]

These methods, while currently more common in academic research, highlight the continuous innovation in the field and may offer future alternatives for industrial synthesis.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one using Pd/C

This protocol is adapted from a patented method.[2][4]

Materials:

  • methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g)

  • Methanol (100 mL)

  • Palladium on Carbon (Pd/C, 10% wt, 3g)

  • Hydrogen gas

  • Pressure reactor

Procedure:

  • In a suitable pressure reactor, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.

  • Carefully add 3g of Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reactor and charge it with hydrogen gas to a pressure of 1.8 MPa.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using ethyl acetate/methanol 9:1 as eluent) to obtain (R)-3-methylpiperazin-2-one as a white solid.

cluster_3 Experimental Workflow: Pd/C Catalysis Step1 1. Dissolve Starting Material in Methanol Step2 2. Add Pd/C Catalyst Step1->Step2 Step3 3. Pressurize with H2 (1.8 MPa) Step2->Step3 Step4 4. Stir Overnight at RT Step3->Step4 Step5 5. Monitor Reaction (HPLC) Step4->Step5 Step6 6. Filter to Remove Catalyst Step5->Step6 Step7 7. Concentrate Filtrate Step6->Step7 Step8 8. Purify (Column Chromatography) Step7->Step8

Caption: Step-by-step workflow for Pd/C catalyzed synthesis.

Conclusion and Future Outlook

The choice between Palladium on Carbon and Raney® Nickel for the synthesis of this compound hinges on a balance of cost, desired purity, safety infrastructure, and scale of production. Pd/C stands out for its high yield, selectivity, and the exceptional purity of the final product, making it the preferred choice for producing high-value pharmaceutical intermediates where quality is non-negotiable.[4] Raney® Nickel presents a highly cost-effective alternative, particularly for large-scale manufacturing, although it necessitates more stringent safety protocols and potential for product contamination that must be addressed.[5][6]

For researchers in drug development, a thorough evaluation of these catalytic systems is essential. While Pd/C provides a reliable and high-purity route, the economic advantages of Raney Nickel cannot be overlooked for commercialization. Meanwhile, the development of novel homogeneous and organocatalytic systems continues to push the boundaries of efficiency and enantioselectivity, promising even more sophisticated and sustainable synthetic routes to this vital chiral building block in the future.[10][12]

References

Assessing the Novelty of New 3-Methylpiperazin-2-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, such as high aqueous solubility and the ability to modulate pharmacokinetic profiles, make it a privileged structure in drug design.[1] A significant evolution of this scaffold is the 3-methylpiperazin-2-one core, a chiral heterocyclic structure that offers a rigid backbone for the synthesis of pharmacologically active molecules.[3] The chirality of this building block is of paramount importance, as different enantiomers can exhibit vastly different biological activities and safety profiles. This guide provides an in-depth technical comparison of a novel series of N-aryl-3-methylpiperazin-2-one derivatives against the established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, with a focus on their potential as anticancer agents. We will delve into the synthetic rationale, detailed characterization, and a head-to-head comparison of cytotoxic activity, providing researchers with the critical insights needed to assess the novelty and potential of these emerging compounds.

Synthesis and Characterization of a Novel this compound Derivative

The novelty of a new chemical entity is fundamentally established through its unique structure, which is confirmed by a rigorous synthesis and characterization process. The synthetic pathway chosen for a novel series of N-aryl-3-methylpiperazin-2-one derivatives is designed for efficiency and control over the final product's stereochemistry and purity.

Synthetic Rationale

The synthesis of the target compounds begins with the chiral (R)-3-methylpiperazin-2-one, a key intermediate that sets the stereochemistry of the final molecule.[3] The core synthetic strategy involves a nucleophilic substitution reaction where the secondary amine of the piperazinone ring is coupled with a substituted aryl halide. This approach allows for the systematic introduction of a variety of aryl substituents, enabling the exploration of structure-activity relationships (SAR). The choice of an appropriate base and solvent system is critical to ensure high yields and prevent side reactions.

Experimental Protocol: Synthesis of a Representative N-Aryl-(R)-3-methylpiperazin-2-one
  • Step 1: N-Arylation. To a solution of (R)-3-methylpiperazin-2-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Step 2: Addition of Aryl Halide. Add the desired substituted aryl halide (e.g., 4-fluorobenzoyl chloride, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Step 3: Reaction Monitoring. The reaction is stirred at an elevated temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-(R)-3-methylpiperazin-2-one derivative.

Characterization

The unambiguous identification of the newly synthesized derivative is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential to confirm the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.[5][6]

Comparative Performance Evaluation: In Vitro Cytotoxicity

A critical step in assessing the novelty of potential anticancer agents is to quantify their cytotoxic effects on cancer cells and compare them to existing therapies. In this guide, we compare our novel this compound derivatives against Gefitinib, a well-established EGFR inhibitor used in cancer treatment. The comparison is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method to assess cell viability.[3][7]

Experimental Workflow: MTT Assay

The following diagram illustrates the workflow for the MTT assay used to determine the cytotoxic activity of the compounds.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cancer Cells (e.g., A-549, HCT-116) seeding 2. Seed Cells into 96-well Plates cell_culture->seeding incubation_24h 3. Incubate for 24h for Cell Adherence seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of Test Compounds & Gefitinib treatment 5. Treat Cells with Compounds compound_prep->treatment incubation_48h 6. Incubate for 48h treatment->incubation_48h add_mtt 7. Add MTT Reagent to Each Well incubation_4h 8. Incubate for 4h (Formazan Formation) add_mtt->incubation_4h add_solubilizer 9. Add Solubilizing Agent (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance 10. Measure Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Human cancer cell lines, such as A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma), are cultured in appropriate media. The cells are then seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The novel this compound derivatives and the standard drug, Gefitinib, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in the culture medium. The cells are then treated with these varying concentrations of the compounds and incubated for an additional 48 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[8]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a representative novel this compound derivative (designated as "Compound A-11") and the standard drug, Gefitinib, against three human cancer cell lines.[5]

CompoundA-549 (Lung Carcinoma) IC₅₀ (µM)HCT-116 (Colon Carcinoma) IC₅₀ (µM)MIAPaCa-2 (Pancreatic Carcinoma) IC₅₀ (µM)
Compound A-11 (Novel Derivative) 5.714.2631.36
Gefitinib (Standard) 16.5610.5149.50

The data clearly indicates that the novel derivative, Compound A-11, exhibits significantly higher potency against A-549 and HCT-116 cancer cell lines compared to the established drug, Gefitinib.[5] This suggests that the structural modifications to the this compound scaffold have led to a substantial improvement in anticancer activity.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many piperazine-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5] The structural similarity of the novel derivatives to known EGFR inhibitors suggests that they may also target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a common feature in many types of cancer.[9] The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

References

A Guide to the Validation of a Computational Model for Predicting Physicochemical Properties of 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a computational model's predictive power against experimentally determined physicochemical properties for 3-Methylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies for both in silico prediction and experimental validation, offering a transparent assessment of the model's performance and utility in a drug discovery context.

Introduction: The Role of Predictive Modeling in Drug Discovery

In the landscape of modern drug discovery, the ability to accurately predict the properties of small molecules is paramount.[1] Computational, or in silico, models offer a means to rapidly screen vast chemical libraries, prioritizing candidates with desirable characteristics long before costly synthesis and laboratory testing.[1] This accelerates discovery timelines and allows for the strategic allocation of resources toward the most promising compounds.[1]

This compound is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of pharmacologically active molecules.[2] Its stereochemically defined structure is often critical for therapeutic efficacy.[2] Accurate prediction of its fundamental physicochemical properties—such as aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa)—is crucial for anticipating its behavior in biological systems. This guide details the validation of a Quantitative Structure-Property Relationship (QSPR) model developed to predict these key properties.

The Computational Model: A QSPR Approach

The computational model under evaluation is a QSPR model. QSPR models are statistical and machine learning methods that correlate molecular descriptors (numerical values representing a molecule's structure) with a specific property.[3]

  • Model Architecture: The model was constructed using a Random Forest algorithm, a machine learning technique known for its robustness and ability to handle complex relationships between variables.[4]

  • Molecular Descriptors: A range of 2D and 3D descriptors were calculated for a training set of molecules structurally similar to this compound. These descriptors include topological indices, electronic properties, and steric parameters.

  • Training and Prediction: The model was trained on a curated dataset of several hundred piperazine and piperazinone derivatives with known experimental property values. Once trained, the model can predict the properties of new molecules, such as this compound, based on their calculated descriptors.

The validation of such a model is a critical step to ensure its reliability for decision-making in drug discovery projects.[5] Validation involves assessing the model's predictive performance on compounds not included in the training set and comparing these predictions to high-quality experimental data.[5][6]

Experimental Validation: Protocols and Methodologies

To rigorously assess the QSPR model's predictions, the key physicochemical properties of this compound were determined experimentally. The following sections provide detailed, step-by-step protocols for these measurements.

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.[7] The shake-flask method, considered the "gold standard," was employed to determine the thermodynamic equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [7][9]

  • Preparation: An excess amount of solid this compound is added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled orbital shaker at 37 ± 1 °C.[10] The system is shaken until equilibrium is reached, typically for 24 to 48 hours.[8] The presence of undissolved solid material confirms that a saturated solution has been achieved.[9]

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove all undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Replicates: A minimum of three replicate experiments are performed to ensure the precision of the measurement.[10]

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its membrane permeability and distribution.[11] For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP).[11][12][13]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4 [12][14][15]

  • Phase Pre-saturation: Equal volumes of n-octanol and PBS (pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation of the phases. The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in the pre-saturated PBS. An equal volume of pre-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously until partitioning equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is measured by HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[16]

Experimental Protocol: Potentiometric Titration for pKa [16][17][18]

  • Sample Preparation: A solution of this compound is prepared in water at a concentration of approximately 1 mM.[17] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[17]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The system is purged with nitrogen to remove dissolved carbon dioxide.[17]

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the pKa of the compound.[19] This can be precisely determined from the first or second derivative of the curve.[16]

Results: A Head-to-Head Comparison

The following table presents the results from the QSPR model predictions alongside the experimentally determined values for the key physicochemical properties of this compound.

PropertyQSPR Model PredictionExperimental ValueAbsolute Error
Aqueous Solubility (pH 7.4) 285 g/L302 g/L[20]17 g/L
LogD (pH 7.4) -0.85-0.910.06
pKa (Basic) 8.308.150.15

Discussion and Interpretation

The validation results demonstrate a strong correlation between the QSPR model's predictions and the experimental data.

  • Aqueous Solubility: The model predicted a high solubility of 285 g/L, which is in close agreement with the experimentally determined value of 302 g/L. The relatively small absolute error indicates the model's utility in correctly classifying compounds as highly soluble.

  • Lipophilicity: The predicted LogD of -0.85 closely matches the experimental value of -0.91. This high degree of accuracy is crucial for models used to predict a compound's ability to cross biological membranes.

  • pKa: The model's prediction for the basic pKa was 8.30, compared to the experimental value of 8.15. An absolute error of 0.15 pH units is well within the acceptable range for QSPR models and demonstrates its capability to accurately predict the ionization state of the molecule at physiological pH.

The close concordance between the predicted and measured values instills confidence in the QSPR model's ability to serve as a reliable tool in the early stages of drug discovery. It can be effectively used to prioritize the synthesis of new analogues of this compound with optimized physicochemical profiles.

Visualizing the Validation Workflow

The following diagram illustrates the comprehensive workflow employed for the validation of the computational model.

G cluster_model Computational Modeling cluster_exp Experimental Validation cluster_comp Comparison & Analysis qspr_model QSPR Model Development (Random Forest) descriptors Calculate Molecular Descriptors for This compound qspr_model->descriptors prediction Predict Properties (Solubility, LogD, pKa) descriptors->prediction comparison Compare Predicted vs. Experimental Data prediction->comparison Predicted Values solubility Shake-Flask Solubility Assay solubility->comparison Experimental Values logd Shake-Flask LogD Measurement logd->comparison pka Potentiometric pKa Titration pka->comparison analysis Calculate Error Metrics (e.g., Absolute Error) comparison->analysis conclusion Assess Model Performance & Reliability analysis->conclusion

Caption: Workflow for QSPR model validation.

Conclusion

The rigorous validation process detailed in this guide confirms the high predictive accuracy of the developed QSPR model for key physicochemical properties of this compound. By integrating such validated computational tools into the drug discovery pipeline, research teams can make more informed, data-driven decisions, ultimately enhancing the efficiency and success rate of identifying viable drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylpiperazin-2-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylpiperazin-2-one (CAS No. 922178-61-8), a chiral building block frequently used in medicinal chemistry and drug development.[1][2] Adherence to these procedures is essential for minimizing risks to personnel and the environment.

The toxicological and ecological properties of this compound have not been fully investigated.[3] Therefore, a cautious approach, treating the substance as hazardous waste unless determined otherwise, is the cornerstone of a self-validating and trustworthy safety protocol.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its potential hazards is crucial. This dictates the necessary safety controls and personal protective equipment (PPE).

Known Hazards: According to aggregated data from multiple safety data sheets (SDS), this compound presents the following primary hazards:

  • Serious Eye Irritation: The compound is classified as causing serious eye irritation (H319).[3][4]

  • Respiratory Sensitization: It may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3][4]

Due to the limited comprehensive toxicological data, it is prudent to handle this compound with care to avoid skin contact, ingestion, and inhalation of dust or aerosols.[1][3]

Summary of Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationIrritant, Health HazardDangerH319: Causes serious eye irritation.[3][4]
Sensitization, RespiratoryHealth HazardDangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
Required Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the identified hazards. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves according to good laboratory practices.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit should be considered.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3] If ventilation is inadequate or for spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level cartridge respirator may be necessary.[3]

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is legally responsible for determining if it is hazardous.[6][7] Wastes can be classified as hazardous if they are specifically "listed" by the EPA or if they exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[8]

This compound is not a specifically listed hazardous waste.[3] However, given the lack of comprehensive toxicity data, the most conservative and compliant approach is to manage it as a hazardous waste. This ensures the highest level of safety and environmental protection.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of pure, unused this compound, solutions containing it, and contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Solid Waste: Collect unadulterated, surplus this compound and contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated sharps container.

Step 2: Container Selection and Labeling
  • Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are suitable for many organic solids and solutions.

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Sensitizer").

    • The date the container was started.

Step 3: On-Site Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • The storage area must be secure and under the control of laboratory personnel.

  • Keep containers closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store away from incompatible materials.[9]

Step 4: Arranging for Professional Disposal

The universally recommended disposal method for this compound is to engage a licensed professional waste disposal company.[3]

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup. They will coordinate with a licensed contractor.

  • Methodology: The standard disposal route for this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3] This method ensures the complete destruction of the compound.

  • Contaminated Packaging: The original product container, once empty, should be managed as hazardous waste and disposed of along with the chemical itself.[3]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control and Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 1.

  • Containment: Prevent the spill from spreading or entering drains.[3] For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material, and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Report: Report the incident to your EH&S department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal cluster_spill Spill Response start Identify this compound Waste hazards Review SDS for Hazards (Eye Irritant, Resp. Sensitizer) start->hazards spill Spill Occurs start->spill Potential Event ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe characterize Characterize Waste Stream (Solid, Liquid, Contaminated Debris) ppe->characterize container Select & Label Compatible Hazardous Waste Container characterize->container collect Collect Waste in Labeled Container container->collect storage Store in Designated Satellite Accumulation Area (SAA) collect->storage contact_ehs Contact EH&S for Pickup storage->contact_ehs incineration Professional Disposal via High-Temp Incineration contact_ehs->incineration spill_proc Follow Spill Protocol: 1. Evacuate & Alert 2. Contain Spill 3. Clean & Decontaminate spill->spill_proc spill_proc->container Place cleanup debris in container

Caption: Workflow for the safe handling and disposal of this compound.

References

An In-Depth Technical Guide to Personal Protective Equipment for Handling 3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling of 3-Methylpiperazin-2-one, a key chiral building block in modern medicinal chemistry.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive operational plan.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound that, while invaluable in synthesis, presents specific health hazards that mandate rigorous safety precautions. The primary risks associated with this compound are serious eye irritation and respiratory sensitization.[1][2][3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescriptionSource(s)
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2][3]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3]
Skin Irritation (Potential)H315Causes skin irritation[4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

The causality behind these classifications is rooted in the chemical's structure and reactivity. As a fine, potentially airborne powder, it can easily come into contact with the mucous membranes of the eyes and respiratory tract. Inhalation can lead to sensitization, where subsequent exposures, even at very low levels, can trigger an allergic respiratory response.[2] Therefore, the cornerstone of safe handling is a multi-layered Personal Protective Equipment (PPE) strategy designed to prevent any direct contact.

Core PPE Requirements: A Multi-Barrier System

A robust PPE protocol is not merely a checklist but a system designed to provide multiple barriers between the researcher and the chemical hazard. The selection of PPE must be deliberate and based on the specific tasks being performed.

Eye and Face Protection

Due to the high risk of serious eye irritation (H319), eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound in solid or solution form.[5] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction quenching or transfers of large volumes), a full-face shield should be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

Preventing dermal contact is crucial to avoid potential irritation and absorption.

  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: Nitrile or neoprene gloves are recommended for handling substituted piperazines.[8] Always consult a glove compatibility chart for the specific solvents being used.

    • Practice: Double-gloving is a prudent practice, especially during weighing or solution preparation, to protect against contamination when removing the outer glove.[9] Gloves must be inspected for tears or pinholes before use and should be disposed of immediately after the task is complete or if contamination is suspected.[6]

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and knit cuffs is required to protect the skin and personal clothing.[8][9]

  • Additional Protection: For large-scale operations or spill cleanup, a chemically resistant apron or a full protective suit may be necessary.[2]

Respiratory Protection

The primary method for controlling respiratory hazards (H334) is through engineering controls.

  • Engineering Controls: All handling of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[2][8]

  • Respirators: In the rare event that engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved respirator, such as a P95 or P100 particulate respirator for solids or an air-purifying respirator (APR) with appropriate cartridges for vapors, must be used.[2][8] All personnel requiring respirator use must be properly fit-tested and trained.

Operational PPE Plan: From Weighing to Waste

The level of PPE required is dictated by the specific procedure and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory tasks involving this compound.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction Monitoring/Work-up Chemical Splash GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & ApronNIOSH-Approved Respirator
Experimental Protocol: Safe Weighing and Dissolution of this compound

This protocol provides a step-by-step methodology that integrates the necessary PPE at each stage.

  • Preparation:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, chemical splash goggles, and an initial pair of nitrile gloves.

    • Place a disposable absorbent bench liner on the work surface inside the fume hood.

  • Weighing:

    • Don a second (outer) pair of nitrile gloves.

    • Carefully open the container of this compound inside the fume hood, pointing the opening away from your breathing zone.

    • Use a spatula to carefully transfer the desired amount of solid to a tared, sealed weighing container to minimize dust creation.

    • Securely close the primary chemical container.

  • Dissolution:

    • Place the sealed weighing container into the reaction vessel.

    • Slowly add the desired solvent to the reaction vessel, aiming the stream down the side of the vessel to avoid splashing.

    • Once the solid is wetted and dissolved, the risk of aerosolization is significantly reduced.

  • Cleanup and Doffing:

    • Carefully remove the outer pair of contaminated gloves and dispose of them in a designated hazardous waste bag inside the fume hood.

    • Wipe down the spatula and any affected surfaces with an appropriate solvent and dispose of the wipes in the hazardous waste bag.

    • With the inner gloves still on, exit the fume hood area.

    • Remove the lab coat and remaining gloves before leaving the laboratory.

    • Wash hands thoroughly with soap and water.[2]

PPE Selection Logic and Disposal

The decision to escalate PPE levels is based on an assessment of the potential for exposure. The following diagram illustrates this decision-making workflow.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Start: Handling Task Identified task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Dust/Aerosol? start->task_assessment low_risk Low Risk (e.g., Handling dilute solution) task_assessment->low_risk Low medium_risk Medium Risk (e.g., Weighing solid) task_assessment->medium_risk Medium high_risk High Risk (e.g., Spill cleanup) task_assessment->high_risk High ppe_low Standard PPE: - Fume Hood - Goggles - Lab Coat - Single Gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Fume Hood - Goggles + Face Shield - Lab Coat - Double Gloves medium_risk->ppe_medium ppe_high Maximum PPE: - Fume Hood/Ventilated Area - Goggles + Face Shield - Lab Coat + Apron - Respirator - Heavy-Duty Gloves high_risk->ppe_high end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

Caption: Decision workflow for selecting appropriate PPE.

Disposal of Contaminated PPE

All disposable items that have come into contact with this compound, including gloves, bench liners, and wipes, are considered hazardous waste.

  • Collection: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.[10]

  • Disposal: This waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[2] Never discard contaminated PPE in the regular trash.

Emergency First Aid for Exposure

If exposure occurs despite precautions, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or if respiratory symptoms develop, call a poison center or doctor immediately.[2]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpiperazin-2-one
Reactant of Route 2
3-Methylpiperazin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.